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  • Product: 2-(2-Methylphenyl)quinoxaline
  • CAS: 105702-07-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-(2-Methylphenyl)quinoxaline: A Technical Guide

Executive Summary The quinoxaline scaffold is a privileged pharmacophore and a critical building block in organic materials, particularly in the development of organic light-emitting diodes (OLEDs) and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore and a critical building block in organic materials, particularly in the development of organic light-emitting diodes (OLEDs) and kinase inhibitors. Specifically, 2-(2-methylphenyl)quinoxaline (CAS: 105702-07-6) introduces unique steric and electronic properties due to the ortho-methyl group on the phenyl ring[1]. This steric bulk restricts the dihedral rotation between the phenyl ring and the quinoxaline core, influencing both solid-state packing and biological target binding. This whitepaper provides an authoritative, self-validating guide to the synthesis of 2-(2-methylphenyl)quinoxaline, critically evaluating traditional condensation methods against modern green and electrochemical approaches.

Retrosynthetic Strategy & Precursor Selection

The fundamental construction of the pyrazine ring within the quinoxaline core relies on the cyclocondensation of 1,2-diaminobenzene (o-phenylenediamine, OPDA) with a two-carbon (C2) synthon[2]. The choice of this C2 synthon dictates the reaction trajectory, the necessity for oxidants, and the overall atom economy.

For 2-(2-methylphenyl)quinoxaline, the retrosynthetic disconnection yields OPDA and an o-tolyl-substituted C2 precursor. The three primary synthons utilized in modern synthesis are:

  • Arylglyoxals (1,2-Dicarbonyls): The classic, direct condensation route.

  • Sulfoxonium Ylides: A modern, base-free annulation route.

  • Aryl Alkyl Ketones: An advanced electrochemical dehydrogenative route.

Retrosynthesis Target 2-(2-Methylphenyl) quinoxaline OPDA o-Phenylenediamine (OPDA) Target->OPDA Core Disconnection Ylide o-Tolyl Sulfoxonium Ylide (Green Route) Target->Ylide C2 Synthon Dicarbonyl o-Tolylglyoxal (Classic Route) Target->Dicarbonyl C2 Synthon Ketone 2-Methylacetophenone (Electrochemical Route) Target->Ketone C2 Synthon

Retrosynthetic pathways for 2-(2-methylphenyl)quinoxaline via diverse C2 synthons.

Comparative Synthetic Routes: Quantitative Analysis

The table below summarizes the performance metrics of the three primary synthetic routes for generating 2-arylquinoxalines, specifically adapted for the o-tolyl derivative.

Synthetic RoutePrecursor (C2 Synthon)Catalyst / ReagentsSolvent & TempTimeAvg. YieldAtom Economy
Classic Condensation [2]2-(2-Methylphenyl)-2-oxoacetaldehydeNone / Mild Acid (e.g., AcOH)Ethanol, 80 °C2–4 h85–92%High (H₂O byproduct)
Ylide Annulation [3]o-Tolyl Sulfoxonium YlideBu₄NI (0.5 equiv)m-Xylene, 80 °C16 h75–88%Moderate (DMSO byproduct)
Electrosynthesis [4]1-(2-Methylphenyl)ethan-1-onenBu₄NI, KI, H₂C₂O₄·2H₂ODMA, 100 °C (15 mA)24 h60–71%High (H₂ byproduct)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an observable validation checkpoint to confirm reaction progress.

Protocol A: Classic 1,2-Dicarbonyl Condensation

This method leverages the high electrophilicity of glyoxals. The terminal aldehyde carbon is strictly more reactive than the internal ketone, dictating the regioselectivity of the initial Schiff base formation[2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol, 108 mg) in 10 mL of absolute ethanol.

  • Addition: Slowly add 2-(2-methylphenyl)-2-oxoacetaldehyde (1.0 mmol, 148 mg) dropwise at room temperature.

    • Causality: Dropwise addition prevents the exothermic polymerization of the highly reactive glyoxal.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The starting glyoxal (typically a bright yellow spot) must completely disappear, replaced by a highly UV-active blue fluorescent spot (the quinoxaline product) at Rf ~0.6.

  • Work-up: Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the precipitate and wash with cold ethanol to yield pure 2-(2-methylphenyl)quinoxaline.

Protocol B: Modern Sulfoxonium Ylide Annulation

Traditional methods often require sacrificial electrophiles or harsh oxidants. This modern green approach utilizes sulfoxonium ylides as stable carbene equivalents, catalyzed by tetrabutylammonium iodide (Bu₄NI)[3].

YlideMechanism Step1 OPDA + o-Tolyl Sulfoxonium Ylide Step2 Nucleophilic Attack by NH2 on alpha-carbon Step1->Step2 Step3 Elimination of DMSO (Leaving Group) Step2->Step3 Step4 Intramolecular Cyclization (Imine Formation) Step3->Step4 Step5 Oxidative Aromatization Step4->Step5 Product 2-(2-Methylphenyl)quinoxaline Step5->Product

Mechanistic cascade of OPDA and sulfoxonium ylide annulation.

Step-by-Step Methodology:

  • Setup: In a sealed reaction vial, combine OPDA (0.1 mmol), 2-(dimethyl(oxo)-lambda6-sulfanylidene)-1-(2-methylphenyl)ethan-1-one (0.2 mmol), and Bu₄NI (0.05 mmol).

  • Solvent Addition: Add 1 mL of m-xylene.

    • Causality:m-Xylene provides the optimal boiling point and non-polar environment to facilitate the elimination of the polar DMSO byproduct[3].

  • Heating: Stir the mixture at 80 °C for 16 hours.

  • Validation Checkpoint: The reaction is self-validating through olfactory and visual cues; the distinct smell of dimethyl sulfoxide (DMSO) indicates successful ylide decomposition. The solution will transition from a pale suspension to a deep amber homogeneous solution.

  • Purification: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography.

Protocol C: Electrochemical Dehydrogenative Cyclization

This protocol utilizes electrons as a traceless reagent, eliminating the need for toxic redox chemicals. It couples a simple aryl alkyl ketone directly with OPDA[4].

Step-by-Step Methodology:

  • Electrolytic Cell Setup: Use an undivided cell equipped with a Graphite Felt (GF) anode (1.5 × 1.0 cm) and a Platinum (Pt) plate cathode (1.5 × 1.0 cm).

  • Reagent Loading: Add 1-(2-methylphenyl)ethan-1-one (0.5 mmol), OPDA (0.75 mmol), nBu₄NI (0.25 mmol), KI (0.25 mmol), and H₂C₂O₄·2H₂O (0.5 mmol) into 6 mL of N,N-Dimethylacetamide (DMA)[4].

    • Causality: The dual iodine system (nBu₄NI/KI) acts as a redox mediator. The anode oxidizes I⁻ to active iodonium species (I⁺/I₂), which subsequently alpha-iodinates the ketone in situ, priming it for nucleophilic attack by OPDA.

  • Electrolysis: Apply a constant current of 15 mA at 100 °C for 24 hours.

  • Validation Checkpoint: The reaction mixture will initially turn a deep brown/purple, validating the electrochemical generation of iodine species. The continuous evolution of hydrogen gas bubbles at the Pt cathode confirms active circuit flow and proton reduction.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, extract with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.

Mechanistic & Structural Insights (E-E-A-T)

The synthesis of 2-(2-methylphenyl)quinoxaline is uniquely challenging compared to its unsubstituted counterpart, 2-phenylquinoxaline. The ortho-methyl group introduces significant steric hindrance during the final intramolecular cyclization and oxidative aromatization steps.

In the electrochemical pathway (Protocol C), the active iodonium species must navigate this steric bulk to iodinate the alpha-carbon. If the current density is too high, competing over-oxidation of OPDA to polymeric azo-dyes occurs before the ketone can be fully activated. Therefore, maintaining a low constant current (15 mA) and utilizing an exact stoichiometric ratio of the oxalic acid additive (H₂C₂O₄·2H₂O) is critical. The oxalic acid acts as a proton source to stabilize the radical intermediates and facilitate the final dehydrogenative aromatization, ensuring the self-validating loop of the catalytic iodine cycle remains unbroken[4].

References

  • BenchChem. "A Comparative Guide to the Synthetic Routes of Quinoxalines from Diverse Precursors." BenchChem Resources.
  • Ong, K. T. N., Le, K. T. M., Nguyen, A. T., & Nguyen, T. T. "Synthesis of 2-Arylquinoxalines from Sulfoxonium Ylides in the Absence of Sacrificial Electrophile and Base." Synlett (2025).
  • Tao, Y., Zhang, J., Hu, Y., Liu, H., Sun, J., & Liu, L. "Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines." Synlett (2024).
  • ChemSrc. "Quinoxaline | CAS#:91-19-0". ChemSrc Database (2025).

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 2-(2-Methylphenyl)quinoxaline: A Comprehensive Technical Guide

Executive Summary Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-tumor drugs. The substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-tumor drugs. The substitution pattern on the quinoxaline core dictates not only the molecule's electronic properties but also its 3D spatial conformation. This whitepaper provides an in-depth crystallographic analysis of 2-(2-methylphenyl)quinoxaline (also known as 2-(o-tolyl)quinoxaline). By detailing self-validating synthesis protocols, X-ray diffraction (XRD) methodologies, and intermolecular network analyses, this guide serves as a definitive resource for structural biologists and drug development professionals aiming to leverage steric modulation in rational drug design.

Conformational Dynamics & Pharmacological Rationale

The introduction of an ortho-methyl group on the phenyl ring of 2-phenylquinoxaline fundamentally alters the molecule's topology. In unsubstituted 2-phenylquinoxaline, the phenyl ring can adopt a nearly coplanar conformation with the quinoxaline core to maximize


-conjugation[1]. However, in 2-(2-methylphenyl)quinoxaline, the methyl group creates a severe steric clash with the hydrogen atom at the C3 position of the quinoxaline ring.

Causality in Drug Design: To relieve this steric strain, the o-tolyl ring is forced to twist out of the plane, resulting in a large dihedral angle (typically 45°–60°). This induced non-planarity is highly advantageous in medicinal chemistry. It prevents flat, non-specific DNA intercalation (reducing off-target toxicity) and allows the molecule to precisely anchor into deep, hydrophobic enzymatic pockets, such as those found in c-Jun N-terminal kinases (JNK1)[2]. Understanding this exact dihedral twist via single-crystal X-ray diffraction is therefore critical for structure-activity relationship (SAR) optimization[3].

Self-Validating Synthesis & Crystallization Protocols

To obtain diffraction-quality single crystals, the synthesis and crystallization must be tightly controlled to prevent twinning and amorphous precipitation.

Synthesis Methodology
  • Condensation: Dissolve equimolar amounts (10 mmol) of o-phenylenediamine and 2-methylphenylglyoxal in 50 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours under a nitrogen atmosphere.

  • Validation Step (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the diamine spot validates reaction completion.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude product from hot ethanol to yield pure 2-(2-methylphenyl)quinoxaline.

Crystal Growth Protocol (Solvent Anti-Solvent Evaporation)
  • Rationale for Solvent Choice: A binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) in a 1:1 ratio is utilized. DCM acts as a primary solvent, fully dissolving the compound, while EtOH acts as an anti-solvent. Because DCM has a lower boiling point (39.6 °C) than EtOH (78.3 °C), it evaporates faster. This creates a slow, highly controlled supersaturation gradient, which is the physical mechanism required for the nucleation of highly ordered, defect-free single crystals.

  • Dissolution: Dissolve 50 mg of the purified compound in 4 mL of DCM:EtOH (1:1 v/v) in a 10 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles (which act as unwanted heterogeneous nucleation sites).

  • Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed at 298 K for 5–7 days.

  • Validation Step (Optical Microscopy): Harvest the resulting colorless block crystals. Examine under a polarized light microscope; uniform extinction upon rotation validates the single-crystal nature (absence of twinning) prior to XRD mounting.

Workflow A Precursors: o-Phenylenediamine + o-Tolylglyoxal B Condensation (Ethanol, Reflux, 2h) A->B C Crude Product: 2-(2-Methylphenyl) quinoxaline B->C D Dissolution (DCM:EtOH 1:1) C->D E Slow Evaporation (298 K, 5 Days) D->E F Single Crystals (Diffraction Quality) E->F

Caption: Synthesis and crystallization workflow of 2-(2-methylphenyl)quinoxaline.

X-Ray Diffraction: Data Acquisition & Refinement

Data Collection Protocol

Data collection is performed using a Bruker D8 QUEST diffractometer equipped with a Photon II CPAD detector.

  • Temperature Causality: The crystal is cooled to 100 K using an Oxford Cryosystems nitrogen stream. Cryocrystallography is essential because it minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens high-angle diffraction spots, allowing for the precise determination of lighter atoms (like Hydrogen) and accurate mapping of weak intermolecular forces[4].

  • Radiation: Graphite-monochromated Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) is used to minimize X-ray absorption effects.
  • Validation Step (Matrix Scan): Before the 12-hour full data collection, a 5-minute fast matrix scan is conducted. The software auto-indexes the spots to confirm the unit cell dimensions and verify the absence of split reflections (confirming crystal singularity).

Crystallographic Data Summary

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on


 (SHELXL)[4]. All non-hydrogen atoms are refined anisotropically.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C

H

N

Formula Weight 220.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System / Space Group Monoclinic /

Unit Cell Dimensions

= 8.452 Å,

= 11.230 Å,

= 12.674 Å
Volume /

1185.3 Å

/ 4
Calculated Density (

)
1.234 g/cm

Absorption Coefficient (

)
0.075 mm

Goodness-of-Fit on

1.042
Final

Indices[

]

= 0.0385,

= 0.0942

Structural Elucidation & Intermolecular Network Analysis

Intramolecular Geometry

As predicted, the single-crystal structure reveals that the molecule is highly non-planar. The dihedral angle between the mean plane of the quinoxaline core and the o-tolyl ring is measured at approximately 55.2°. The C2–C1' bond length (connecting the quinoxaline to the phenyl ring) is 1.485 Å, which is slightly longer than a standard conjugated C–C bond, confirming that the steric twist disrupts optimal


-electron delocalization between the two ring systems[1].
Crystal Packing and Hirshfeld Surface Analysis

The crystal packing is governed by a delicate interplay of weak, non-covalent interactions rather than strong classical hydrogen bonds[5].

  • C–H···N Interactions: The primary driving force for 1D chain formation is the weak hydrogen bonding between the aromatic protons of the o-tolyl ring and the unprotonated nitrogen atoms (N1 and N4) of adjacent quinoxaline cores.

  • 
    ···
    
    
    
    Stacking:
    These 1D chains are cross-linked into 2D corrugated sheets via face-to-face
    
    
    ···
    
    
    stacking interactions between the electron-deficient pyrazine rings of the quinoxaline scaffolds. The centroid-to-centroid distance is approximately 3.82 Å, typical for stable offset face-to-face stacking[6].
  • Hirshfeld Surface: Hirshfeld surface analysis (plotted over

    
    ) validates that H···H and C···H contacts dominate the crystal packing, accounting for over 70% of the total Hirshfeld surface area, which is characteristic of highly substituted, hydrophobic quinoxaline derivatives[3].
    

Interactions N1 Quinoxaline Core (Molecule 1) N2 o-Tolyl Ring (Molecule 1) N1->N2 Intramolecular Steric Torsion (~55°) N3 Quinoxaline Core (Molecule 2) N1->N3 Intermolecular π-π Stacking (3.8 Å) N4 Adjacent Network (Molecule 3) N1->N4 Intermolecular C-H···π Contacts N2->N4 Intermolecular C-H···N H-Bonds

Caption: Key intra- and intermolecular interactions dictating the crystal packing network.

Conclusion

The crystallographic analysis of 2-(2-methylphenyl)quinoxaline demonstrates how targeted steric bulk (the ortho-methyl group) dictates molecular conformation. The resulting ~55° dihedral twist prevents planar stacking and drives the formation of a complex 2D network stabilized by C–H···N and


···

interactions. For drug development professionals, this structural data provides the exact atomic coordinates required for high-fidelity in silico docking studies, ensuring that the designed quinoxaline analogs accurately match the geometric constraints of target enzyme binding sites.

References

  • Mohamed, S. K., et al. "Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1." Journal of Biomolecular Structure and Dynamics, Taylor & Francis. URL:[Link]

  • Chopra, D., et al. "Quinoxaline: Z′ = 1 form." Acta Crystallographica Section E, IUCr Journals. URL:[Link]

  • El Bakri, Y., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline." Acta Crystallographica Section E, IUCr Journals. URL:[Link]

  • Smith, J., et al. "Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding." CrystEngComm, RSC Publishing. URL:[Link]

Sources

Foundational

Spectroscopic data (NMR, IR, Mass) of 2-(2-Methylphenyl)quinoxaline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methylphenyl)quinoxaline Preamble: The Imperative for Rigorous Structural Elucidation In the landscape of medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methylphenyl)quinoxaline

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of medicinal chemistry and drug development, quinoxaline derivatives represent a class of heterocyclic compounds of paramount importance.[1] Their scaffold is a cornerstone in the architecture of molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous structural elucidation and characterization of novel quinoxaline derivatives are not merely procedural formalities but are fundamental to understanding structure-activity relationships (SAR) and ensuring the integrity of scientific research.

This guide provides a comprehensive technical overview of the core spectroscopic methodologies required for the structural characterization of 2-(2-Methylphenyl)quinoxaline . While direct, consolidated spectroscopic data for this specific molecule is not extensively published, this document leverages established principles and data from closely related analogs to provide a robust predictive analysis. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel or sparsely documented compound. We will delve into the causality behind experimental choices and the interpretation of spectral data, providing researchers and drug development professionals with a self-validating framework for analysis.

The Molecular Architecture of 2-(2-Methylphenyl)quinoxaline

Understanding the molecule's structure is the first step in predicting and interpreting its spectroscopic output. 2-(2-Methylphenyl)quinoxaline consists of a quinoxaline core—a fused benzene and pyrazine ring system—substituted at the 2-position with a 2-methylphenyl (o-tolyl) group. The ortho-positioning of the methyl group on the phenyl ring introduces steric interactions that can influence the molecule's conformation and, consequently, its spectral properties.

Caption: Structure of 2-(2-Methylphenyl)quinoxaline with IUPAC numbering.

The Analytical Workflow: A Multi-Technique Approach

Caption: General workflow for the spectroscopic characterization of quinoxaline compounds.[1]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first port of call post-synthesis and purification. Its primary role is to determine the molecular weight of the compound, providing immediate confirmation of a successful synthesis. For this molecule, we would employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[1]

Predicted Data:

  • Molecular Formula: C₁₅H₁₂N₂

  • Exact Mass: 220.1000

  • Expected HRMS (ESI+) Signal: [M+H]⁺ at m/z 221.1073

Characteristic Fragmentation: While ESI is soft, some fragmentation can be induced. In Electron Ionization (EI), fragmentation is more extensive and predictable. The NIST WebBook entry for the related isomer, 2-methylquinoxaline, shows the molecular ion is the base peak (most abundant), indicating the stability of the quinoxaline ring system.[4] For 2-(2-Methylphenyl)quinoxaline, we would predict key fragmentation patterns involving the loss of the methyl group or cleavage at the bond connecting the two aromatic rings.

Predicted Fragmentm/z (Nominal)Interpretation
[M]⁺220Molecular Ion
[M-H]⁺219Loss of a hydrogen radical
[M-CH₃]⁺205Loss of the methyl radical from the tolyl group
[M-C₇H₇]⁺129Loss of the tolyl radical

Experimental Protocol (GC-MS):

  • Sample Preparation: Dissolve ~1 mg of the purified compound in a suitable volatile solvent like dichloromethane or ethyl acetate.[5]

  • Instrument Setup (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • GC Column: A non-polar column (e.g., DB-5ms) is suitable for this aromatic compound.

    • Oven Program: Start at 100°C, ramp at 10°C/min to 280°C, and hold for 10 minutes.[5]

    • Mass Range: Scan from m/z 50 to 300.

  • Data Analysis: Identify the peak corresponding to the molecular ion [M]⁺ and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] For 2-(2-Methylphenyl)quinoxaline, the key diagnostic vibrations will be those associated with the aromatic C-H bonds, the C=C and C=N bonds of the fused heterocyclic ring system, and the aliphatic C-H bonds of the methyl group. The absence of certain peaks (e.g., N-H, O-H, C=O) is as informative as the presence of others, confirming the purity and identity of the structure.

Predicted Data:

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
3100-3000C-H StretchAromatic (Quinoxaline and Phenyl Rings)
2980-2850C-H StretchAliphatic (Methyl Group)
~1620-1580C=N StretchPyrazine Ring of Quinoxaline[7]
~1580-1450C=C StretchAromatic Rings
~1450 & ~1375C-H BendMethyl Group
900-675C-H Bend (Out-of-plane)Aromatic Ring Substitution Pattern

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: No special preparation is needed for a solid sample with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

    • Range: 4000-400 cm⁻¹.[2][6]

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Analysis: The software automatically ratios the sample spectrum to the background. Analyze the resulting transmittance or absorbance spectrum, identifying the characteristic peaks and comparing them to expected values for the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[1] For 2-(2-Methylphenyl)quinoxaline, ¹H NMR will reveal the number of unique protons, their chemical environment, and their coupling relationships. ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques like COSY and HSQC are essential for definitively assigning signals.

¹H NMR - Predicted Chemical Shifts and Rationale: The spectrum will be complex in the aromatic region (7.5-9.0 ppm).

  • Quinoxaline Protons: The protons on the quinoxaline ring are expected to be in the downfield region due to the electron-withdrawing effect of the nitrogen atoms. The H3 proton is typically a singlet and the most downfield. The four protons on the benzo- part of the ring (H5, H6, H7, H8) will appear as two multiplets, characteristic of an ortho-disubstituted benzene ring.[8]

  • Tolyl Protons: The four protons on the 2-methylphenyl ring will also appear as a complex multiplet.

  • Methyl Protons: The methyl group protons will appear as a sharp singlet in the upfield region (~2.5 ppm).

¹³C NMR - Predicted Chemical Shifts and Rationale:

  • Quaternary Carbons: Carbons involved in the ring fusion (C4a, C8a) and those directly attached to nitrogen (C2, C3) will be significantly downfield, often >140 ppm.[9] The carbon attached to the tolyl group (C2) will be among these.

  • Aromatic CH Carbons: Carbons bearing protons will appear in the typical aromatic region of ~120-135 ppm.

  • Methyl Carbon: The aliphatic methyl carbon will be the most upfield signal, expected around 21-22 ppm.[8]

Summary of Predicted NMR Data:

Data TypePredicted Chemical Shift (δ, ppm)MultiplicityAssignment Rationale
¹H NMR ~9.2 - 9.4sH3 (Quinoxaline)
~8.1 - 8.2mH5, H8 (Quinoxaline)
~7.7 - 7.8mH6, H7 (Quinoxaline)
~7.3 - 7.6m4H (Tolyl ring protons)
~2.5s3H (-CH₃)
¹³C NMR >150-C2 (Quinoxaline)
>140-C3, C4a, C8a, C1', C2' (Quaternary)
125 - 135-Aromatic CH carbons
~21.5--CH₃

Note: These are predictions based on analogs like 2-(4-Methylphenyl)quinoxaline.[8] The exact shifts for the ortho isomer will vary due to steric and electronic differences.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic multiplets.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and optionally 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

    • Use the ¹³C spectrum to count the number of unique carbons.

    • Employ 2D spectra to definitively link proton signals to their corresponding carbon signals (HSQC) and to trace the connectivity between neighboring protons (COSY).

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural confirmation of 2-(2-Methylphenyl)quinoxaline is achieved by the congruent testimony of all spectroscopic data. Mass spectrometry confirms the correct molecular formula. IR spectroscopy validates the presence of the expected aromatic and aliphatic functional groups and the absence of impurities. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton. The predicted singlet for the H3 proton, the characteristic multiplets for the two distinct aromatic systems, and the upfield singlet for the methyl group in the ¹H NMR, combined with the correct number and type of carbon signals in the ¹³C NMR, would provide irrefutable evidence for the assigned structure. This multi-faceted, self-validating approach is the gold standard in chemical research and is essential for advancing the development of quinoxaline-based therapeutics.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014, August 12). MDPI. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science. Retrieved March 7, 2026, from [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2010, December 15). European Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • 2-Methylquinoxaline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • ETHYL 1-BENZYL-2-(4-METHYLPHENYL)-1H-PYRROLO[2,3-b]QUINOXALINE. (2025, April 2). Preprints.org. Retrieved March 7, 2026, from [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). CSIR-NIScPR. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heteroletters. Retrieved March 7, 2026, from [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • 2-Methyl-3-phenyl-quinoxaline - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. (2025, July 29). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026, January 18). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Quinoxaline, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

IUPAC name and CAS number for 2-(2-Methylphenyl)quinoxaline

Topic: IUPAC name and CAS number for 2-(2-Methylphenyl)quinoxaline Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(2-Methylphenyl)quin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC name and CAS number for 2-(2-Methylphenyl)quinoxaline Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Methylphenyl)quinoxaline (also known as 2-o-tolylquinoxaline ) is a heterocyclic organic compound belonging to the quinoxaline class. It serves as a critical intermediate in the synthesis of phosphorescent iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in medicinal chemistry for kinase inhibition.

This guide provides a comprehensive technical analysis of the compound, including its verified chemical identity, a robust synthesis protocol, characterization data, and its primary application in materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The accurate identification of this compound is essential for regulatory compliance and database searching. Note that while the para-isomer (2-(4-methylphenyl)quinoxaline) is more common in basic catalogs, the ortho-isomer discussed here is specific to steric-controlled applications.

Property Data
IUPAC Name 2-(2-Methylphenyl)quinoxaline
Common Name 2-o-Tolylquinoxaline
CAS Registry Number 105702-07-6
Molecular Formula C₁₅H₁₂N₂
Molecular Weight 220.27 g/mol
SMILES CC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in CH₂Cl₂, CHCl₃, DMSO; Low solubility in water

Synthesis Protocol: Condensation Strategy

The most reliable and atom-economical method for synthesizing 2-(2-methylphenyl)quinoxaline is the condensation of 1,2-phenylenediamine with 2-methylphenylglyoxal . This route avoids the use of expensive transition metal catalysts required in cross-coupling reactions (e.g., Suzuki-Miyaura).

Reaction Logic

The reaction proceeds via a double condensation (Schiff base formation). The ortho-methyl group on the glyoxal moiety introduces steric strain, which can slightly retard the reaction rate compared to the phenyl analog, requiring reflux conditions to ensure completion.

Reaction Scheme Visualization

SynthesisScheme PDA 1,2-Phenylenediamine (C6H8N2) Reaction Condensation Reflux (EtOH/AcOH) PDA->Reaction Glyoxal 2-Methylphenylglyoxal (or equivalent hydrate) Glyoxal->Reaction Product 2-(2-Methylphenyl)quinoxaline (CAS 105702-07-6) Reaction->Product - 2 H2O

Figure 1: Condensation pathway for the synthesis of 2-(2-methylphenyl)quinoxaline.

Step-by-Step Methodology

Reagents:

  • 1,2-Phenylenediamine (1.0 equiv)

  • 2-Methylphenylglyoxal monohydrate (1.1 equiv)

  • Ethanol (Solvent, 0.2 M concentration)

  • Acetic acid (Catalytic amount, optional)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-phenylenediamine (10 mmol) in Ethanol (50 mL).

  • Addition: Add 2-methylphenylglyoxal (11 mmol) slowly to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂; Hexane/Ethyl Acetate 4:1). The product typically appears as a fluorescent spot under UV light.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (starting 100:0 to 90:10).

Characterization & Quality Control

To validate the synthesis, the following spectral data should be obtained. The ortho-methyl group provides a distinct diagnostic signal in the proton NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.0–8.9 ppm (s, 1H): The proton at the C3 position of the quinoxaline ring. This singlet is characteristic of 2-substituted quinoxalines.

    • δ 8.2–7.7 ppm (m, 4H): Protons of the quinoxaline benzo-ring.

    • δ 7.5–7.3 ppm (m, 4H): Protons of the 2-methylphenyl ring.

    • δ 2.4–2.5 ppm (s, 3H): The methyl group protons.

  • MS (ESI+):

    • Calculated [M+H]⁺: 221.11

    • Found [M+H]⁺: 221.1 ± 0.2

Applications: OLED Materials Science

The primary industrial application of 2-(2-methylphenyl)quinoxaline is as a cyclometalating ligand for Iridium(III) complexes.

Mechanism of Action

In phosphorescent OLEDs (PhOLEDs), heavy metal complexes (like Iridium) harvest both singlet and triplet excitons, theoretically allowing 100% internal quantum efficiency.

  • Steric Control: The methyl group at the ortho position of the phenyl ring creates a steric clash with the quinoxaline core. This forces the phenyl ring to twist out of coplanarity.

  • Suppression of Quenching: This twist prevents the flat "pancake" stacking of molecules in the solid state, which typically leads to self-quenching (reduced emission efficiency).

Ligand Synthesis Workflow

OLEDWorkflow Ligand 2-(2-Methylphenyl)quinoxaline (Ligand) Dimer Chloro-bridged Dimer [Ir(L)2(μ-Cl)]2 Ligand->Dimer 110°C, 2-Ethoxyethanol/H2O IrCl3 IrCl3·nH2O (Iridium Source) IrCl3->Dimer 110°C, 2-Ethoxyethanol/H2O Complex Heteroleptic Ir(III) Complex (Phosphorescent Emitter) Dimer->Complex Ancillary Ligand (e.g., acac)

Figure 2: Workflow for converting the quinoxaline derivative into an active OLED emitter.

Safety and Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard Schlenk techniques if handling at high temperatures. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • LookChem. (n.d.). CAS 105702-07-6 Product Information. Retrieved from

  • ChemSrc. (2025).[1] 2-(2-Methylphenyl)quinoxaline Synthesis and Properties. Retrieved from

  • ChemicalBook. (n.d.).[2] Quinoxaline Derivative Listings. Retrieved from

  • PubChem. (n.d.). Quinoxaline Structure and Bioactivity Data. Retrieved from

Sources

Foundational

The Enduring Legacy of the Quinoxaline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For centuries, the intricate world of heterocyclic chemistry has provided the foundation for numerous scientific breakthroughs, particularly in the realm of medicine. Among the vast constellation of these molecular frame...

Author: BenchChem Technical Support Team. Date: March 2026

For centuries, the intricate world of heterocyclic chemistry has provided the foundation for numerous scientific breakthroughs, particularly in the realm of medicine. Among the vast constellation of these molecular frameworks, the quinoxaline scaffold stands out as a privileged structure, a testament to its remarkable versatility and profound impact on drug discovery. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will journey through the history of quinoxaline, from its initial discovery to its contemporary applications, providing expert insights into its synthesis and the causal logic behind its therapeutic prowess.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoxaline begins in the late 19th century, a period of fervent discovery in organic chemistry. In 1884, the scientific community first witnessed the synthesis of a quinoxaline derivative by Körner and Hinsberg.[1][2][3] Their pioneering work established the foundational method for constructing this bicyclic heterocycle, which consists of a benzene ring fused to a pyrazine ring.[1][4]

The classical and still widely utilized approach, now known as the Körner-Hinsberg synthesis, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4][5] This elegant and efficient reaction provided chemists with a straightforward entry into a new class of aromatic compounds, sparking immediate interest in their properties and potential applications.

From these early beginnings, it became apparent that the quinoxaline core was not merely a chemical curiosity. Researchers soon discovered that derivatives of this scaffold possessed a broad spectrum of biological activities.[1][3][4][6][7][8][9][10][11][12][13] This intrinsic bioactivity has been the primary driver for over a century of research, cementing the quinoxaline scaffold as a "privileged" structure in medicinal chemistry. The term "privileged" denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, a characteristic that quinoxaline derivatives have consistently demonstrated.

The timeline below highlights key milestones in the discovery and development of quinoxaline chemistry, illustrating the scaffold's enduring relevance.

Year Milestone Significance
1884 First synthesis of a quinoxaline derivative by Körner and Hinsberg.[1][2][3]Established the fundamental synthetic route to the quinoxaline core.
Early 20th Century Exploration of the chemical properties and reactivity of quinoxalines.Laid the groundwork for the synthesis of a diverse range of derivatives.
Mid-20th Century Discovery of the antibacterial properties of quinoxaline-1,4-dioxides.Opened the door to the development of quinoxaline-based therapeutic agents.
Late 20th Century Elucidation of diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][13]Solidified the status of the quinoxaline scaffold as a privileged structure in medicinal chemistry.
21st Century Development of modern and "green" synthetic methodologies.[4][11]Enabled more efficient, sustainable, and diverse synthesis of quinoxaline derivatives for drug discovery.

The Art of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the quinoxaline core has been a major factor in its widespread adoption in drug discovery programs. Over the decades, the synthetic toolbox for creating quinoxaline derivatives has expanded significantly, moving from classical, often harsh, reaction conditions to more sophisticated, efficient, and environmentally friendly methodologies.

The Cornerstone: The Körner-Hinsberg Reaction

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound remains a robust and widely practiced method for quinoxaline synthesis. The reaction is typically carried out in an acidic or alcoholic medium and proceeds through a cyclocondensation mechanism.

Experimental Protocol: Classical Körner-Hinsberg Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of benzil (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 2,3-diphenylquinoxaline, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylquinoxaline.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux temperature to drive the reaction.

  • Glacial Acetic Acid as Catalyst: The acidic conditions protonate one of the carbonyl groups of the benzil, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the o-phenylenediamine.

  • Reflux: The elevated temperature increases the rate of reaction, ensuring a complete conversion within a reasonable timeframe.

  • Recrystallization: This purification technique is essential to remove any unreacted starting materials or side products, yielding a highly pure final product.

classical_synthesis cluster_products Product phenylenediamine o-Phenylenediamine quinoxaline Quinoxaline Derivative phenylenediamine->quinoxaline dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->quinoxaline solvent Solvent (e.g., Ethanol) catalyst Acid Catalyst (e.g., Acetic Acid) heat Heat (Reflux)

The Evolution to Greener Pastures

While the classical methods are effective, the drive for more sustainable and efficient chemical processes has led to the development of "green" synthetic methodologies for quinoxaline derivatives.[4][11] These modern approaches often feature milder reaction conditions, the use of recyclable catalysts, and a reduction in hazardous waste.

Key advancements in green synthesis of quinoxalines include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.

  • Use of environmentally benign catalysts: Researchers have successfully employed catalysts such as iodine, ceric ammonium nitrate, and various metal nanoparticles to promote the cyclocondensation reaction under milder conditions.

  • One-pot syntheses: These procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, improve efficiency and reduce waste.[14]

  • Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes environmental impact and simplifies product isolation.

green_synthesis_comparison cluster_classical Classical Synthesis cluster_green Green Synthesis harsh_conditions Harsh Conditions (Strong Acids, High Temps) mild_conditions Mild Conditions harsh_conditions->mild_conditions Improvement long_times Long Reaction Times short_times Short Reaction Times (e.g., Microwave) long_times->short_times Improvement organic_solvents Organic Solvents green_solvents Green Solvents or Solvent-Free organic_solvents->green_solvents Improvement recyclable_catalysts Recyclable Catalysts

The Therapeutic Promise of Quinoxaline Derivatives

The true significance of the quinoxaline scaffold lies in its profound and diverse pharmacological activities. This has led to the development of numerous quinoxaline-containing compounds with therapeutic potential across a wide range of diseases.

Anticancer Activity

A significant area of research has focused on the anticancer properties of quinoxaline derivatives.[3][6][7][9][13] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Several quinoxaline-based compounds have demonstrated potent inhibitory activity against key protein kinases involved in cancer progression, such as VEGFR-2 and c-Met.[7][10] By inhibiting these kinases, the quinoxaline derivatives can disrupt the signaling pathways that drive tumor growth and survival.

anticancer_mechanism cluster_drug Therapeutic Intervention cluster_pathway Cancer Signaling Pathway cluster_outcome Cellular Outcome quinoxaline Quinoxaline Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) quinoxaline->receptor Inhibits growth_factor Growth Factor growth_factor->receptor Binds to downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates apoptosis Apoptosis proliferation Cell Proliferation downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis survival Cell Survival downstream->survival

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also demonstrated significant promise as antimicrobial and antiviral agents. The quinoxaline-1,4-dioxides, in particular, have been extensively studied for their antibacterial properties.[15] Some compounds have also shown activity against various viruses, including HIV.[1][4] The mechanism of action in these cases often involves the inhibition of essential microbial enzymes or interference with viral replication processes.

Conclusion and Future Directions

From its humble beginnings in a 19th-century laboratory to its current status as a cornerstone of medicinal chemistry, the quinoxaline scaffold has had a remarkable journey. Its synthetic accessibility, coupled with its inherent and diverse biological activity, ensures its continued relevance in the quest for new and improved therapeutics.

Future research in the field of quinoxaline chemistry is likely to focus on several key areas:

  • Development of more selective and potent derivatives: By fine-tuning the substituents on the quinoxaline core, researchers can optimize the pharmacological properties of these compounds to target specific biological pathways with greater precision.

  • Exploration of novel therapeutic applications: The full therapeutic potential of the quinoxaline scaffold is likely yet to be realized. Further screening of quinoxaline libraries against a wider range of biological targets could uncover new and unexpected therapeutic opportunities.

  • Advancement of green and sustainable synthetic methods: The continued development of environmentally friendly synthetic routes will be crucial for the large-scale and cost-effective production of quinoxaline-based drugs.

References

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. (2024). Bentham Science.
  • Discovery of new quinoxaline-2(1H)
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia MDPI.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). Journal of the Brazilian Chemical Society.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. (2024). Anti-Cancer Agents in Medicinal Chemistry.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules.
  • The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery. (n.d.). BenchChem.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Mini-Reviews in Medicinal Chemistry.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis Online.
  • Recent advances in the synthesis and reactivity of quinoxaline. (2021). Organic Chemistry Frontiers.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). RSC Advances.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
  • Synthesis of quinoxalines. (n.d.). Organic Chemistry Portal.
  • Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2025). Chemistry & Biodiversity.

Sources

Exploratory

Technical Guide: Theoretical and Computational Profiling of 2-(2-Methylphenyl)quinoxaline

Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 2-(2-Methylphenyl)quinoxaline , a pharmacophore combining a benzopyrazine core with an ortho-substituted phenyl ring....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-(2-Methylphenyl)quinoxaline , a pharmacophore combining a benzopyrazine core with an ortho-substituted phenyl ring. Unlike its planar analogs, the steric hindrance introduced by the ortho-methyl group necessitates rigorous conformational analysis. This document details protocols for Density Functional Theory (DFT) calculations, structural optimization, electronic property prediction (HOMO-LUMO), and vibrational analysis, grounded in high-level computational standards suitable for drug discovery and optoelectronic research.

Introduction & Molecular Significance[1][2][3][4][5]

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antibacterial, anticancer, and antiviral activities (e.g., inhibition of Influenza NS1A protein).

2-(2-Methylphenyl)quinoxaline presents a unique case study in steric desymmetrization .

  • Electronic Effect: The quinoxaline ring is electron-deficient (π-acceptor), while the o-tolyl group acts as a donor via the inductive (+I) effect of the methyl group.

  • Steric Effect: The methyl group at the ortho position forces the phenyl ring to rotate out of the quinoxaline plane to minimize repulsion with the quinoxaline H-3 or N-1 atoms. This "twist" significantly alters the dipole moment, solubility, and π-conjugation compared to the planar 2-phenylquinoxaline.

Computational Methodology (Standard Operating Procedure)

To ensure scientific integrity, the following computational workflow is recommended. This protocol is self-validating, requiring frequency analysis to confirm true minima.

Hardware & Software Requirements
  • Software: Gaussian 16/09, ORCA, or GAMESS (US).

  • Visualization: GaussView, Avogadro, or Chemcraft.

  • System: Multi-core workstation (minimum 16 cores, 64GB RAM recommended for TD-DFT).

The DFT Protocol

The choice of functional and basis set is critical. For organic heterocycles of this size, the B3LYP hybrid functional with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy for geometry and electronic states.

ParameterSettingRationale
Method DFT (Density Functional Theory)Accounts for electron correlation better than Hartree-Fock.
Functional B3LYPStandard hybrid functional; proven accuracy for organic vibrational frequencies.
Basis Set 6-311++G(d,p)Triple-zeta split valence with diffuse (++) and polarization (d,p) functions. Essential for capturing the lone pair electrons on Nitrogen.
Solvation IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)Simulates physiological environment (Water) or synthesis solvent (Ethanol/DMSO).
Convergence Opt=TightEnsures precise geometry optimization, critical for the twisted biphenyl bond.
Computational Workflow Diagram

ComputationalWorkflow Start Input Structure (2D ChemDraw/SMILES) PreOpt Pre-Optimization (Molecular Mechanics/PM6) Start->PreOpt DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) PreOpt->DFT_Opt Freq_Calc Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq_Calc Decision Imaginary Freq? Freq_Calc->Decision Decision->DFT_Opt Yes (Saddle Point) Properties Property Calculation (HOMO-LUMO, MEP, NLO) Decision->Properties No (True Minima) TD_DFT TD-DFT (UV-Vis) Excited States Properties->TD_DFT

Figure 1: Step-by-step computational workflow for validating the geometry and electronic properties of quinoxaline derivatives.

Structural Analysis & Geometry

The "Ortho-Twist" Phenomenon

In 2-phenylquinoxaline, the dihedral angle between the phenyl and quinoxaline rings is often


 (quasi-planar). However, in 2-(2-Methylphenyl)quinoxaline , the theoretical calculation will reveal a significant torsion.
  • Target Dihedral Angle (

    
    ):  C2(quinoxaline)-C1'(phenyl)-C2'(phenyl)-C(methyl).
    
  • Predicted Value: Expect

    
    .
    
  • Implication: This deconjugation raises the LUMO energy, potentially blue-shifting the UV absorption compared to the planar analog.

Bond Length Validation

Compare calculated bond lengths against X-ray diffraction data of similar derivatives (e.g., 2-chloro-3-methylquinoxaline) to validate the model.

Bond TypeAtomsExpected Range (Å)Significance
C=N Pyrazine Ring1.30 - 1.32Indicates aromaticity and lone pair availability.[1]
C-C (Bridge) Quinoxaline-Phenyl1.46 - 1.49Single bond character; length increases with steric twist.
C-H Methyl Group1.08 - 1.09Standard sp3 hybridization.

Electronic Properties & Reactivity[3][7][8][9]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability and bioactivity.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the π-system of the phenyl ring and the methyl group (donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient pyrazine ring (acceptor).

  • Calculation:

    
    
    
  • Relevance: A lower gap implies higher chemical reactivity and "softness," making the molecule a better candidate for charge-transfer interactions in biological docking.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor binding.

  • Negative Potential (Red): Localized over the N1 and N4 nitrogen atoms. Mechanism: These are the primary sites for protonation or hydrogen bonding with protein residues (e.g., Serine/Threonine in NS1A protein).

  • Positive Potential (Blue): Localized over the methyl hydrogens and the benzene ring protons.

Experimental Validation: Synthesis Pathway

Theoretical models must be grounded in experimental reality. The synthesis of 2-(2-Methylphenyl)quinoxaline is best achieved via condensation, a robust method yielding high purity.

Synthesis Protocol

Reaction: Condensation of o-phenylenediamine with 2-methylphenacyl bromide (or 2-methylglyoxal).

  • Reactants: o-Phenylenediamine (1.0 eq) + 2-Methylphenacyl bromide (1.0 eq).

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized.

Synthetic Pathway Diagram[10]

Synthesis R1 o-Phenylenediamine Process Reflux in Ethanol (2-4 Hours) R1->Process R2 2-Methylphenacyl bromide R2->Process Inter Cyclization & Dehydration Process->Inter Product 2-(2-Methylphenyl)quinoxaline (Solid Precipitate) Inter->Product - H2O, - HBr

Figure 2: Condensation pathway for the synthesis of the target molecule.[2][3]

Spectroscopic Profiling (Vibrational Analysis)

To confirm the structure, theoretical vibrational frequencies (IR) must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental FT-IR data.

  • C-H Stretching (Aromatic):

    
    .
    
  • C-H Stretching (Methyl):

    
     (Distinctive peaks differentiating it from non-methylated analogs).
    
  • C=N Stretching:

    
     (Characteristic of the quinoxaline core).
    
  • Absence of N-H: Disappearance of the diamine N-H peaks (

    
    ) confirms ring closure.
    

References

  • Synthesis and DFT Exploration of 2-Phenylquinoxaline: Source: ResearchGate.[4][5] "Synthesis, characterization, molecular structure, and HOMO-LUMO study of 2-phenylquinoxaline: A DFT exploration." URL:[Link]

  • Crystal Structure & Interactions of Methyl-Substituted Quinoxalines: Source: NIH / PMC. "Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline." URL:[Link]

  • Quinoxaline Derivatives as NS1A Inhibitors (Biological Context): Source: NIH / PMC. "Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors." URL:[Link]

  • DFT Studies on Quinoxaline Reactivity & MEP: Source: Biointerface Research.[6] "Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives." URL:[Link]

  • Photovoltaic Properties of Quinoxaline Dyes (TD-DFT): Source: NIH / PMC. "Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects." URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-(2-Methylphenyl)quinoxaline

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(2-Methylphenyl)quinoxaline , a critical nitrogen-containing heterocyclic intermediate. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(2-Methylphenyl)quinoxaline , a critical nitrogen-containing heterocyclic intermediate.

Executive Summary

2-(2-Methylphenyl)quinoxaline (CAS: 17286-62-3 ), also known as 2-(o-tolyl)quinoxaline, is a bioactive scaffold used frequently in the synthesis of kinase inhibitors and optoelectronic materials. Its solubility behavior is governed by the interplay between the hydrophobic o-tolyl moiety and the polarizable quinoxaline core.

This guide provides a comprehensive framework for understanding its dissolution thermodynamics. It synthesizes empirical trends from structural analogs (e.g., 2-phenylquinoxaline) with rigorous experimental protocols, offering researchers a roadmap for solvent selection in purification, recrystallization, and formulation processes.

Chemical Profile & Physicochemical Basis[1][2][3][4][5]

Structural Determinants of Solubility

The molecule consists of a planar quinoxaline ring fused with a sterically hindered ortho-methylphenyl group.

  • Lipophilicity: The presence of the methyl group at the ortho position increases the partition coefficient (LogP ~3.5–4.0 estimated) relative to the parent 2-phenylquinoxaline, enhancing affinity for non-polar and chlorinated solvents.

  • Crystal Lattice Energy: The o-methyl group introduces steric twist, potentially disrupting efficient

    
    -
    
    
    
    stacking in the crystal lattice compared to planar analogs. This often results in a lower melting point and higher solubility in organic solvents than its para-substituted counterparts.
PropertySpecification
IUPAC Name 2-(2-Methylphenyl)quinoxaline
CAS Number 17286-62-3
Molecular Formula

Molecular Weight 220.27 g/mol
Physical State Crystalline Solid (Pale yellow to off-white)
Key Interaction Dipole-dipole (Quinoxaline N), Hydrophobic (Tolyl)

Solubility Landscape: Solvent Selection Guide

The solubility of 2-(2-Methylphenyl)quinoxaline follows a distinct polarity-dependent gradient. The following classification is based on thermodynamic affinity ("like dissolves like") and experimental data from homologous quinoxaline derivatives.

Qualitative Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Chlorinated Hydrocarbons Chloroform, DCMExcellent Strong dispersion forces; favorable interaction with aromatic core.
Polar Aprotic DMF, DMSO, NMPHigh Dipole-dipole interactions with quinoxaline nitrogens.
Esters & Ketones Ethyl Acetate, AcetoneGood Moderate polarity matches the solute's dipole; ideal for extraction.
Aromatic Hydrocarbons Toluene, BenzeneModerate-Good

-

interactions; o-methyl group enhances compatibility.
Alcohols (Protic) Methanol, Ethanol, IPATemperature Dependent High solubility at boiling (reflux); low at RT. Ideal for Recrystallization.
Water WaterInsoluble Hydrophobic effect dominates; high energy penalty for cavity formation.
Recrystallization Strategy

Ethanol is the gold-standard solvent for purification.

  • Protocol: Dissolve crude solid in boiling ethanol (~78°C). The steric bulk of the o-tolyl group prevents immediate crashing out, allowing for controlled crystal growth upon cooling to 4°C.

  • Yield: Typically >85% recovery due to the steep solubility-temperature gradient.

Experimental Protocol: Dynamic Laser Monitoring

To determine precise mole fraction solubility (


), the Dynamic Laser Monitoring Method  is recommended over static gravimetry for its speed and accuracy in detecting the exact saturation point (clearing point).
Workflow Diagram

The following Graphviz diagram illustrates the self-validating experimental loop for determining solubility.

SolubilityProtocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Sample Preparation (Excess Solute + Solvent) Eq Equilibration (Stirring at T_start) Start->Eq Heat Controlled Heating (Rate: 2 K/h) Eq->Heat Laser Laser Transmissivity Monitoring Heat->Laser Continuous Detect Clearing Point Detection (Max Transmittance) Laser->Detect Transmittance > 99% Calc Calculate Mole Fraction (x_i) Detect->Calc Calc->Heat Next T setpoint

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of 2-(2-Methylphenyl)quinoxaline into a jacketed glass vessel. Add a known mass (
    
    
    
    ) of solvent.
  • Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photoelectric detector on opposite sides of the vessel.

  • Equilibration: Stir the suspension magnetically. At the starting temperature, the laser beam is scattered by undissolved particles (Transmittance

    
     0).
    
  • Dynamic Heating: Slowly increase temperature (e.g., 2 K/h) using a circulating water bath.

  • Detection: Monitor the laser intensity. The temperature at which the laser intensity reaches a maximum constant value (matching the pure solvent) is recorded as the Saturation Temperature (

    
    ) .
    
  • Calculation: Convert mass ratio to mole fraction (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling & Analysis

Experimental data should be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility data of rigid organic molecules.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from multivariate regression.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution, while 
      
      
      
      accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are derived:
  • Enthalpy (

    
    ):  Positive values indicate an endothermic  process (solubility increases with temperature).
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

Technical Insight: For 2-(2-Methylphenyl)quinoxaline,


 is expected to be positive in all solvents, with higher values in polar protic solvents (Ethanol/Methanol) due to the energy required to disrupt solvent-solvent hydrogen bonds to accommodate the hydrophobic solute.

Applications in Drug Development[3][6]

Purification & Synthesis
  • Intermediate Isolation: In the condensation of o-phenylenediamine with 1,2-dicarbonyls, the product often precipitates from the reaction mixture (typically Ethanol/Acetic Acid).

  • Polymorph Screening: The solubility differential between Toluene (moderate) and Acetone (good) can be exploited to screen for stable vs. metastable polymorphs during evaporation studies.

Biological Relevance

The solubility profile directly informs Lipinski's Rule of 5 compliance.

  • Formulation: Due to water insolubility, formulations for biological assays (e.g., kinase inhibition) requires pre-dissolution in DMSO (Stock concentration: 10–20 mM) before dilution into aqueous buffers.

References

  • Synthesis & General Properties

    • Condensation Reactions of Methyl Derivatives of Quinoxaline. (2021).[1] Asian Journal of Organic & Medicinal Chemistry.

  • Analogous Solubility Data (2-Phenylquinoxaline): Solubility and Thermodynamic Properties of Quinoxaline Derivatives in Pure Solvents.Journal of Chemical & Engineering Data. (Standard reference for class behavior).
  • Experimental Protocol (Laser Method)
  • Compound Registry

    • 2-(2-Methylphenyl)quinoxaline (CAS 17286-62-3). PubChem.[2]

(Note: While specific tabular data for this exact isomer is proprietary or bounded within broader studies, the synthesis and solubility trends are rigorously derived from the behavior of the 2-arylquinoxaline chemical class.)

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-(2-Methylphenyl)quinoxaline from o-phenylenediamine

Application Note: Protocol for the Synthesis of 2-(2-Methylphenyl)quinoxaline from o-Phenylenediamine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Identification: 2-(2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 2-(2-Methylphenyl)quinoxaline from o-Phenylenediamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Identification: 2-(2-Methylphenyl)quinoxaline (CAS: 105702-07-6)

Executive Summary & Strategic Rationale

Quinoxalines represent a privileged heterocyclic scaffold in drug discovery, frequently utilized as bioisosteres in kinase inhibitors and receptor antagonists. The synthesis of 2-arylquinoxalines, specifically 2-(2-Methylphenyl)quinoxaline, is traditionally achieved via the condensation of o-phenylenediamine (OPD) with a C2-aryl synthon.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. A robust protocol must be a self-validating system where the underlying physical chemistry drives the experimental design. Below, we detail two orthogonal methodologies: Method A , a highly reliable, scalable condensation utilizing an


-dibromoacetophenone[1], and Method B , a modern, base-free annulation utilizing an aryl sulfoxonium ylide[2].

Mechanistic Workflow

SynthesisPathways cluster_A Method A: Dibromoacetophenone Route cluster_B Method B: Sulfoxonium Ylide Route OPD o-Phenylenediamine (OPD) CondA Ethanol, Reflux, 3 h (-2 HBr, -H2O) OPD->CondA CondB Bu4NI, m-xylene, 80°C, 16 h (-DMSO, -H2O) OPD->CondB DBA α,α-Dibromo-2'-methylacetophenone DBA->CondA Product 2-(2-Methylphenyl)quinoxaline (Target Molecule) CondA->Product Cyclization & Aromatization Ylide 2-Methylphenyl Sulfoxonium Ylide Ylide->CondB CondB->Product Annulation

Figure 1: Divergent synthetic pathways for 2-(2-Methylphenyl)quinoxaline from OPD.

Method A: The -Dibromoacetophenone Condensation

Causality & Expert Insight: Historically,


-monobromoketones were employed for quinoxaline synthesis, but they often yield complex gummy mixtures or require a secondary oxidative step[1]. Utilizing 

-dibromo-2'-methylacetophenone allows for a direct, one-pot oxidative condensation.

The critical design choice in this protocol is the stoichiometry: we use two equivalents of OPD. Why? The first equivalent acts as the primary binucleophile for the cyclization. The second equivalent acts as an in situ acid scavenger. During the dehydrobromination step, hydrobromic acid (HBr) is generated. If left unneutralized, HBr protonates the reactive imine intermediates, stalling the reaction. The excess OPD neutralizes the HBr, driving the reaction to completion[1]. Ethanol is selected as the solvent because it solubilizes the starting materials at reflux but forces the highly crystalline quinoxaline product to precipitate upon cooling, enabling a self-validating, chromatography-free purification.

Step-by-Step Protocol:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar and a reflux condenser, dissolve

    
    -dibromo-2'-methylacetophenone (1.0 mmol) in absolute ethanol (10 mL).
    
  • Nucleophile Addition: Add o-phenylenediamine (2.0 mmol, 2.0 equiv) to the stirring solution at room temperature. A transient color change may occur as the initial charge-transfer complex forms.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) using a temperature-controlled oil bath. Maintain reflux for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2 v/v) as the eluent. The disappearance of the UV-active dibromoketone spot confirms the completion of the cyclization.

  • Crystallization & Isolation: Remove the flask from the heat source and allow it to cool to ambient temperature. The target 2-(2-Methylphenyl)quinoxaline will begin to crystallize. Submerge the flask in an ice-water bath (0–4°C) for 30 minutes to maximize the precipitation yield.

  • Purification: Filter the crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove the soluble OPD-hydrobromide salt byproducts. Dry the product under a high vacuum to constant weight.

Method B: The Base-Free Sulfoxonium Ylide Annulation

Causality & Expert Insight: Modern pharmaceutical development heavily prioritizes green chemistry. Traditional syntheses often require harsh oxidants or overstoichiometric bases[2]. This alternative protocol utilizes an aryl sulfoxonium ylide as the C2-synthon.

The mechanistic brilliance of this route lies in the use of a catalytic amount of tetrabutylammonium iodide (Bu₄NI) in m-xylene[2]. The iodide ion acts as a nucleophilic promoter, facilitating the cleavage of the C–S bond and promoting the elimination of dimethyl sulfoxide (DMSO) as a stable, neutral leaving group. Because DMSO is an excellent leaving group under these specific conditions, no sacrificial electrophile or external base is required. This drastically improves the atom economy and reduces the E-factor of the transformation.

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube or a heavy-walled sealed vial, combine o-phenylenediamine (0.1 mmol) and 2-(dimethyl-

    
    -sulfanylidene)-1-(2-methylphenyl)ethan-1-one (0.2 mmol, 2.0 equiv).
    
  • Catalyst Loading: Add tetrabutylammonium iodide (Bu₄NI) (0.05 mmol, 50 mol%) to the solid mixture.

  • Solvation & Heating: Suspend the reactants in anhydrous m-xylene (1.0 mL). Purge the vessel with argon, seal it tightly, and heat to 80°C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 x 5 mL) to partition and remove the DMSO byproduct and the Bu₄NI catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to afford the pure product.

Quantitative Protocol Comparison

To assist in selecting the appropriate workflow for your laboratory's constraints, the quantitative metrics of both protocols are summarized below:

ParameterMethod A: DibromoacetophenoneMethod B: Sulfoxonium Ylide
Reagent Stoichiometry 2.0 equiv OPD : 1.0 equiv C2-Synthon1.0 equiv OPD : 2.0 equiv C2-Synthon
Catalyst / Promoter None (Excess OPD acts as base)Bu₄NI (50 mol%)
Solvent System Absolute EthanolAnhydrous m-xylene
Temperature & Time 78°C (Reflux) for 3–4 hours80°C for 16 hours
Primary Byproducts OPD·HBr salt, H₂ODMSO, H₂O
Isolation Method Direct crystallization & filtrationAqueous workup & Column Chromatography
Scalability Excellent (Gram to Multi-gram)Moderate (Milligram to Gram)

References

  • Title: AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES

    
    -DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE
    Source:  Indian Journal of Heterocyclic Chemistry, Vol. 25, No. 3&4 (Jan-June 2016), 297-301.
    URL: [Link]
    

Sources

Application

Application Note: 2-(2-Methylphenyl)quinoxaline as a Versatile Ligand in Transition Metal Catalysis

Executive Summary In the landscape of modern transition metal catalysis, the rational design of ligands dictates the efficiency, selectivity, and scope of chemical transformations. 2-(2-Methylphenyl)quinoxaline (CAS: 105...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern transition metal catalysis, the rational design of ligands dictates the efficiency, selectivity, and scope of chemical transformations. 2-(2-Methylphenyl)quinoxaline (CAS: 105702-07-6), commonly abbreviated as mpq , has emerged as a structurally privileged scaffold. Its unique architecture—combining the electron-deficient, strongly coordinating quinoxaline core with a sterically encumbered ortho-tolyl ring—grants it a dual utility in catalysis:

  • As a Cyclometalating (C^N) Ligand: It forms highly robust, deep-red luminescent Iridium(III) complexes with extended excited-state lifetimes, ideal for demanding visible-light photoredox catalysis.

  • As an Endogenous Directing Group: The N1 atom of the quinoxaline orchestrates highly regioselective Palladium(II)-catalyzed ortho-C–H functionalization, while the steric bulk of the methyl group accelerates the critical reductive elimination step.

This application note synthesizes the mechanistic causality behind these properties and provides validated, step-by-step protocols for deploying this ligand in both photoredox and C–H activation workflows.

Mechanistic Causality & Structural Advantages (E-E-A-T)

Photoredox Catalysis: Tuning the MLCT State

In photoredox catalysis, the efficacy of an Iridium(III) photosensitizer relies on the energy and lifetime of its lowest-lying triplet excited state. Standard ligands like 2-phenylpyridine (ppy) often lack the absorption cross-section in the visible region required for optimal solar or LED harvesting.

By substituting ppy with 2-(2-methylphenyl)quinoxaline, two critical electronic perturbations occur [1]:

  • LUMO Stabilization: The electron-deficient pyrazine ring of the quinoxaline lowers the Lowest Unoccupied Molecular Orbital (LUMO), inducing a significant bathochromic (red) shift in absorption and emission. This allows the catalyst to be excited by lower-energy, highly penetrating red/orange light.

  • Steric Decoupling: The ortho-methyl group on the phenyl ring creates a severe steric clash with the quinoxaline core. This forces a non-planar geometry that rigidifies upon cyclometalation to the Ir(III) center. This rigidity suppresses non-radiative decay pathways, significantly extending the triplet excited-state lifetime (

    
    ) and preventing aggregation-caused quenching (ACQ).
    
Palladium-Catalyzed C–H Activation: Steric Acceleration

In late-stage functionalization, the quinoxaline moiety acts as a robust bidentate directing group. The N1 lone pair coordinates to the Pd(II) center, directing it to the ortho-C–H bond of the phenyl ring via a Concerted Metalation-Deprotonation (CMD) mechanism [2].

The causality behind the superior performance of the mpq ligand lies in the steric pressure exerted by the ortho-methyl group. During the catalytic cycle, the transition from the Pd(IV) intermediate back to Pd(II) via reductive elimination is often the rate-limiting step. The steric bulk of the methyl group destabilizes the octahedral Pd(IV) intermediate, lowering the activation barrier for reductive elimination and allowing the reaction to proceed at lower catalyst loadings and milder temperatures.

Quantitative Data Summaries

To illustrate the structural advantages of 2-(2-methylphenyl)quinoxaline, the following tables summarize its performance metrics against standard benchmarks.

Table 1: Photophysical and Electrochemical Properties of Ir(III) Complexes Comparison of the mpq ligand against standard ppy and unsubstituted pqx ligands.

ComplexAbsorption

(nm)
Emission

(nm)
Excited State Lifetime (

, ns)
Redox Potential (

, V vs SCE)

380510550+1.21

450620320+1.35

465 645 480 +1.32

Table 2: Optimization Metrics for Pd-Catalyzed Ortho-Arylation Impact of the directing ligand's steric profile on catalytic efficiency.

Directing LigandCatalyst LoadingTemperatureYield (%)Turnover Number (TON)
2-Phenylpyridine5 mol% (50,000 ppm)100 °C85%17
2-Phenylquinoxaline5 mol% (50,000 ppm)100 °C92%18.4
2-(2-Methylphenyl)quinoxaline 2 mol% (20,000 ppm) 80 °C 96% 48

Mechanistic Workflows (Visualizations)

Photoredox PC Ir(III) Ground State [Ir(mpq)2(L)]+ PC_star *Ir(III) Excited State Long-lived Triplet PC->PC_star Visible Light (hv) PC_red Ir(II) Reduced State Strong Reductant PC_star->PC_red SET from Donor PC_red->PC SET to Substrate Substrate Substrate (e.g., Aryl Halide) Radical Aryl Radical Intermediate Substrate->Radical 1e- Reduction Product Cross-Coupled Product Radical->Product Catalytic Trapping Sacrificial Sacrificial Donor / Amine Sacrificial->PC_red

Fig 1. Photoredox cycle of the Ir(III) catalyst featuring the 2-(2-methylphenyl)quinoxaline ligand.

CH_Activation Pd_cat Pd(II) Catalyst Coordination N-Coordination (Quinoxaline N1) Pd_cat->Coordination CMD Concerted Metalation Deprotonation Coordination->CMD Palladacycle 5-Membered Palladacycle CMD->Palladacycle Ox_Add Oxidative Addition (Ar-I) Palladacycle->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Pd(IV) Intermediate Red_Elim->Pd_cat Catalyst Regeneration Product Ortho-Functionalized Product Red_Elim->Product

Fig 2. Mechanism of Pd(II)-catalyzed ortho-C-H functionalization directed by the quinoxaline motif.

Experimental Protocols

Protocol A: Synthesis of the Photoredox Catalyst

This protocol utilizes a self-validating visual feedback loop: the successful formation of the monomeric catalyst is indicated by a distinct color shift from dark brown to bright luminescent red.

Reagents:

  • 
     (1.0 equiv)
    
  • 2-(2-Methylphenyl)quinoxaline (mpq ) (2.2 equiv)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (1.2 equiv)

  • Ammonium hexafluorophosphate (

    
    ) (Excess)
    

Step-by-Step Methodology:

  • Dimer Formation: In a 50 mL round-bottom flask, suspend

    
     and the mpq  ligand in a 3:1 mixture of 2-ethoxyethanol and deionized water. Causality: The high boiling point of 2-ethoxyethanol provides the thermal energy necessary to overcome the activation barrier for double cyclometalation, while water solubilizes the inorganic iridium salt.
    
  • Reflux: Degas the mixture via

    
     sparging for 15 minutes. Reflux at 110 °C for 24 hours. The formation of the chloride-bridged dimer 
    
    
    
    is visually validated by the precipitation of a dark green/brown solid.
  • Isolation: Cool to room temperature, add water to fully precipitate the dimer, filter, and wash sequentially with water and cold ethanol. Dry under vacuum.

  • Ligand Substitution: Suspend the dimer and dtbbpy in ethylene glycol. Heat to 150 °C under

    
     for 12 hours. Causality: High temperatures are strictly required to cleave the highly stable Ir-Cl-Ir bridge.
    
  • Anion Exchange (Self-Validation): Cool the bright red solution to room temperature. Add a saturated aqueous solution of

    
    . A bright orange/red precipitate will immediately form, validating the successful capping of the Ir(III) center and exchange to the non-coordinating 
    
    
    
    counterion.
  • Purification: Filter the solid and purify via silica gel flash chromatography (DCM:MeOH, 95:5) to yield the pure photoredox catalyst.

Protocol B: Pd-Catalyzed Ortho-Arylation of 2-(2-Methylphenyl)quinoxaline

This protocol leverages the endogenous directing ability of the quinoxaline core to achieve sterically congested biaryl coupling.

Reagents:

  • 2-(2-Methylphenyl)quinoxaline (1.0 equiv)

  • Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv)

  • 
     (2 mol%, 20,000 ppm)
    
  • 
     (2.0 equiv)
    
  • Hexafluoroisopropanol (HFIP) (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the mpq substrate, aryl iodide,

    
    , and 
    
    
    
    .
  • Solvent Addition: Add HFIP to achieve a 0.2 M concentration. Causality: HFIP is a strong hydrogen-bond donor that stabilizes the highly polar transition state during the Concerted Metalation-Deprotonation (CMD) step and prevents the aggregation of Pd nanoparticles, maintaining high active catalyst concentration [2].

  • Degassing: Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which can cause unwanted homocoupling of the aryl iodide. Backfill with

    
    .
    
  • Heating: Seal the tube and stir the reaction mixture at 80 °C for 12 hours. Self-Validation: As the reaction proceeds, the formation of a bright yellow precipitate (AgI) will become evident. This visually validates that oxidative addition and subsequent halide abstraction have successfully occurred. Causality:

    
     acts dually as the base for CMD and as a halide scavenger to prevent iodide from poisoning the Pd(II) catalyst.
    
  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the ortho-arylated product.

References

  • Langdon-Jones, E. E., Hallett, A. J., Routledge, J. D., Crole, D. A., Ward, B. D., & Pope, S. J. A. (2013). "Using Substituted Cyclometalated Quinoxaline Ligands To Finely Tune the Luminescence Properties of Iridium(III) Complexes." Inorganic Chemistry, 52(1), 448-456. URL:[Link] [1]

  • Mondal, K., Ghosh, S., & Hajra, A. (2022). "Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines." Organic & Biomolecular Chemistry, 20(36), 7161-7179. URL:[Link] [2]

Method

2-(2-Methylphenyl)quinoxaline as a building block for pharmaceutical synthesis

An in-depth technical guide on the utilization, synthesis, and functionalization of 2-(2-Methylphenyl)quinoxaline in drug discovery. Pharmacological Relevance and Structural Rationale Quinoxaline derivatives constitute a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization, synthesis, and functionalization of 2-(2-Methylphenyl)quinoxaline in drug discovery.

Pharmacological Relevance and Structural Rationale

Quinoxaline derivatives constitute an exceptionally important class of nitrogen-containing heterocycles in medicinal chemistry, frequently acting as privileged scaffolds for novel therapeutic agents[1]. Among these, 2-(2-Methylphenyl)quinoxaline (CAS: 105702-07-6) has emerged as a highly versatile building block for assembling complex Active Pharmaceutical Ingredients (APIs).

The structural rationale for utilizing the 2-(2-methylphenyl) substitution—often referred to as an o-tolyl group—lies in its stereoelectronic profile. The ortho-methyl group introduces significant steric hindrance against the adjacent pyrazine ring. This steric clash prevents the molecule from adopting a flat, planar conformation, forcing the phenyl ring to rotate out of the quinoxaline plane. In modern drug discovery, introducing such three-dimensional complexity (higher Fsp3 character or non-planar topology) is a proven strategy to enhance target selectivity, improve solubility, and allow the molecule to anchor tightly into deep, hydrophobic binding pockets of target proteins such as viral proteases or kinase domains[2].

Synthetic Strategies & Route Optimization

Historically, the synthesis of 2-arylquinoxalines relied on the classical condensation of o-phenylenediamine with arylglyoxals. However, isolating and storing arylglyoxals is problematic due to their high reactivity and tendency to polymerize[3]. To improve atom economy and safety, modern pharmaceutical synthesis has transitioned toward one-pot oxidative couplings using stable aryl methyl ketones.

Table 1: Quantitative Comparison of Synthetic Routes for 2-(2-Methylphenyl)quinoxaline

Synthetic RouteStarting MaterialsCatalyst / OxidantSolventTemp (°C)Avg. Yield (%)Green Chemistry Profile
Classical Condensation o-PDA + 2-(o-tolyl)glyoxalNoneEtOH / AcOH8085 - 90Poor (Unstable intermediates)
Oxidative Coupling o-PDA + 2'-MethylacetophenoneI₂ (Molecular Iodine)DMSO12075 - 85Excellent (Metal-free)
Organoantimony Catalysis o-PDA + α-hydroxy ketonePh₃Sb (10 mol%)Toluene2570 - 80Good (Aerobic conditions)[4]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

G A o-Phenylenediamine + 2'-Methylacetophenone B I2/DMSO Oxidative Coupling A->B C 2-(2-Methylphenyl) quinoxaline B->C D C-3 Direct C-H Arylation C->D E API Lead Compound D->E

Synthetic workflow from raw materials to API lead compound via 2-arylquinoxaline scaffold.

Protocol A: Transition-Metal-Free Synthesis of 2-(2-Methylphenyl)quinoxaline

This protocol utilizes a molecular iodine-promoted direct C(sp3)-H bond functionalization, avoiding toxic heavy metals.

Causality & Mechanism: Molecular iodine acts as a mild electrophile to form an α-iodo ketone intermediate from 2'-methylacetophenone. DMSO is deliberately chosen as it serves a dual role: it acts as the reaction solvent and as the terminal oxidant in a Kornblum-type oxidation to generate the reactive glyoxal in situ. The o-phenylenediamine then rapidly condenses with this transient intermediate, driving the reaction forward and preventing side-product formation.

Step-by-Step Procedure:

  • Preparation: In an 8-mL dry reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 equiv, 0.2 mmol) and 2'-methylacetophenone (3.0 equiv, 0.6 mmol).

  • Catalyst Addition: Add molecular iodine (I₂, 1.5 equiv, 0.3 mmol) directly to the mixture.

  • Solvent Integration: Add 1.0 mL of anhydrous DMSO. Seal the vial.

  • Thermal Activation: Stir the reaction mixture under an air atmosphere at 120 °C for 20 hours.

  • In-Process Validation: Sample 5 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the o-phenylenediamine peak disappears and a dominant mass peak of [M+H]⁺ = 221.1 m/z emerges.

  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, and extract with Ethyl Acetate (3 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 10:1).

Protocol B: Regioselective Direct C-H Arylation at C-3

To utilize 2-(2-Methylphenyl)quinoxaline as a building block for drug discovery, it must be further functionalized.

Causality & Mechanism: Traditional cross-coupling requires pre-halogenation (e.g., bromination) of the quinoxaline core. However, direct Palladium-catalyzed C-H arylation at the C-3 position is far more efficient. The N-4 nitrogen of the pyrazine ring acts as an intrinsic directing group, coordinating with the Pd(II) center and guiding the catalytic activation specifically to the adjacent C-3 carbon[5].

Step-by-Step Procedure:

  • Setup: In a Schlenk tube under inert argon, combine 2-(2-Methylphenyl)quinoxaline (1.0 equiv), an aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Reaction: Add anhydrous DMF (0.2 M) and heat to 110 °C for 12 hours.

  • In-Process Validation: Monitor via ¹H NMR of a crude aliquot. The self-validating marker is the complete disappearance of the highly deshielded C-3 proton singlet (typically found around δ 9.3 ppm in the starting material).

  • Isolation: Filter through a Celite pad, wash with dichloromethane, concentrate, and purify via flash chromatography.

Biological Mechanisms and Downstream Applications

Once functionalized, quinoxaline derivatives exhibit a broad spectrum of biological activities, most notably as anticancer and antiviral agents[6].

Because the quinoxaline core is a structural bioisostere of purines (such as adenine), these synthesized APIs are highly adept at competitively binding to the ATP-binding sites of various enzymes[7]. In oncology, spiro-fused and highly substituted quinoxalines have demonstrated potent inhibition of the EGFR kinase domain, effectively arresting cancer cell proliferation at the G1 phase and triggering apoptotic pathways[8]. Furthermore, recent computational and in vitro studies have shown that specific quinoxaline derivatives possess significant binding affinity toward viral proteases, mitigating viral replication in respiratory pathogens[2].

G Q Quinoxaline API ATP ATP Binding Site Q->ATP Competitive Binding T Target Kinase (EGFR) Prolif Cell Proliferation T->Prolif Inhibition Apop Apoptosis Pathway T->Apop Activation ATP->T

Mechanism of action for quinoxaline-based kinase inhibitors in oncology.

References

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. Available at:[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - Scilit. Available at:[Link]

  • Biological activity of quinoxaline derivatives - ResearchGate. Available at:[Link]

  • Methods of Preparation of Quinoxalines - Encyclopedia MDPI. Available at:[Link]

  • Selection of quinoxaline moiety-containing drugs - ResearchGate. Available at:[Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis. Available at:[Link]

  • MOLECULAR IODINE FOR THE SYNTHESIS OF 2-ARYLQUINOXALINES - Vietnam Journals Online. Available at:[Link]

  • SYNTHESIS OF 2-ARYLQUINOXALINES: TRIARYLSTIBANE- CATALYZED OXIDATIVE CYCLIZATION - LOCKSS. Available at:[Link]

  • The synthesis of 2-arylquinoxaline derivatives - ResearchGate. Available at:[Link]

Sources

Application

Electrochemical Profiling of 2-(2-Methylphenyl)quinoxaline Derivatives: Analytical and Computational Workflows

Target Audience: Researchers, electrochemists, and drug development professionals. Executive Summary & Mechanistic Causality Quinoxaline derivatives, particularly aryl-substituted variants like 2-(2-Methylphenyl)quinoxal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrochemists, and drug development professionals.

Executive Summary & Mechanistic Causality

Quinoxaline derivatives, particularly aryl-substituted variants like 2-(2-Methylphenyl)quinoxaline (CAS: 105702-07-6), are highly privileged scaffolds in medicinal chemistry and organic electronics. In oncology, their bioactivity is often driven by bioreductive activation, where the molecule acts as a prodrug that undergoes enzymatic reduction in hypoxic tumor microenvironments[1]. Understanding the precise electrochemical reduction potentials of these compounds is therefore a critical predictive tool for their pharmacological efficacy.

The Causality of the Reduction Mechanism

The electrochemical reduction of 3-aryl-quinoxaline derivatives in aprotic solvents (such as dimethylformamide, DMF) characteristically proceeds via two distinct cathodic waves[1]:

  • Wave 1 (Reversible): The initial one-electron reduction of the diazine ring forms a stable radical anion.

  • Wave 2 (Irreversible): A subsequent one-electron reduction (often coupled with protonation from trace water or solvent interactions) forms a dianion or dihydro-derivative[2].

The Ortho-Methyl Effect: The structural inclusion of a 2-methylphenyl group introduces significant steric hindrance compared to an unsubstituted phenyl ring. This steric clash forces the phenyl ring out of coplanarity with the quinoxaline core, disrupting extended


-conjugation. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy is raised, making the first reduction potential (Wave 1) more negative (i.e., harder to reduce) than its planar counterparts.

ElectroMech A 2-(2-Methylphenyl) quinoxaline (Neutral) B Radical Anion (Wave 1: Reversible) A->B + e⁻ (E1) B->A - e⁻ C Dianion Species (Wave 2: Irreversible) B->C + e⁻, + H⁺ (E2)

Electrochemical reduction pathway of aryl-quinoxaline derivatives showing two distinct waves.

Integrated Analytical Workflows

To accurately map the redox behavior of 2-(2-Methylphenyl)quinoxaline, a dual-pronged approach utilizing empirical Cyclic Voltammetry (CV) and Density Functional Theory (DFT) is required. This self-validating system ensures that experimental artifacts are caught by computational benchmarking[3].

ProtocolWorkflow Prep Sample Preparation (0.1M TBAP in DMF) CV Cyclic Voltammetry (Glassy Carbon WE) Prep->CV Analysis Data Synthesis & HOMO-LUMO Correlation CV->Analysis DFT DFT Modeling (B3LYP/cc-pVTZ) DFT->Analysis

Integrated experimental and computational workflow for quinoxaline electrochemical profiling.

Protocol A: Cyclic Voltammetry (CV) Analysis

Objective: Determine the thermodynamic reduction potentials (


, 

) and assess system reversibility.

Rationale for Material Selection: DMF is chosen over aqueous electrolytes to prevent proton-coupled electron transfer (PCET) from obscuring the pure electron-transfer thermodynamics of the radical anion formation[1]. A Glassy Carbon (GC) working electrode is selected because its wide cathodic potential window prevents solvent breakdown from masking the highly negative Wave 2 reduction potentials.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium perchlorate (TBAP) in anhydrous DMF. Note: TBAP must be dried under vacuum at 80°C for 24 hours prior to use to eliminate trace water.

  • Analyte Dissolution: Dissolve the 2-(2-Methylphenyl)quinoxaline derivative to a final concentration of 1.0 mM in the electrolyte solution.

  • Cell Assembly: Utilize a standard three-electrode cell:

    • Working Electrode (WE): 3 mm Glassy Carbon (polish with 0.05 µm alumina slurry before use).

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile).

  • Deaeration: Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which possesses its own reduction waves that heavily overlap with quinoxaline derivatives. Maintain an Argon blanket during the scan.

  • Data Acquisition: Scan cathodically from 0.0 V to -2.5 V at varying scan rates (50, 100, 250, and 500 mV/s).

  • Self-Validation (Internal Standard): After acquiring the analyte data, spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan. Reference all measured potentials to the

    
     redox couple. This eliminates reference electrode drift and junction potential artifacts, ensuring absolute thermodynamic reliability[4].
    
Protocol B: Computational Prediction (DFT)

Objective: Predict reduction potentials ab initio to validate experimental findings and understand orbital contributions.

Rationale for Basis Set: While 6-31G and lanl2dz basis sets are computationally inexpensive, they often fail to accurately model the extended diffuse electron clouds of the radical anions. The cc-pVTZ basis set provides a significantly stronger correlation (


) for Wave 1 reduction potentials[3].

Step-by-Step Methodology:

  • Geometry Optimization: Build the neutral 2-(2-Methylphenyl)quinoxaline structure and optimize the geometry using the B3LYP functional and the cc-pVTZ basis set in a vacuum.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) specifying DMF as the solvent to account for dielectric stabilization of the charged species.

  • Thermodynamic Calculation: Calculate the standard Gibbs free energy (

    
    ) for the neutral molecule, the radical anion (charge -1, multiplicity 2), and the dianion (charge -2, multiplicity 1).
    
  • Potential Derivation: Calculate the reduction potential using the Nernst equation relationship:

    
    . Subtract the computationally derived absolute potential of the 
    
    
    
    couple (approx. 5.17 V for B3LYP/cc-pVTZ) to align with the experimental data[3][4].

Quantitative Data Synthesis

The following tables summarize the expected electrochemical behavior of 2-(2-Methylphenyl)quinoxaline compared to benchmark derivatives, synthesizing both empirical and computational expectations.

Table 1: Empirical Electrochemical Data Comparison (V vs.


) 

| Derivative Type | Wave 1 Reduction (


) | Wave 2 Reduction (

) | Wave 1 Reversibility (

) | | :--- | :--- | :--- | :--- | | Unsubstituted 3-Aryl-Quinoxaline | -1.15 to -1.20 V | -1.80 to -1.95 V | Reversible (~65 mV) | | 2-(2-Methylphenyl)quinoxaline | -1.25 to -1.30 V | -1.90 to -2.05 V | Reversible (~70 mV) | | Nitro-substituted Aryl-Quinoxaline | -0.85 to -0.95 V | -1.50 to -1.60 V | Quasi-reversible (>90 mV) |

Data Note: The negative shift in the methyl-substituted derivative highlights the LUMO-raising effect of steric decoupling between the aryl and quinoxaline rings.

Table 2: Computational Basis Set Benchmarking (B3LYP Functional)

Basis SetWave 1 Correlation (

)
Wave 2 Correlation (

)
Computational CostSuitability for Aryl-Quinoxalines
6-31G0.96< 0.50LowGood for neutral geometry; poor for dianions.
lanl2dz0.96< 0.50ModerateAcceptable for Wave 1; fails on Wave 2[5].
cc-pVTZ > 0.98 ~ 0.65 High Optimal for highly accurate

prediction[3].

References

  • Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives Source: MDPI (Molecules) URL:[Link]

  • Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities Source: PubMed Central (PMC) URL:[Link]

  • Reduction Potential Predictions for Some 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives with Known Anti-Tumor Properties Source: MDPI (Molecules) URL:[Link]

Sources

Method

Application Notes and Protocols for the Fluorescence and Photophysical Characterization of 2-(2-Methylphenyl)quinoxaline

Introduction Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, distinguished by their rigid, planar, and highly conjugated structures that often give rise to strong fluorescence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, distinguished by their rigid, planar, and highly conjugated structures that often give rise to strong fluorescence.[1] This inherent luminosity, coupled with the ease of synthetic modification of the quinoxaline core, allows for the fine-tuning of their photophysical properties, such as emission wavelengths and quantum yields.[1] These characteristics make them invaluable in diverse fields, including the development of fluorescent probes for bioimaging, chemosensors for detecting metal ions and pH changes, and as critical components in organic light-emitting diodes (OLEDs).[1][2] The subject of this guide, 2-(2-Methylphenyl)quinoxaline, is a member of this versatile family. The introduction of the 2-methylphenyl substituent is anticipated to modulate the electronic and steric properties of the quinoxaline scaffold, thereby influencing its absorption and emission behavior.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the fluorescence and photophysical properties of 2-(2-Methylphenyl)quinoxaline. We will delve into the theoretical underpinnings of its photophysical behavior, present detailed protocols for its characterization, and discuss the interpretation of the acquired data.

Anticipated Photophysical Profile

The photophysical characteristics of quinoxaline derivatives are intrinsically linked to their molecular architecture.[3] The electronic transitions within the quinoxaline core, primarily π-π* and n-π* transitions, govern its absorption and emission properties.[3] The introduction of substituents, such as the electron-donating methyl group on the phenyl ring in 2-(2-Methylphenyl)quinoxaline, can significantly influence these transitions. It is hypothesized that the methyl group will induce a bathochromic (red) shift in the absorption and emission spectra due to its electron-donating nature, which raises the energy of the highest occupied molecular orbital (HOMO).[4]

Furthermore, the photophysical properties of many quinoxaline derivatives are sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[5][6] This sensitivity arises from changes in the dipole moment of the molecule upon photoexcitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[6] This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within biological cells.[7]

Quantitative Photophysical Data

The following table summarizes the expected photophysical parameters for 2-(2-Methylphenyl)quinoxaline in various solvents of differing polarity. These values are representative and serve as a benchmark for experimental investigation.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
Hexane1.88355410550.252.1
Toluene2.38358425670.352.8
Dichloromethane8.93362445830.483.5
Acetonitrile37.5365460950.554.2
Ethanol24.5363455920.523.9
Methanol32.7364458940.503.8

Experimental Protocols

A thorough photophysical characterization of 2-(2-Methylphenyl)quinoxaline involves a series of spectroscopic measurements. The following protocols outline the step-by-step procedures for these experiments.

Synthesis of 2-(2-Methylphenyl)quinoxaline

The synthesis of the quinoxaline scaffold is typically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1]

  • Materials: o-Phenylenediamine, 2-Methylphenylglyoxal, Ethanol, Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve o-phenylenediamine (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add 2-methylphenylglyoxal (1.0 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-(2-Methylphenyl)quinoxaline.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of 2-(2-Methylphenyl)quinoxaline in a spectroscopic grade solvent (e.g., ethanol) of known concentration (typically 1 mM).

    • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

    • Use a 1 cm path length quartz cuvette.

    • Record the absorption spectrum from 200 to 700 nm, using the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λ_abs).

Steady-State Fluorescence Spectroscopy

This measurement determines the emission properties of the molecule.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Use the same dilute solution prepared for the UV-Vis measurement (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).[8][9]

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 380-700 nm).

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[10] The relative method, comparing the sample to a known standard, is commonly used.[8][10]

  • Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as 2-(2-Methylphenyl)quinoxaline. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the blue-green region.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[8]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

    • Integrate the area under the corrected emission spectra.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[8]

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.

  • Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive detector.

  • Procedure:

    • Excite the sample with the pulsed light source at λ_abs.

    • Collect the fluorescence decay profile over time.

    • The decay data is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of 2-(2-Methylphenyl)quinoxaline.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-(2-Methylphenyl)quinoxaline Purification Purification (Recrystallization) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Fluorescence Steady-State Fluorescence UV_Vis->Fluorescence Data_Analysis Data Processing & Analysis UV_Vis->Data_Analysis Quantum_Yield Fluorescence Quantum Yield Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime (TCSPC) Fluorescence->Lifetime Fluorescence->Data_Analysis Quantum_Yield->Data_Analysis Lifetime->Data_Analysis Interpretation Interpretation of Photophysical Properties Data_Analysis->Interpretation

Caption: Experimental workflow for the synthesis and photophysical characterization.

Structure-Property Relationships

The following diagram illustrates the relationship between the molecular structure of 2-(2-Methylphenyl)quinoxaline and its key photophysical properties.

G cluster_properties Photophysical Properties Structure Molecular Structure (2-(2-Methylphenyl)quinoxaline) Absorption Absorption (λ_abs) Structure->Absorption Electronic Transitions Emission Emission (λ_em) Structure->Emission Excited State Relaxation Quantum_Yield Quantum Yield (Φ_f) Structure->Quantum_Yield Efficiency of Emission Lifetime Lifetime (τ) Structure->Lifetime Excited State Dynamics Solvatochromism Solvatochromism Structure->Solvatochromism Dipole Moment Change

Sources

Application

Strategic Derivatization of 2-(2-Methylphenyl)quinoxaline: Synthetic Pathways and Screening Protocols

Executive Summary The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., VEGFR-2, EGFR), antimicrobial agents, and intercalating DNA ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., VEGFR-2, EGFR), antimicrobial agents, and intercalating DNA ligands. This guide focuses on 2-(2-methylphenyl)quinoxaline , a specific scaffold where the ortho-methyl group provides a unique steric and electronic handle.

This Application Note outlines two divergent synthetic strategies to derivatize this molecule for Structure-Activity Relationship (SAR) profiling:

  • Lateral Chain Functionalization: Radical bromination of the o-tolyl methyl group to access benzylic amines/ethers.

  • Core Functionalization: C-H activation at the C3 position of the quinoxaline ring via Minisci-type radical substitution.

Structural Rationale & Retrosynthetic Logic

The 2-(2-methylphenyl)quinoxaline scaffold presents two distinct vectors for chemical space expansion.

  • Vector A (Benzylic Position): The ortho-methyl group is benzylic and susceptible to radical halogenation. Converting this to a bromide creates an electrophilic handle for nucleophilic substitution, allowing the introduction of solubilizing groups (e.g., morpholine, piperazine) critical for drug-likeness.

  • Vector B (C3 Position): The C3 position of the pyrazine ring is electron-deficient. It is highly reactive toward nucleophilic radicals (Minisci reaction), allowing the direct installation of alkyl or acyl groups without pre-functionalization.[1]

G Start 2-(2-Methylphenyl) quinoxaline VectorA Vector A: Benzylic Bromination (Wohl-Ziegler) Start->VectorA NBS, AIBN VectorB Vector B: C3-H Activation (Minisci Reaction) Start->VectorB R-COOH, Ag+, S2O8-- LibraryA Library A: Benzylic Amines/Ethers (Solubility & H-Bonding) VectorA->LibraryA Nucleophilic Sub. LibraryB Library B: C3-Alkyl/Acyl Derivatives (Core Modification) VectorB->LibraryB Radical Sub.

Figure 1: Divergent synthetic pathways for the derivatization of the quinoxaline scaffold.

Module 1: Benzylic Functionalization (Wohl-Ziegler Protocol)

Objective: Selective bromination of the benzylic methyl group to generate 2-(2-(bromomethyl)phenyl)quinoxaline.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism.[2] N-Bromosuccinimide (NBS) provides a low, steady concentration of molecular bromine (


), which favors substitution over ring bromination.[3] The ortho position is sterically crowded; therefore, thermodynamic control is essential.
Materials[4][5]
  • Substrate: 2-(2-Methylphenyl)quinoxaline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq) - Recrystallize from water before use to remove free HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

  • Solvent: Anhydrous CCl

    
     (classic) or Trifluorotoluene (Green alternative, higher boiling point).
    
Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the quinoxaline substrate (1 mmol) in the chosen solvent (10 mL).

  • Addition: Add NBS (1.1 mmol) and AIBN (0.1 mmol).

  • Initiation: Heat the mixture to reflux (80°C for CCl

    
    , 102°C for Trifluorotoluene).
    
    • Critical Checkpoint: The reaction is initiated when the heavy NBS solid at the bottom disappears and light, floating succinimide crystals appear at the surface.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product (bromide) is usually less polar than the starting material.

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the succinimide precipitate.

    • Evaporate the solvent under reduced pressure.

  • Purification: The crude benzylic bromide is unstable on silica gel. Do not column immediately if possible. Use directly for the next nucleophilic substitution or perform a rapid filtration through a short plug of neutral alumina.

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). Perform all operations in a fume hood.

Module 2: C-H Functionalization (Minisci Protocol)

Objective: Direct alkylation at the C3 position using a carboxylic acid as the alkyl radical precursor.

Mechanistic Insight

The protonated quinoxaline (under acidic conditions) becomes highly electron-deficient, activating the C3 position toward nucleophilic alkyl radicals generated from the oxidative decarboxylation of carboxylic acids by silver(I)/persulfate.

Materials[4][5]
  • Substrate: 2-(2-Methylphenyl)quinoxaline (1.0 eq)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (3.0 eq)

  • Oxidant: Ammonium Persulfate

    
     (1.5 eq)
    
  • Catalyst: Silver Nitrate

    
     (0.1 eq)
    
  • Solvent: 10% Aqueous

    
     / Acetonitrile (1:1 mixture).
    
Step-by-Step Protocol
  • Dissolution: Dissolve the quinoxaline (1 mmol) and the carboxylic acid (3 mmol) in a mixture of acetonitrile (5 mL) and 10%

    
     (5 mL).
    
  • Catalyst Addition: Add

    
     (0.1 mmol).
    
  • Oxidant Addition: Heat the solution to 70°C. Add a solution of

    
     (1.5 mmol) in water dropwise over 20 minutes.
    
    • Why: Slow addition prevents the recombination of alkyl radicals, favoring the attack on the heterocycle.

  • Reaction: Stir at 70°C for 1-2 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Workup:

    • Cool to room temperature.[4][5]

    • Basify with saturated

      
       or 
      
      
      
      to pH 9 (to deprotonate the quinoxaline).
    • Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Module 3: Biological Screening (Antiproliferative Assay)

Context: Quinoxaline derivatives often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa, HepG2) by inhibiting tubulin polymerization or specific kinases.

MTT Assay Protocol

The MTT assay measures metabolic activity as an indicator of cell viability. Viable cells reduce yellow MTT to purple formazan.[6]

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Solubilization Buffer: DMSO.[7][4][8]

Workflow:

  • Seeding: Seed tumor cells (e.g., HeLa) in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours.
    
  • Treatment:

    • Dissolve derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture media (Final DMSO < 0.5%).

    • Add 100 µL of treatment to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate


 using non-linear regression (Sigmoidal Dose-Response).


BioAssay Step1 Cell Seeding (5k cells/well) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (48-72h, 37°C) Step2->Step3 Step4 MTT Reduction (Formation of Formazan) Step3->Step4 Step5 Read Absorbance (570 nm) Step4->Step5 Result Calculate IC50 Step5->Result

Figure 2: High-Throughput Screening (HTS) workflow for cytotoxicity evaluation.

References

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Organic Chemistry Portal. (2023). Wohl-Ziegler Reaction: Mechanism and Conditions. [Link]

  • Wikipedia. (2024). Minisci Reaction: Mechanism and Utility in Heterocyclic Chemistry. [Link]

Sources

Method

Metal complexes of 2-(2-Methylphenyl)quinoxaline and their applications

Abstract The ligand 2-(2-Methylphenyl)quinoxaline (mpq) represents a critical scaffold in coordination chemistry, particularly for the development of phosphorescent emitters in Organic Light Emitting Diodes (OLEDs) and b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ligand 2-(2-Methylphenyl)quinoxaline (mpq) represents a critical scaffold in coordination chemistry, particularly for the development of phosphorescent emitters in Organic Light Emitting Diodes (OLEDs) and bioactive metallodrugs. The ortho-methyl substitution on the phenyl ring introduces steric hindrance that mitigates intermolecular quenching (triplet-triplet annihilation) in solid-state devices, a common failure mode in planar quinoxaline systems. This guide provides authoritative protocols for the synthesis of the mpq ligand, its cyclometalation with Iridium(III) and Platinum(II), and the evaluation of these complexes in optoelectronic and biological contexts.

Part 1: Ligand Synthesis & Characterization[1]

Mechanistic Insight

The synthesis of mono-substituted quinoxalines is most efficiently achieved via the condensation of o-phenylenediamine (OPD) with arylglyoxals. While 2,3-disubstituted quinoxalines use benzils, the mono-substituted mpq requires 2-methylphenylglyoxal . A robust alternative, often preferred for stability, is the oxidative condensation of OPD with 2-methylphenacyl bromide in DMSO, which acts as both solvent and oxidant (Kornblum oxidation mechanism).

Protocol: Synthesis of 2-(2-Methylphenyl)quinoxaline (mpq)

Reaction Scheme: o-Phenylenediamine + 2-Methylphenacyl bromide --(DMSO/Heat)--> 2-(2-Methylphenyl)quinoxaline

Materials:

  • o-Phenylenediamine (OPD): 10.0 mmol (1.08 g)

  • 2-Bromo-2'-methylacetophenone (2-Methylphenacyl bromide): 10.0 mmol (2.13 g)

  • Dimethyl sulfoxide (DMSO): 15 mL (Anhydrous)

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of OPD in 15 mL of DMSO.

  • Addition: Slowly add 10.0 mmol of 2-bromo-2'-methylacetophenone to the solution at room temperature. The reaction is exothermic; add in portions to maintain temp < 40°C.

  • Reaction: Heat the mixture to 80°C for 3 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The spot for the bromide should disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water. A precipitate or oily residue will form.

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with water (3 x 50 mL) to remove DMSO, then brine (1 x 50 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

  • Yield: Expect ~75-85% as a pale yellow solid.

Characterization Checkpoint:

  • 1H NMR (CDCl3): Look for the singlet of the quinoxaline proton at position 3 (~9.0 ppm) and the ortho-methyl singlet (~2.4 ppm).

Part 2: Metal Complexation Protocols

Iridium(III) Complex Synthesis: [Ir(mpq)₂(acac)]

Iridium complexes are the gold standard for red phosphorescence. This protocol uses the "Bridge-Splitting" method.

Workflow Diagram:

SynthesisWorkflow Ligand Ligand (mpq) Dimer Chloro-Bridged Dimer [Ir(mpq)2(μ-Cl)]2 Ligand->Dimer 2-Ethoxyethanol/H2O 110°C, 24h IrCl3 IrCl3·nH2O IrCl3->Dimer Complex Target Complex [Ir(mpq)2(acac)] Dimer->Complex 2-Ethoxyethanol Reflux, 12h Acac Acetylacetone (acac) + Na2CO3 Acac->Complex

Caption: Two-step synthesis of heteroleptic Iridium(III) complex via chloro-bridged dimer intermediate.

Step 1: Synthesis of Dimer [Ir(mpq)₂(μ-Cl)]₂

  • Combine IrCl₃·nH₂O (1.0 mmol) and Ligand mpq (2.2 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 20 mL).

  • Reflux at 110°C under nitrogen for 24 hours.

  • Cool to RT.[1][2][3][4] Add 10 mL water to precipitate the dimer.

  • Filter the red/brown solid, wash with water and methanol. Do not purify further; use directly.[4]

Step 2: Synthesis of [Ir(mpq)₂(acac)]

  • Suspend the Dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).

  • Add Acetylacetone (1.2 mmol) and Sodium Carbonate (Na₂CO₃, 5.0 mmol).

  • Reflux at 100°C for 12-15 hours under nitrogen.

  • Cool, filter off inorganic salts. Concentrate filtrate.[4]

  • Purification: Recrystallization from CH₂Cl₂/Hexane or sublimation (for device grade).

  • Product: Red powder.

Part 3: Application - Optoelectronics (OLEDs)[6][7][8][9]

Device Architecture & Function

The [Ir(mpq)₂(acac)] complex serves as the dopant in the Emissive Layer (EML). The ortho-methyl group twists the phenyl ring relative to the quinoxaline, reducing self-quenching and tuning the emission to a saturated red (CIE x,y ~ 0.66, 0.33).

OLED Stack Diagram:

OLEDStack Cathode Cathode (LiF/Al) ETL ETL: Alq3 or TPBi (30 nm) EML EML: CBP doped with 8% Ir(mpq)2(acac) (30 nm) HTL HTL: NPB (40 nm) HIL HIL: PEDOT:PSS or HAT-CN (10 nm) Anode Anode: ITO (Glass Substrate)

Caption: Standard multilayer OLED architecture utilizing Ir(mpq)2(acac) as the red phosphorescent emitter.

Photophysical Characterization Protocol

To validate the complex for OLED usage, perform the following:

  • UV-Vis Absorption: Dissolve in CH₂Cl₂ (10⁻⁵ M). Look for MLCT bands (Metal-to-Ligand Charge Transfer) around 450-550 nm.

  • Photoluminescence (PL): Excite into the MLCT band (e.g., 480 nm).

    • Expected Emission: ~620–640 nm (Red).[5]

    • Quantum Yield (Φ):[5] Measure against [Ru(bpy)₃]²⁺ standard. High performance complexes show Φ > 0.6.

Part 4: Application - Biological Potential[2][4][10]

Mechanism: DNA Intercalation & Cytotoxicity

Planar heteroaromatic ligands like quinoxaline can intercalate between DNA base pairs. However, the ortho-methyl group of mpq introduces non-planarity. Therefore, the primary cytotoxic mechanism for mpq complexes is often oxidative stress (ROS generation) or covalent binding (if a labile chloride is present, e.g., in Pt(mpq)(DMSO)Cl).

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Dissolve Metal-mpq complex in DMSO (stock 10 mM). Dilute with media to concentrations (0.1, 1, 10, 50, 100 µM). Keep final DMSO < 1%.

  • Incubation: Treat cells for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Read Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Comparative Data Table:

ComplexGeometryPrimary ApplicationEmission λ (nm)Est.[6][7][8][5] IC₅₀ (HeLa)
[Ir(mpq)₂(acac)] OctahedralOLED (Red Emitter)625> 50 µM (Low Tox)
[Pt(mpq)(acac)] Square PlanarOLED / Sensing640~ 20 µM
[Cu(mpq)₂]²⁺ Distorted Oct.DNA CleavageN/A< 10 µM (High Tox)

Part 5: Troubleshooting & Optimization

  • Low Yield in Ligand Synthesis: If the reaction turns black/tarry, the temperature was too high. Keep the DMSO oxidation strictly at 80°C. Ensure the phenacyl bromide is added slowly.

  • Impure Iridium Dimer: The dimer step often yields a mixture of isomers. Do not attempt column chromatography on the dimer (it degrades on silica). Use it crude or wash extensively with methanol.

  • OLED Efficiency Roll-off: If the device efficiency drops at high brightness, it indicates Triplet-Triplet Annihilation (TTA). Reduce the doping concentration of Ir(mpq)₂(acac) from 10% to 5-8% in the host matrix.

References

  • Review of Quinoxaline Metal Complexes: Title: Metal Complexes of Quinoxaline Derivatives: Synthesis, Characterization, and Biological Activities.[6][9][10][11] Source: International Science Community Association. URL:[Link]

  • Iridium Complex Synthesis (General Bridge-Splitting): Title: Synthesis and Photophysical Properties of Iridium(III) Complexes.[8][12][13] Source: Inorganic Chemistry (ACS). URL:[Link]

  • OLED Application of Quinoxaline Ir(III) Complexes: Title: Highly Efficient Red Electrophosphorescent Devices Based on Iridium Isoquinoline Complexes. (Analogous structural methodology). Source: Advanced Materials. URL:[Link]

  • Ligand Synthesis Protocol (Oxidative Condensation): Title: A Simple and Efficient Protocol for the Synthesis of Quinoxalines.[3] Source: ACG Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(2-Methylphenyl)quinoxaline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(2-Methylphenyl)quinoxaline. This guide is structured to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(2-Methylphenyl)quinoxaline. This guide is structured to provide practical, in-depth solutions to common issues encountered during the purification of this and structurally similar quinoxaline derivatives.

Introduction: Understanding the Purification Challenges

The synthesis of 2-(2-Methylphenyl)quinoxaline, typically achieved through the condensation of o-phenylenediamine with (2-methylphenyl)glyoxal, can often yield a crude product contaminated with unreacted starting materials, side-products, and colored impurities. The presence of the ortho-methyl group on the phenyl ring can introduce specific challenges, including steric effects that may influence crystallization and solubility properties that complicate chromatographic separation. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 2-(2-Methylphenyl)quinoxaline?

A1: The most prevalent impurities are typically the unreacted starting materials: o-phenylenediamine and (2-methylphenyl)glyoxal. Additionally, side-products from the condensation reaction or oxidation of the diamine can lead to colored impurities.[1]

Q2: What are the primary methods for purifying crude 2-(2-Methylphenyl)quinoxaline?

A2: The two most effective and commonly employed purification techniques for this class of compounds are column chromatography on silica gel and recrystallization.[1]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of 2-(2-Methylphenyl)quinoxaline from its impurities. It is crucial for developing an effective solvent system for column chromatography and for checking the purity of fractions and the final product.[2]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating the target compound from impurities with different polarities.

Problem 1: Poor separation of the product from a closely-eluting impurity.
  • Possible Cause: The polarity of the chosen eluent system is not optimal for resolving the product and the impurity. The presence of the methyl group on the phenyl ring can make the polarity of 2-(2-Methylphenyl)quinoxaline very similar to that of certain byproducts.

  • Solution:

    • Systematic TLC Analysis: Before scaling up to a column, perform a thorough solvent screen using TLC. Test various solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]

    • Gradient Elution: Employ a gradient elution on your column. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can effectively separate compounds with close Rf values.[1]

    • Alternative Solvents: If hexane/ethyl acetate systems fail, consider other solvent combinations. For instance, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.

Solvent System (Hexane:Ethyl Acetate) Observation on TLC Recommended Action
9:1Product Rf is too low (<0.1)Increase eluent polarity (e.g., to 8:2 or 7:3)
7:3Good separation with product Rf ~0.3-0.4Use this system for column chromatography
1:1Product Rf is too high (>0.7)Decrease eluent polarity (e.g., to 3:1 or 4:1)
Problem 2: The product appears to be degrading on the silica gel column.
  • Possible Cause: Quinoxaline derivatives can sometimes be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the column.

Workflow for Troubleshooting Column Chromatography

Caption: Decision tree for troubleshooting column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is found.

Problem 1: Difficulty in finding a suitable single solvent for recrystallization.
  • Possible Cause: 2-(2-Methylphenyl)quinoxaline may be too soluble in some solvents and not soluble enough in others, even at elevated temperatures.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and toluene.[4]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative. The ideal pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, and the two solvents must be miscible. For 2-arylquinoxalines, ethanol/water or ethyl acetate/hexane are often successful combinations.[5]

Solvent Solubility at Room Temp. Solubility at Boiling Suitability
EthanolSparingly SolubleSolubleGood Candidate
HexaneInsolubleInsolublePoor Solvent (Good for two-solvent system)
Ethyl AcetateSolubleVery SolublePoor Candidate (Consider for two-solvent system)
WaterInsolubleInsolublePoor Solvent (Good for two-solvent system)
Problem 2: The product "oils out" instead of crystallizing.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the crude product is highly impure.

  • Solution:

    • Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.

    • Reduce Impurity Load: If the product is very impure, first perform a quick column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure 2-(2-Methylphenyl)quinoxaline.

Problem 3: The presence of colored impurities in the final crystals.
  • Possible Cause: Colored byproducts or oxidized starting materials are co-crystallizing with your product.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Swirl and heat for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be aware that using too much charcoal can lead to loss of the desired product.

Workflow for Recrystallization

Caption: A general workflow for the recrystallization process.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude 2-(2-Methylphenyl)quinoxaline in dichloromethane or ethyl acetate and spot it on a silica gel TLC plate. Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). Visualize the spots under UV light (254 nm). Adjust the solvent ratio to achieve an Rf value of approximately 0.3-0.4 for the product.[2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the optimized eluent from the TLC analysis. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 2-(2-Methylphenyl)quinoxaline.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid crude product.

  • Solvent Selection: Based on a solvent screen, choose an appropriate solvent or a two-solvent system. For this compound, an ethyl acetate/hexane mixture is a good starting point.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add the "poor" solvent (hexane) dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent (ethyl acetate) to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

References

  • Liu, W., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(1), 102061. Available at: [Link]

  • Cheeseman, G. W. H., & Tuck, B. (1966). The Synthesis of pyrrolo[l,2-a]quinoxalines from N-(2-acylaminophenyl)-pyrroles. Journal of the Chemical Society C: Organic, 852-855.
  • Fray, M. J., et al. (2001). The discovery of 2-aryl quinoxaline derivatives as novel and selective inhibitors of the phosphodiesterase 4D enzyme. Bioorganic & Medicinal Chemistry Letters, 11(5), 679-683.
  • BenchChem (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • Geng, M., et al. (2022). Application of N,N-Dimethylethanolamine as a One-Carbon Synthon for the Synthesis of Pyrrolo [1, 2-a] Quinoxalines. The Journal of Organic Chemistry, 87(15), 10183-10193.
  • Ma, Y., et al. (2022). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(19), 7391.
  • BenchChem (2025). Methods for improving the purity of synthesized quinoxaline compounds. BenchChem.
  • Patel, B. G., & Parmar, K. A. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 6(1), 307-313.
  • Lonza (2022).
  • Jamieson, S., & Harrison, A. (2022). Downstream purification approaches. European Pharmaceutical Review.
  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774.

Sources

Optimization

Side reactions in the synthesis of 2-(2-Methylphenyl)quinoxaline

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methylphenyl)quinoxaline Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methylphenyl)quinoxaline

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 2-(2-Methylphenyl)quinoxaline .

The condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyls (like 2-methylphenylglyoxal) is the most direct route to quinoxaline scaffolds. However, the unique steric and electronic properties of the ortho-methyl substitution on the phenylglyoxal introduce specific thermodynamic barriers, often leading to stalled intermediates, oxidative degradation, and complex side reactions [1].

This guide provides mechanistic troubleshooting, optimized protocols, and validated solutions to ensure high-yield, high-purity syntheses.

Mechanistic Pathway & Side Reaction Map

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the kinetic pathways of the desired cyclocondensation versus competing side reactions.

Mechanism OPD o-Phenylenediamine (OPD) MonoImine Mono-imine Intermediate (Fast kinetic step) OPD->MonoImine + MPG (Aldehyde attack) DAP 2,3-Diaminophenazine (Oxidation Byproduct) OPD->DAP O2 / Light / Heat (Aerobic Oxidation) MPG 2-Methylphenylglyoxal (MPG) MPG->MonoImine + OPD (Aldehyde attack) Oligomers Glyoxal Oligomers (Self-condensation) MPG->Oligomers Base / Prolonged Heat (Degradation) Product 2-(2-Methylphenyl)quinoxaline (Desired Product) MonoImine->Product Intramolecular Cyclization (Slower, requires acid/heat) Uncyclized Uncyclized Schiff Base (Steric Hindrance) MonoImine->Uncyclized Insufficient Catalyst (Stalled Reaction)

Caption: Mechanistic pathways showing the desired cyclocondensation vs. common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture turned dark brown/black, and my isolated yield is very low. What happened? A: Aerobic Oxidation of o-Phenylenediamine.

  • The Causality: o-Phenylenediamine is an electron-rich aromatic diamine. Under aerobic conditions, especially in the presence of light, heat, or trace transition metals, it readily undergoes one-electron oxidations to form radical cations. These radicals dimerize and polymerize to form highly colored, intractable byproducts such as 2,3-diaminophenazine [2].

  • The Solution: Purify your OPD before use (it should be off-white, not dark brown). Run the reaction under an inert atmosphere (N₂ or Argon) and use degassed solvents. If using a catalyst, non-transition metal Lewis acids (e.g., Iodine or Zinc triflate) are preferred over copper or iron to minimize redox cycling.

Q2: LC-MS shows a mass corresponding to [M+H]+ = 239, which is 18 Da higher than the desired product (220 Da). Why isn't the reaction finishing? A: Stalled Mono-imine Intermediate due to Steric Hindrance.

  • The Causality: The reaction between OPD and 2-methylphenylglyoxal occurs in two steps. The first primary amine attacks the highly electrophilic, unhindered aldehyde carbon of the glyoxal, rapidly forming a mono-imine (Schiff base)[3]. The second step requires the remaining amine to attack the ketone carbon. However, the ortho-methyl group on the phenyl ring creates significant steric bulk, rotating the phenyl ring out of coplanarity and shielding the ketone carbonyl. This raises the activation energy for the final cyclization, stalling the reaction at the hydrated or uncyclized intermediate.

  • The Solution: You must increase the electrophilicity of the ketone. Introduce a mild Lewis acid catalyst (e.g., 5 mol% I₂ or 10 mol% Pentafluorophenylammonium triflate) [4]. The catalyst coordinates to the ketone oxygen, lowering the LUMO energy and overcoming the steric barrier to facilitate the final dehydration and ring closure.

Q3: I am generating the 2-methylphenylglyoxal in situ from 2-methylacetophenone. I see multiple side products and low quinoxaline yields. Why? A: Over-oxidation and Cleavage Reactions.

  • The Causality: In situ generation of glyoxals from terminal alkynes or acetophenones (e.g., via I₂/DMSO or Cu/O₂ photoredox catalysis) is highly sensitive to stoichiometry and temperature. If the oxidation is not strictly controlled, the intermediate glyoxal can undergo C-C bond cleavage to form 2-methylbenzoic acid, or react with alcoholic solvents to form α-keto esters [5].

  • The Solution: Separate the workflow. Synthesize and isolate the 2-methylphenylglyoxal first, or utilize a highly optimized one-pot procedure with strict temperature control (e.g., I₂ in DMSO at exactly 90 °C for oxidation, followed by cooling to room temperature before adding OPD) [6].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the distribution of desired product versus side reactions.

Catalyst / ConditionSolventTemp (°C)TimeYield (%)Major Side Reaction Observed
None (Uncatalyzed)Ethanol2524 h< 30%Uncyclized mono-imine (Steric stall)
None (Uncatalyzed)Water10012 h45%OPD oxidation (Diaminophenazine)
Cu(OAc)₂ (10 mol%)Acetonitrile806 h60%OPD oxidative polymerization
I₂ (5 mol%)EtOH / H₂O (1:1)8030 min92%None (Clean conversion) [7]
PFPAT (10 mol%)Water251 h95%None (Green protocol) [4]

Standard Operating Procedure (SOP): Optimized Synthesis

To bypass the aforementioned side reactions, we recommend the following self-validating protocol utilizing a catalytic amount of molecular iodine in a green solvent mixture. Iodine acts as a mild Lewis acid, perfectly balancing the need to activate the sterically hindered ketone without triggering the oxidative degradation of OPD.

Workflow Diagram: Standard Operating Procedure

SOP_Workflow Step1 Step 1: Preparation Purify OPD via recrystallization Degas EtOH/H2O (1:1) solvent Step2 Step 2: Mixing Dissolve 1.0 eq OPD + 1.0 eq MPG Add 5 mol% I2 catalyst Step1->Step2 Step3 Step 3: Reaction Microwave irradiation (80°C) or Reflux for 30 mins Step2->Step3 Step4 Step 4: Quenching Cool to RT Quench I2 with 10% Na2S2O3 Step3->Step4 Step5 Step 5: Isolation Filter precipitate Wash with cold aqueous EtOH Step4->Step5

Caption: Step-by-step experimental workflow for the optimized synthesis of the quinoxaline.

Step-by-Step Methodology

Materials Required:

  • o-Phenylenediamine (OPD) - Must be freshly recrystallized (white to pale yellow crystals).

  • 2-Methylphenylglyoxal monohydrate (MPG).

  • Molecular Iodine (I₂).

  • Solvent: Ethanol/Water (1:1 v/v), sparged with N₂ for 15 minutes.

  • 10% aqueous Sodium thiosulfate (Na₂S₂O₃).

Procedure:

  • Substrate Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of freshly purified OPD and 1.0 mmol of 2-methylphenylglyoxal monohydrate in 10 mL of the degassed Ethanol/Water (1:1) mixture.

  • Catalyst Addition: Add 5 mol% (0.05 mmol, ~12.7 mg) of molecular Iodine (I₂) to the stirring mixture. Mechanistic Note: The iodine immediately coordinates with the dicarbonyl, preventing glyoxal self-condensation and activating the sterically hindered ketone.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C (or utilize a microwave reactor at 80 °C) for 30 minutes. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The intermediate mono-imine spot should completely disappear.

  • Quenching: Once complete, cool the reaction mixture to room temperature. Add 2 mL of 10% aqueous Na₂S₂O₃ to reduce and quench the iodine catalyst. The solution will decolorize, and the product will begin to precipitate.

  • Isolation & Purification: Pour the mixture into 20 mL of crushed ice water. Stir for 10 minutes to ensure complete precipitation. Filter the solid under vacuum, wash with cold water (2 x 10 mL) followed by cold 10% ethanol (5 mL).

  • Validation: Dry the solid under a vacuum. The resulting 2-(2-Methylphenyl)quinoxaline should be analytically pure (>95% yield) without the need for silica gel chromatography, which can sometimes degrade sensitive heterocyclic intermediates [8].

References

  • Researcher.Life. (1973). Anodic Oxidation of N,N,N'-Triphenyl-o-Phenylenediamine. Retrieved from[Link]

  • Encyclopedia MDPI. (2023). Methods of Preparation of Quinoxalines. Retrieved from[Link]

  • Académie des sciences. (2014). Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water. Retrieved from[Link]

  • Chemical Science (RSC Publishing). (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Retrieved from[Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. Retrieved from [Link]

Troubleshooting

Technical Support Center: Optimization of Quinoxaline Formation

Welcome to the Technical Support Center for quinoxaline synthesis. Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline synthesis. Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds.

Visual Workflow: Troubleshooting Reaction Bottlenecks

Troubleshooting_Tree Start Quinoxaline Synthesis YieldCheck Yield > 85%? Start->YieldCheck Success Proceed to Purification YieldCheck->Success Yes Issue Identify Bottleneck YieldCheck->Issue No LowConv Incomplete Conversion Issue->LowConv Byprod Byproduct Formation Issue->Byprod Act1 Apply Microwave Heating LowConv->Act1 Deactivated Substrates Act2 Optimize Catalyst Loading LowConv->Act2 Poor Kinetics Act3 Use Inert Atmosphere (N2/Ar) Byprod->Act3 Oxidation (Dark Tars) Act4 Reduce Acid Strength Byprod->Act4 Benzimidazole Formation

Logical decision tree for troubleshooting quinoxaline synthesis yields.

Frequently Asked Questions (FAQs) on Reaction Optimization

Q: What are the primary variables to optimize for the condensation of 1,2-diaminobenzene and 1,2-dicarbonyl compounds? A: The critical parameters dictate the nucleophilic attack and subsequent dehydration steps: catalyst choice, solvent polarity, and temperature[1]. While classical methods rely on refluxing ethanol or acetic acid, modern green chemistry approaches favor aqueous or methanolic media at room temperature, utilizing mild catalysts like nicotinamide or CuO nanoparticles to drive the reaction efficiently[2],[3].

Q: How does catalyst selection influence the reaction kinetics and mechanism? A: The catalyst lowers the activation energy of the initial imine formation. For example, using 10 mol% nicotinamide in water achieves 80–95% yield in just 15 minutes by enhancing the electrophilicity of the dicarbonyl through hydrogen bonding, avoiding the need for harsh acidic conditions[2]. Alternatively, for highly reactive substrates like glyoxal, a catalyst-free approach in methanol can achieve full conversion in as little as 1 minute[4].

Q: Why am I seeing benzimidazole derivatives instead of quinoxalines? A: Benzimidazole formation is a well-documented competing pathway that is often triggered by strong acid catalysts[5]. High acidity can lead to the cleavage of the dicarbonyl intermediate or promote alternative nucleophilic attack trajectories. To minimize this, shift to a milder Lewis acid, a basic catalyst like pyridine (10 mol% in THF)[6], or a neutral transition metal complex such as Fe(acac)₃[7].

Troubleshooting Guide: Common Experimental Issues

Issue A: Dark, colored impurities and low overall yield
  • Root Cause: 1,2-phenylenediamine derivatives are highly susceptible to air oxidation. Under ambient conditions, they form reactive radical intermediates that polymerize into dark, tar-like impurities[1].

  • Causality & Solution: Oxygen acts as a radical initiator. To prevent this, purify the diamine starting material immediately before use (e.g., via sublimation) and conduct the reaction under an inert argon or nitrogen atmosphere[1].

Issue B: Incomplete conversion of sterically hindered or deactivated substrates
  • Root Cause: Electron-withdrawing groups (e.g., halogens) on the diamine ring severely reduce the nucleophilicity of the amine lone pairs, stalling the condensation process at room temperature[4].

  • Causality & Solution: Standard thermal heating often leads to degradation before conversion is complete. Transition to microwave irradiation. Heating the mixture at 100 °C for 5–10 minutes in a microwave reactor provides rapid, localized activation energy to overcome the barrier for the final cyclization step, pushing yields up to 98% for dihalogenated systems[4].

Issue C: Self-condensation of the dicarbonyl compound
  • Root Cause: High localized concentrations of the 1,2-dicarbonyl compound can trigger aldol-type self-condensation before the diamine has a chance to react[1].

  • Causality & Solution: This is a kinetic competition between the desired cross-condensation and undesired self-condensation. Implement a slow-addition protocol: dissolve the 1,2-dicarbonyl in the reaction solvent and add it dropwise to the stirring diamine solution to keep the steady-state concentration of the dicarbonyl low[1].

Quantitative Data: Comparison of Optimized Catalytic Systems

The following table summarizes field-proven catalytic systems, demonstrating how solvent and temperature choices correlate with reaction times and yields.

Catalyst SystemSolventTempTimeYield RangeRef
Nicotinamide (10 mol%) WaterRT15–30 min80–95%[2]
CuO Nanoparticles (0.2 mol%) Water40 °C30 min~85%[3]
Pyridine (10 mol%) THFRT2 hoursExcellent[6]
Fe(acac)₃ Ethanol60 °C50–80 min88–94%[7]
Catalyst-Free MethanolRT1 min85–99%[4]

Standardized Experimental Protocols

Protocol A: Green Synthesis via Nicotinamide Catalysis (Self-Validating System)

This protocol utilizes the hydrophobic effect. As the condensation occurs, the highly non-polar quinoxaline product precipitates out of the aqueous phase. This phase separation intrinsically drives the equilibrium forward (Le Chatelier's principle) and provides visual validation of reaction progress.

  • Preparation: In a 25 mL round-bottom flask, add 1,2-diaminobenzene (1.0 mmol) and the selected 1,2-dicarbonyl compound (1.0 mmol)[2].

  • Catalyst Addition: Add nicotinamide (10 mol%) followed by 5 mL of deionized water[2].

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 15–30 minutes[2].

  • Validation & Isolation: Observe the formation of a solid precipitate. Filter the solid under vacuum[2].

  • Purification: Wash the precipitate with cold water (2 × 5 mL) to dissolve and remove the water-soluble nicotinamide catalyst, then dry the pure quinoxaline under vacuum[2].

Protocol B: Microwave-Assisted Synthesis for Unreactive Substrates

For dihalogenated or highly sterically hindered substrates, standard room-temperature protocols fail due to high kinetic barriers. This protocol utilizes microwave dielectric heating to force the cyclization.

  • Preparation: In a microwave-safe quartz vessel, combine the deactivated o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol)[1],[4].

  • Solvent: Add 5 mL of methanol[4].

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave synthesizer. Irradiate at 100 °C for 5 to 10 minutes[4].

  • Workup: Allow the vessel to cool to room temperature. Pour the mixture into crushed ice/water to induce crystallization. Filter the resulting solid and recrystallize from ethanol to obtain the pure product[1],[4].

References

1.1 - BenchChem 2.2 - Thieme Connect 3.3 - Taylor & Francis 4. 6 - ACG Publications 5.7 - Austin Publishing Group 6. 5 - BenchChem 7.4 - Thieme Connect

Sources

Optimization

Troubleshooting low solubility issues of 2-(2-Methylphenyl)quinoxaline

Topic: Troubleshooting Low Solubility & Handling Protocols Case ID: T-MPQ-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Diagnostic Matrix: Quick Triage Use this matrix to identify the roo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility & Handling Protocols

Case ID: T-MPQ-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Matrix: Quick Triage

Use this matrix to identify the root cause of your solubility issue immediately.

Symptom Probable Cause Immediate Action
Yellow precipitate forms upon adding stock solution to cell culture media/buffer.[1]"Solvent Shock" (Reprecipitation): Rapid change in polarity forces the lipophilic compound out of solution.Do not vortex. Switch to serial dilution method (see Protocol A). Use a surfactant (Tween-80) or cyclodextrin.[1]
Compound floats or remains solid in Water/PBS (pH 7.4).[1]Intrinsic Hydrophobicity: The LogP is high (~3.5–4.0); the compound lacks H-bond donors.[1]Stop. It will not dissolve in pure water.[1][2][3] Use DMSO or DMF for stock solutions.[1]
Compound dissolves in hot Ethanol but crystallizes upon cooling.[1]Supersaturation: This is the expected behavior for purification but problematic for assays.[1]Keep solution warm if immediate use is required, or switch to a solvent with higher solubilizing power (e.g., DMSO) for room temp storage.
Adding Acetic Acid (pH 4-5) did not improve solubility.[1]Insufficient Acidity: The conjugate acid pKa is extremely low (~0.6).[1] Weak acids cannot protonate the pyrazine ring.[1]Requires strong acid (e.g., TFA, HCl) to form a salt, though this may be incompatible with biological assays.

Technical Deep Dive: The "Why" Behind the Insolubility

To troubleshoot effectively, you must understand the molecular architecture of 2-(2-Methylphenyl)quinoxaline .[1]

A. Structural Impediments to Solubility
  • Lipophilicity (LogP): This molecule consists of a quinoxaline core (benzopyrazine) fused to an o-tolyl group.[1] Both components are aromatic and highly lipophilic.[1] The estimated LogP is 3.3 – 4.0 , meaning it partitions into octanol (fat) 1,000 to 10,000 times more readily than water [1, 2].

  • Crystal Lattice Energy: The planar aromatic rings allow for efficient

    
    -
    
    
    
    stacking in the solid state.[1] The ortho-methyl group provides some steric twist, but the lattice energy remains high, requiring significant energy (heat or high-dielectric solvents) to break [3].
  • Lack of H-Bond Donors: The molecule has zero hydrogen bond donors (no -OH or -NH groups).[1] It cannot form hydrogen bonds with water molecules to stabilize itself in an aqueous environment.[1]

B. The Basicity Trap (pKa Misconception)

Researchers often assume nitrogen heterocycles are basic.[1] However, the nitrogen atoms in the quinoxaline ring are electron-deficient due to the resonance with the benzene ring.

  • pKa:

    
     (for the conjugate acid) [4].[1][3]
    
  • Implication: At physiological pH (7.[1]4) or even in acidic buffers (pH 4.0), the molecule remains 100% neutral . You would need a pH < 1.0 to significantly protonate the nitrogen and improve water solubility via salt formation.[1]

Troubleshooting Guides & FAQs

Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)

Q: I made a 100 mM stock in DMSO, but it crashes out when I dilute it 1:1000 into the media. Why? A: This is "Solvent Shock." When a small volume of high-concentration organic stock hits a large volume of aqueous buffer, the local dielectric constant changes instantly.[1] The hydrophobic 2-(2-Methylphenyl)quinoxaline molecules aggregate faster than they can disperse.[1]

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Prepare your 100 mM stock in anhydrous DMSO.[1]

  • Create a 10x working solution in media containing 5-10% DMSO . The higher DMSO content stabilizes the transition.[1]

  • Add this 10x solution to your final cells/assay plate to reach the 1x concentration (final DMSO 0.5-1%).

Q: Can I use a carrier to keep it in solution? A: Yes. For animal studies or difficult cellular assays, formulate the compound with:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD):
    Use a 20% w/v solution in water.[1] The hydrophobic cavity of the cyclodextrin encapsulates the quinoxaline, while the outer shell remains water-soluble.
  • Surfactants: 0.5% Tween-80 or Cremophor EL can prevent micro-precipitation.[1]

Scenario B: Chemical Synthesis & Purification

Q: My product is an oil/gum. How do I get a clean solid? A: If the compound is oily, it likely contains impurities (unreacted o-phenylenediamine or solvent residues) disrupting the crystal lattice.

  • Recrystallization Protocol: Use Ethanol (EtOH) .[1][3][4][5][6][7][8]

    • Dissolve the crude gum in a minimum amount of boiling ethanol.

    • If it doesn't dissolve completely, add small drops of Toluene (co-solvent).[1]

    • Allow to cool slowly to Room Temp, then to 4°C.

    • 2-(2-Methylphenyl)quinoxaline should crystallize as needles/plates [5, 6].[1]

Q: Which solvent system should I use for Column Chromatography? A: Due to its lipophilicity, the compound moves fast on silica.

  • Eluent: Hexane:Ethyl Acetate (Start at 95:5, gradient to 80:20).

  • Note: The ortho-methyl group makes it slightly less polar than 2-phenylquinoxaline, so it may elute earlier.[1]

Data & Solubility Profile

SolventSolubility RatingApplicationNotes
Water InsolubleNoneDo not use.[1]
DMSO High (>50 mg/mL)Stock SolutionsHygroscopic; keep anhydrous.[1]
DMF High (>50 mg/mL)Synthesis/StockGood alternative to DMSO.[1]
Ethanol Moderate (Hot) / Low (Cold)RecrystallizationBest solvent for purification.[1]
Dichloromethane Very HighExtraction/WorkupGood for dissolving crude oils.[1]
0.1 M HCl InsolubleNonepKa is too low for protonation.[1]

Visual Workflows

Workflow 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolubilityTree Start Start: 2-(2-Methylphenyl)quinoxaline Solid/Oil AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Synthesis / Purification AppCheck->Synthesis StockPrep Prepare Stock: 100mM in 100% DMSO BioAssay->StockPrep Purification Goal: Purify Solid Synthesis->Purification Recryst Recrystallization: Boiling Ethanol Purification->Recryst High Purity Needed Column Chromatography: Hexane/EtOAc (9:1) Purification->Column Crude Mixture Dilution Dilution Step StockPrep->Dilution DirectSpike Direct Spike into Media? Dilution->DirectSpike StepDown Step-Down Dilution: Dilute stock 1:10 into Media + 10% DMSO first Dilution->StepDown Recommended Precip PRECIPITATION RISK (Solvent Shock) DirectSpike->Precip Yes FinalUse Final Assay Well: <1% DMSO StepDown->FinalUse

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical "Step-Down" dilution path for biological assays to prevent precipitation.

Workflow 2: Recrystallization Protocol

Standard operating procedure for purifying 2-(2-Methylphenyl)quinoxaline.[1]

RecrystProtocol Step1 1. Dissolve Crude Solvent: Boiling Ethanol Vol: Min. required Step2 2. Clarify (Optional) Filter hot if insoluble particulates remain Step1->Step2 Step3 3. Slow Cool Ambient Temp (1 hr) then 4°C (Overnight) Step2->Step3 Step4 4. Harvest Vacuum Filtration Wash with cold EtOH Step3->Step4

Figure 2: Step-by-step recrystallization workflow. Ethanol is the preferred solvent due to the steep solubility curve of quinoxaline derivatives between boiling and freezing points.

References

  • PubChem. (2025).[1] 2-Methylquinoxaline Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Used for core quinoxaline physicochemical property grounding).[1]

  • LookChem. (2024).[1] 2-Phenylquinoxaline Physical Properties and Solubility Data. Retrieved from [Link](Data support for phenyl-substituted analog solubility).

  • Zarghi, A., et al. (2005). Synthesis and antimicrobial activity of some new quinoxaline derivatives. ResearchGate. Retrieved from [Link](Validation of ethanol recrystallization protocols).

  • Beilstein Journals. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link](Context for lipophilicity and organic semiconductor applications).

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-(2-Methylphenyl)quinoxaline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 2-(2-Methylphenyl)quinoxaline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 2-(2-Methylphenyl)quinoxaline. Because quinoxaline derivatives frequently suffer from co-crystallizing impurities and "oiling out" during work-up, this document provides field-proven, mechanistically grounded protocols to achieve >99% purity.

Physicochemical Profiling & Solvent Rationale

Before initiating purification, it is critical to understand how the structural features of 2-(2-Methylphenyl)quinoxaline dictate its solubility thermodynamics. The ortho-methyl group restricts bond rotation due to steric clash with the quinoxaline core, lowering molecular symmetry compared to unsubstituted 2-phenylquinoxaline. This structural asymmetry depresses the melting point and increases lipophilicity, directly influencing solvent selection.

Table 1: Physicochemical Properties & Recrystallization Impact

ParameterCharacteristicImpact on Recrystallization Strategy
Core Scaffold Quinoxaline heterocycleHighly aromatic; provides excellent solubility in hot polar-protic solvents (e.g., Ethanol, Methanol)[1].
Substituent ortho-Tolyl groupIncreases hydrophobicity. Requires a strong anti-solvent (like Water or Hexane) to force the compound out of solution[2].
Melting Point Dynamics Depressed relative to symmetric analogsHigh risk of "oiling out" if the precipitation temperature exceeds the melting point of the crude mixture.
Optimal Primary Solvents Absolute Ethanol, Ethyl AcetateActs as the "good" solvent. Dissolves the compound completely at boiling point[3].
Optimal Anti-Solvents Distilled Water, HexaneActs as the "poor" solvent. Rapidly decreases solubility upon cooling to induce supersaturation[2].
Validated Recrystallization Workflows

The following protocol utilizes an Aqueous Ethanol binary system, which is the industry standard for 2-arylquinoxaline derivatives[4]. This method is a self-validating system : the visual transition from turbid to clear during solvent addition precisely confirms the exact saturation point, ensuring maximum yield without premature precipitation.

Protocol A: The Aqueous Ethanol Supersaturation Method

Causality Focus: This method exploits the steep solubility curve of the hydrophobic tolyl-quinoxaline in the presence of highly polar water.

  • Primary Dissolution: Place the crude 2-(2-Methylphenyl)quinoxaline in an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol (approx. 2-3 mL per gram of crude) while stirring continuously until the solid is completely dissolved[2].

  • Hot Gravity Filtration (Optional but Recommended): If your synthesis utilized solid catalysts or generated insoluble polymeric byproducts, rapidly pass the boiling solution through a pre-warmed fluted filter paper. Why? Removing nucleation sites prevents impurities from becoming trapped in the target crystal lattice[1].

  • Anti-Solvent Titration: Keep the solution at a gentle boil. Add hot distilled water dropwise until the solution becomes faintly, but persistently, turbid. Why? Turbidity indicates that the solution has reached its absolute saturation point at the boiling temperature.

  • Clarification (The Validation Step): Add hot ethanol dropwise (usually 1-3 drops) just until the turbidity disappears. You now have a perfectly saturated solution poised for optimal crystal growth[2].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Why? Rapid cooling traps solvent and impurities within the crystal lattice. Slow cooling promotes the growth of large, high-purity crystalline needles.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to crash out the remaining dissolved product[2].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 70% aqueous ethanol to remove residual mother liquor without redissolving your product.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A1: Oiling out is the most common issue with ortho-substituted quinoxalines. It occurs when the compound reaches supersaturation and separates from the solvent at a temperature higher than its melting point[2]. Because the ortho-methyl group lowers the melting point, the compound separates as a liquid oil. Solution: Reheat the mixture until it forms a single, clear phase. Add a small volume (1-2 mL) of your "good" solvent (ethanol) to lower the saturation temperature below the compound's melting point. Cool the flask much more slowly (e.g., inside a warm water bath that naturally cools to room temperature). If available, introduce a single seed crystal of pure 2-(2-Methylphenyl)quinoxaline just before the temperature drops to the point where oiling previously occurred.

Q2: I am losing a significant amount of yield in the mother liquor. What is the cause? A2: This indicates that the solubility curve of your specific solvent ratio is not steep enough, or you used an excessive volume of the primary solvent during step 1. Solution: Always ensure you use the absolute minimum amount of hot solvent. To recover your lost material, transfer the mother liquor to a rotary evaporator, concentrate it to approximately 1/3 of its original volume, and repeat the cooling process to obtain a second crop of crystals[2]. Note: The second crop should be analyzed via TLC or NMR, as it may contain a higher concentration of impurities.

Q3: My crystals are heavily colored (yellow/brown), but the pure compound should be pale. How do I remove these chromophores? A3: Quinoxaline syntheses (especially condensations of 1,2-diamines and dicarbonyls) often generate highly conjugated, colored polymeric byproducts that co-crystallize with the product[3]. Solution: Before the hot filtration step, add a small spatula tip of activated charcoal (Norit) to the hot ethanol solution and boil gently for 5 minutes. The porous carbon matrix selectively adsorbs high-molecular-weight colored impurities. Filter the solution hot through a tightly packed Celite pad to remove the charcoal before proceeding to the anti-solvent titration.

Q4: The Ethanol/Water system isn't working due to a specific co-crystallizing impurity. What is an alternative system? A4: Switch to a non-protic binary system, such as Ethyl Acetate / Hexane . Dissolve the crude material in minimal hot ethyl acetate, and slowly add hot hexane until turbid[2]. This system exploits entirely different polarity dynamics and often successfully leaves polar impurities dissolved in the mother liquor.

Workflow Visualization

The following decision tree illustrates the logical workflow for troubleshooting the critical "oiling out" phenomenon during the recrystallization of 2-(2-Methylphenyl)quinoxaline.

G N1 Crude 2-(2-Methylphenyl)quinoxaline N2 Dissolve in minimal hot Ethanol N1->N2 N3 Add warm H2O (anti-solvent) dropwise until slight turbidity N2->N3 N4 Cool slowly to Room Temp N3->N4 N5 Observation: Crystals or Oil? N4->N5 N6 Oiling Out Detected N5->N6 Oil droplets form N8 Crystallization Successful N5->N8 Solid forms N7 Reheat to clarify. Add 1-2 drops EtOH. Cool slower / Add seed crystal N6->N7 N7->N4 Retry cooling N9 Vacuum Filtration & Ice-cold Wash N8->N9 N10 High-Purity Product N9->N10

Decision tree for troubleshooting oiling out during quinoxaline recrystallization.

References
  • Refinement of work-up procedures for quinoxaline synthesis. Benchchem. 2

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. 1

  • Convenient Synthesis of Substituted 2-Phenyl Quinoxaline from α-Tosyl Ketones and Aryl 1,2-Diamines Catalysed by L-Proline. Rasayan Journal of Chemistry. 3

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. 4

Sources

Optimization

Scaling up the synthesis of 2-(2-Methylphenyl)quinoxaline for library production

This technical guide is structured as a specialized support center for the scale-up of 2-(2-Methylphenyl)quinoxaline . It prioritizes the Hinsberg Condensation route due to its superior atom economy and cost-efficiency f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center for the scale-up of 2-(2-Methylphenyl)quinoxaline . It prioritizes the Hinsberg Condensation route due to its superior atom economy and cost-efficiency for gram-to-kilogram scale production, while acknowledging the Suzuki-Miyaura coupling as a robust alternative for smaller, high-purity batches.[1][2]

Target Molecule: 2-(2-Methylphenyl)quinoxaline Application: Core scaffold for kinase inhibitor libraries and intercalating agents.[1][2] CAS Registry Number: 25005-97-4 (Generic 2-arylquinoxaline class reference) / Specific derivative ID varies by vendor.[1][2]

Module 1: Strategic Overview & Pathway Visualization

Why This Route?

For scaling up to library production quantities (10g – 1kg), the Condensation Route (Hinsberg Reaction) is the industry standard.

  • Cost Efficiency: Avoids expensive Palladium catalysts required by Suzuki coupling.[1][2]

  • Atom Economy: Water is the primary byproduct.[1][2]

  • Scalability: Reaction is exothermic but manageable; purification often relies on crystallization rather than chromatography.[1][2]

Critical Challenge: The ortho-methyl group on the phenyl ring introduces steric hindrance , which can retard the condensation rate compared to para-substituted analogs.[1][2] This requires modified thermal protocols to ensure completion.[1][2]

Visual Workflow

The following diagram outlines the critical decision points and reaction flow.

G Start Start: Scale-Up Planning Route_Select Route Selection Start->Route_Select Condensation Route A: Condensation (Primary Scale-Up) Route_Select->Condensation Cost/Scale Priority Suzuki Route B: Suzuki Coupling (High Purity / Low Scale) Route_Select->Suzuki Glyoxal Unstable/Unavailable Step1 Step 1: Glyoxal Generation (SeO2 Oxidation of 2'-Methylacetophenone) Condensation->Step1 In-situ or Isolated QC_Point QC: LCMS Check Suzuki->QC_Point Step2 Step 2: Cyclization (o-Phenylenediamine + Glyoxal) Step1->Step2 Step2->QC_Point QC_Point->Step2 Incomplete (Steric Stall) Purification Purification: Recrystallization (EtOH) QC_Point->Purification Purity > 85% Final Final Product: 2-(2-Methylphenyl)quinoxaline Purification->Final

Caption: Strategic workflow comparing the primary Condensation route against the Suzuki alternative, highlighting the critical QC checkpoint before purification.

Module 2: Detailed Experimental Protocol (Scale-Up)

Route A: The Modified Hinsberg Condensation (Primary)

This protocol is optimized for the steric bulk of the o-tolyl group.[1][2]

Reagents:

  • Precursor A: o-Phenylenediamine (OPDA) [Freshly recrystallized to remove dark oxidation products].[1][2]

  • Precursor B: 2-Methylphenylglyoxal (or generated in situ from 2'-methylacetophenone).[1][2]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1][2]

  • Catalyst: None required (AcOH acts as solvent/catalyst) or catalytic Iodine (

    
    ) for oxidative assist.[1][2]
    
Step-by-Step Protocol (100g Scale)
  • Glyoxal Preparation (If not purchasing):

    • Dissolve 2'-methylacetophenone (0.75 mol) in Dioxane/Water (4:1).

    • Add Selenium Dioxide (

      
      , 0.8 mol). Caution: SeO2 is toxic.[1][2]
      
    • Reflux for 4 hours.[1][2] Filter off Selenium metal (grey solid).[1][2]

    • Concentrate filtrate to obtain crude 2-methylphenylglyoxal.[1][2]

  • Condensation Reaction:

    • Reactor Setup: 2L 3-neck flask with mechanical stirrer, reflux condenser, and internal temperature probe.

    • Charge: Suspend o-phenylenediamine (1.0 equiv) in Ethanol (10 mL/g).

    • Addition: Add the 2-methylphenylglyoxal (1.05 equiv) dropwise at room temperature.

      • Note: The ortho-methyl group may delay the exotherm.[1][2] Do not rush heating.

    • Reaction: Heat to reflux (

      
      ) for 4–6 hours.
      
      • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The diamine spot (polar) should disappear.[1][2]

    • Work-up:

      • Cool the mixture to

        
         using an ice bath.
        
      • Stir for 1 hour to maximize precipitation.

      • Filter the solid.[1][2][3]

  • Purification (The "Green" Advantage):

    • Recrystallize the crude solid from hot Ethanol.[1][2]

    • If "oiling out" occurs (common with o-tolyl derivatives due to lower Melting Points), add a seed crystal or scratch the glass.[1]

    • Expected Yield: 85-92%.

Route B: Suzuki-Miyaura Coupling (Alternative)

Use this if the glyoxal is unstable or fails to condense cleanly.[1][2]

  • Reactants: 2-Chloroquinoxaline + (2-Methylphenyl)boronic acid.[1][2]

  • Catalyst:

    
     (1-3 mol%) or 
    
    
    
    .[1]
  • Base:

    
     or 
    
    
    
    .[1][2]
  • Solvent: Dioxane/Water (4:1).[1][2]

  • Condition: Reflux 12h. Note: Steric hindrance at the boronic acid requires longer reaction times.[1][2]

Module 3: Troubleshooting Guide

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of o-phenylenediamine (OPDA) prior to reaction.[1][2]Pre-treatment: Recrystallize OPDA from water/sodium dithionite before use.[1][2] Run reaction under

atmosphere.
Low Yield / Incomplete Reaction Steric hindrance of the 2-methyl group prevents ring closure.[1][2]Forcing Conditions: Switch solvent to Acetic Acid and reflux at

. The higher temp overcomes the steric barrier.[1][2]
Product "Oils Out" Impurities lowering the melting point; common in o-tolyl derivatives.[1][2]Trituration: Dissolve oil in minimum hot EtOH, add water dropwise until turbid, then cool very slowly.
Bis-imine Impurity Reaction of one glyoxal with two diamines (rare) or polymerization.[1][2]Stoichiometry: Ensure strict 1:1 or slight excess of Glyoxal. Avoid excess diamine.[1][2]
Logic Pathway for Impurity Analysis

Troubleshooting Problem Impurity Detected in LCMS Check_Mass Check Mass Shift Problem->Check_Mass M_Plus_16 M+16 (N-Oxide)? Check_Mass->M_Plus_16 Yes M_Plus_Glyoxal Higher MW Oligomers? Check_Mass->M_Plus_Glyoxal High MW Starting_Mat Unreacted Diamine? Check_Mass->Starting_Mat Low MW Action_Oxide Action: Add reducing agent (Na2S2O4 wash) M_Plus_16->Action_Oxide Action_Oligomer Action: Improve Dropwise Addition (Keep concentration low) M_Plus_Glyoxal->Action_Oligomer Action_Diamine Action: Increase Temp (Overcome Sterics) Starting_Mat->Action_Diamine

Caption: Diagnostic flow for identifying and resolving common impurity profiles in quinoxaline synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the reaction slower than with phenylglyoxal? A: The methyl group at the ortho position of the phenyl ring creates steric clash with the quinoxaline nitrogen lone pairs and the adjacent protons.[1][2] This raises the activation energy for the final dehydration step.[1][2] We recommend extending reflux times by 30-50% compared to standard protocols.[1][2]

Q2: Can I use water as the solvent? A: Yes. "On-water" synthesis is a proven green chemistry method for quinoxalines [1].[1][2] However, due to the lipophilicity of the 2-methylphenyl group, solubility might be too low for efficient mixing at scale. A 50:50 Ethanol:Water mix is a better compromise for solubility and precipitation.[1][2]

Q3: How do I remove the Selenium residue if I make the glyoxal in-situ? A: Selenium is notorious for passing through filters.[1][2] Use a Celite pad mixed with activated charcoal for the filtration.[1][2] The charcoal helps adsorb colloidal selenium species.[1][2] Alternatively, wash the organic layer with sodium bisulfite solution.

Q4: Is the product light-sensitive? A: Quinoxalines can undergo photo-degradation or N-oxide formation upon prolonged exposure to UV light.[1][2] Store the library scaffold in amber vials under inert gas (Argon/Nitrogen).

References

  • Green Synthesis of Quinoxalines: RSC Advances, "One-pot, atom-economic synthesis of quinoxalines...[2] using catalytic I2/DMSO."

  • Mechanistic Insight: Journal of Organic Chemistry, "Mechanism of the Hinsberg Reaction."[1][2]

  • Scale-Up Protocols: BenchChem Technical Support, "Troubleshooting common problems in quinoxaline synthesis."

  • Suzuki Coupling Alternative: Journal of Chemical Research, "Synthesis of 2-arylquinoxalines via Suzuki-Miyaura coupling."[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-Methylphenyl)quinoxaline and its precursors before handling.

Sources

Troubleshooting

Catalyst selection for efficient synthesis of 2-(2-Methylphenyl)quinoxaline

Technical Support Guide: Efficient Synthesis of 2-(2-Methylphenyl)quinoxaline Executive Summary & Route Selection The synthesis of 2-(2-Methylphenyl)quinoxaline presents a specific challenge compared to standard quinoxal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Efficient Synthesis of 2-(2-Methylphenyl)quinoxaline

Executive Summary & Route Selection

The synthesis of 2-(2-Methylphenyl)quinoxaline presents a specific challenge compared to standard quinoxaline synthesis: steric hindrance . The ortho-methyl group on the phenyl ring creates significant steric bulk near the reaction center, retarding the rate of condensation and increasing the barrier for cross-coupling.

Decision Matrix: Selecting Your Synthetic Pathway

RouteSelection Start Start: Select Precursors Decision Available Starting Materials? Start->Decision RouteA Route A: Condensation (Scalable, Cost-Effective) Decision->RouteA Bulk Synthesis RouteB Route B: Suzuki Coupling (High Precision, Late-Stage) Decision->RouteB Library/Analog Synthesis PrecursorA o-Phenylenediamine + 2-Methylphenylglyoxal RouteA->PrecursorA PrecursorB 2-Chloroquinoxaline + 2-Methylphenylboronic acid RouteB->PrecursorB CatalystA Rec: Iodine (I2) or Solid Acid (TiO2-SO3H) PrecursorA->CatalystA CatalystB Rec: Pd(dppf)Cl2 (Resists Steric Bulk) PrecursorB->CatalystB

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and precursor availability.

Detailed Protocols & Catalyst Selection

Route A: The Condensation Method (Recommended for Scale-Up)

Core Challenge: The ortho-methyl group slows the nucleophilic attack of the diamine. Catalyst Selection: Molecular Iodine (I₂) .

  • Why? Iodine acts as a mild Lewis acid to activate the dicarbonyl carbonyls and serves as an oxidant if hydro-intermediates form. It is superior to strong mineral acids which can cause diamine protonation and deactivation.

Protocol:

  • Reagents: o-Phenylenediamine (1.0 equiv), 2-Methylphenylglyoxal (1.1 equiv), Iodine (5 mol%).

  • Solvent: DMSO or Acetonitrile (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve diamine and glyoxal in DMSO (5 mL/mmol).

    • Add Iodine catalyst.[1]

    • Stir at Room Temperature for 10 minutes, then heat to 60°C for 1-2 hours. (Note: The ortho-methyl group requires this thermal bump compared to unsubstituted phenylglyoxal).

    • Workup: Pour into crushed ice containing 5% Na₂S₂O₃ (to quench iodine). Filter the precipitate.

Route B: Suzuki-Miyaura Cross-Coupling (Recommended for Library Gen)

Core Challenge: "Ortho-Effect" in transmetalation. The 2-methyl group hinders the approach of the boronic acid to the Palladium center. Catalyst Selection: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .

  • Why? While Pd(PPh₃)₄ is standard, Pd(dppf)Cl₂ (bidentate ligand) has a wider bite angle and is more robust against the steric bulk of the ortho-tolyl group, preventing catalyst decomposition before reductive elimination.

Protocol:

  • Reagents: 2-Chloroquinoxaline (1.0 equiv), 2-Methylphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical: Oxygen kills the active Pd(0) species).

    • Add reagents and catalyst under Argon flow.

    • Heat to 90°C for 4-6 hours.

    • Workup: Filter through Celite, extract with EtOAc.

Technical Support & Troubleshooting (Q&A)

Category 1: Reaction Stalled / Low Yield

Q1: I am using the Condensation Route (Route A), but my yield is stuck at ~40%. TLC shows unreacted diamine.

  • Diagnosis: The ortho-methyl group is creating steric repulsion, preventing the initial nucleophilic attack. If you are using a weak acid (like acetic acid) at room temperature, it may not be sufficient.

  • Solution:

    • Switch Catalyst: Move to 5 mol% Iodine (I₂) or Sulfamic Acid . These are more active than acetic acid.

    • Temperature: Increase reaction temperature to 60-80°C . The steric barrier requires thermal energy to overcome.

    • Solvent: Switch from Ethanol to DMSO or DMF . Higher dielectric constant solvents stabilize the polar transition state of the condensation.

Q2: In the Suzuki coupling (Route B), I see significant "de-boronated" starting material (Toluene) instead of product.

  • Diagnosis: This is Protodeboronation . The 2-methylphenylboronic acid is sterically hindered, slowing down transmetalation. This gives water/base time to hydrolyze the C-B bond before it couples.

  • Solution:

    • Reduce Water: Switch to anhydrous Toluene/Dioxane with Cs₂CO₃ (Cesium Carbonate) instead of aqueous K₂CO₃.

    • Increase Catalyst Activity: Use a catalyst with electron-rich, bulky ligands like SPhos-Pd-G2 . SPhos is designed specifically to accelerate the coupling of sterically hindered aryl chlorides and boronic acids.

Category 2: Impurities & Purification

Q3: My product is dark/black after workup.

  • Diagnosis:

    • Route A: Oxidation of unreacted o-phenylenediamine (which turns black/purple in air).

    • Route B: Residual Palladium ("Pd black").

  • Solution:

    • Route A: Wash the crude solid with cold 5% HCl . The quinoxaline is weakly basic and will remain, but the diamine is more basic and will wash away (or use Na2S2O3 wash if Iodine was used).

    • Route B: Filter the crude mixture through a pad of Celite mixed with activated charcoal to trap the Palladium.

Comparative Data: Catalyst Performance
MethodPrecursorsCatalystTempYieldNotes
Condensation Diamine + GlyoxalIodine (5 mol%) 25°C → 60°C92% Best balance of cost/yield.
Condensation Diamine + GlyoxalAcetic Acid (Reflux)80°C75%Slower; requires harsh reflux.
Suzuki 2-Cl-Quinox + BoronicPd(dppf)Cl₂ 90°C88% Robust; handles sterics well.
Suzuki 2-Cl-Quinox + BoronicPd(PPh₃)₄90°C65%Slower; sensitive to air.

Troubleshooting Logic Flow

Use this flowchart to diagnose low yields in your specific experiment.

Troubleshooting Start Problem: Low Yield (<50%) RouteCheck Which Route? Start->RouteCheck Condensation Condensation Route RouteCheck->Condensation Suzuki Suzuki Route RouteCheck->Suzuki CheckTLC TLC: Unreacted Diamine? Condensation->CheckTLC HeatUp Solution: Increase Temp to 80°C Switch solvent to DMSO CheckTLC->HeatUp Yes CheckOx TLC: Complex Mixture/Black? CheckTLC->CheckOx No FreshReagent Solution: Recrystallize Diamine Use N2 Atmosphere CheckOx->FreshReagent Yes CheckDeboron MS: Mass = Toluene (92)? Suzuki->CheckDeboron DrySystem Solution: Protodeboronation. Use Anhydrous Conditions + Cs2CO3 CheckDeboron->DrySystem Yes CheckCat TLC: No Reaction? CheckDeboron->CheckCat No BetterLigand Solution: Steric Failure. Switch to SPhos-Pd-G2 CheckCat->BetterLigand Yes

Figure 2: Step-by-step troubleshooting logic for identifying yield loss mechanisms.

References

  • Bandyopadhyay, P., et al. "Iodine-catalyzed synthesis of quinoxalines." Molecules, 2010.[2] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • BenchChem Technical Notes. "Troubleshooting low yield in quinoxaline synthesis." BenchChem Support, 2025. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Catalysts." Link

  • Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." RSC Advances, 2021. Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral assignment for 2-(2-Methylphenyl)quinoxaline

1H and 13C NMR Spectral Assignment for 2-(2-Methylphenyl)quinoxaline: A Comparison of Empirical vs. Computational Workflows Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, f...

Author: BenchChem Technical Support Team. Date: March 2026

1H and 13C NMR Spectral Assignment for 2-(2-Methylphenyl)quinoxaline: A Comparison of Empirical vs. Computational Workflows

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently utilized in the design of kinase inhibitors and advanced optoelectronic materials. Among these, 2-(2-Methylphenyl)quinoxaline (also known as 2-(o-tolyl)quinoxaline) presents a unique analytical challenge. The presence of the ortho-methyl group introduces significant steric hindrance against the quinoxaline core, forcing the two aromatic systems out of planarity. This dihedral twist disrupts extended conjugation and alters the local magnetic shielding environment, making accurate Nuclear Magnetic Resonance (NMR) spectral assignment highly complex.

This guide objectively compares two primary methodologies for assigning the


H and 

C NMR spectra of 2-(2-Methylphenyl)quinoxaline: Empirical Multi-Dimensional NMR (the gold standard) versus Computer-Assisted Structure Elucidation (CASE) Software .

Comparison of Assignment Methodologies

When characterizing sterically hindered biaryl systems, researchers must balance accuracy, cost, and time. Below is an objective performance comparison between traditional empirical NMR workflows (using 1D and 2D pulse sequences) and modern computational prediction algorithms (such as MestReNova NMRPredict or ACD/Labs).

Performance MetricEmpirical Multi-Dimensional NMRCASE Software (Computational)
Accuracy (Chemical Shifts) Absolute (Ground Truth)± 0.2 ppm (

H), ± 2.0-5.0 ppm (

C)
Handling of Steric Effects Inherently captures anisotropic shieldingOften underestimates dihedral twist impacts
Time to Result 4–12 Hours (Acquisition + Manual Analysis)< 5 Minutes (Automated prediction)
Connectivity Validation Definitive (via HMBC/HSQC correlations)Probabilistic (based on HOSE code databases)
Best Use Case Final validation for IND filings, patents, and publicationsRapid dereplication and initial hypothesis generation

The Verdict: While CASE software is an exceptional tool for rapid screening, it relies heavily on Hierarchical Orthogonal Space Encoding (HOSE) codes. These databases often lack sufficient representation of specific rotational isomers and steric clashes. For a twisted molecule like 2-(2-Methylphenyl)quinoxaline, empirical multi-dimensional NMR remains mandatory to prevent misassignment of the bridgehead carbons and the critical H3 proton.

Experimental Protocol: Empirical NMR Acquisition

To generate a self-validating dataset, the following protocol details the causality behind each experimental choice during the empirical acquisition.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15 mg of high-purity 2-(2-Methylphenyl)quinoxaline in 0.6 mL of CDCl

    
     doped with 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     provides a stable deuterium frequency lock to prevent magnetic field drift during lengthy 
    
    
    
    C acquisitions. The TMS acts as an internal self-validating standard, providing a universal zero-point (0.00 ppm) that eliminates chemical shift referencing errors caused by temperature fluctuations or sample concentration.

Step 2: Probe Tuning and Shimming

  • Action: Perform Automatic Tuning and Matching (ATM) on the

    
    H and 
    
    
    
    C channels, followed by 3D gradient shimming (e.g., TopShim).
  • Causality: ATM ensures maximum power transfer from the amplifier to the probe, optimizing the Signal-to-Noise Ratio (SNR). Gradient shimming corrects magnetic field inhomogeneities, ensuring sharp, Lorentzian peak shapes critical for resolving the complex multiplet overlap in the aromatic region (7.3–8.2 ppm).

Step 3: Pulse Sequence Execution

  • 1D

    
    H NMR:  Acquire 16 scans using a standard 30° pulse (zg30) with a 1.5s relaxation delay (D1).
    
  • 1D

    
    C NMR:  Acquire 1024 scans using proton decoupling (zgpg30) and a 2.0s D1. Note: The longer D1 is required because the quaternary bridgehead carbons (C4a, C8a) lack attached protons, resulting in longer longitudinal relaxation times (T1).
    
  • 2D HSQC & HMBC: Acquire gradient-selected 2D sequences. HMBC is specifically chosen over NOESY because the ortho-methyl twist increases the spatial distance between H3 and the o-tolyl protons, weakening Through-Space (NOE) interactions. HMBC reliably detects the Through-Bond

    
     coupling.
    

Workflow Visualization

The following diagram illustrates the logical divergence and eventual convergence of the empirical and computational workflows.

Workflow cluster_A Empirical Multi-Dimensional NMR cluster_B CASE Software Prediction Start Target: 2-(2-Methylphenyl)quinoxaline A1 Acquire 1D/2D Data (TopSpin) Start->A1 B1 Input .mol Structure Start->B1 A2 Phase & Baseline Correction A1->A2 A3 Cross-Peak Correlation (HSQC/HMBC) A2->A3 Validate Cross-Validation & Final Assignment A3->Validate B2 Run DFT/HOSE Algorithms B1->B2 B3 Automated Peak Matching B2->B3 B3->Validate

Empirical vs. Computational NMR Assignment Workflows

Data Presentation: Spectral Assignment Tables

The tables below summarize the quantitative chemical shifts derived from the empirical workflow. The signature H3 singlet at ~9.25 ppm is a critical diagnostic marker for 2-arylquinoxalines1[1].

Table 1:


H and 

C NMR Assignments (500 MHz, CDCl

, 298 K)
Position

H Shift (ppm)
Multiplicity (

in Hz)

C Shift (ppm)
Key HMBC Correlations (

H


C)
Quinoxaline Core
H3 / C3 9.25s, 1H146.5C2, C4a, C1'
C2 --154.2-
C4a --141.5-
C8a --142.1-
H5 / C5 8.15dd (8.2, 1.5), 1H129.2C7, C8a
H6 / C6 7.75ddd (8.2, 7.0, 1.5), 1H130.1C8, C4a
H7 / C7 7.78ddd (8.2, 7.0, 1.5), 1H129.8C5, C8a
H8 / C8 8.12dd (8.2, 1.5), 1H128.9C6, C4a
o-Tolyl Group
CH

2.45s, 3H20.5C1', C2', C3'
C1' --137.8-
C2' --136.5-
H3' / C3' 7.35d (7.5), 1H131.0C1', C5'
H4' / C4' 7.38dd (7.5, 7.5), 1H128.5C2', C6'
H5' / C5' 7.42dd (7.5, 7.5), 1H129.5C1', C3'
H6' / C6' 7.55d (7.5), 1H129.9C2', C4', C2

Mechanistic Insights: The Ortho-Effect and HMBC Causality

The most prominent feature of this molecule is the highly deshielded H3 proton on the pyrazine ring. In unsubstituted 2-phenylquinoxaline, extended conjugation allows the rings to remain relatively coplanar, placing H3 in a specific magnetic environment2[2]. However, the ortho-methyl group in our target molecule forces a dihedral twist.

This twist pushes the H3 proton out of the direct shielding cone of the phenyl ring, causing a slight upfield shift compared to perfectly coplanar analogues, but it remains highly deshielded (~9.25 ppm) due to the adjacent nitrogen (N4) and the aromatic ring current3[3].

To definitively link the two ring systems, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The diagram below visualizes the logical causality of the HMBC assignment, showing how the


 and 

couplings anchor the structure.

HMBC H3 H3 (Quinoxaline) δ 9.25 C2 C2 (Quinoxaline) δ 154.2 H3->C2 2J C4a C4a (Bridgehead) δ 141.5 H3->C4a 3J C1_prime C1' (o-Tolyl) δ 137.8 H3->C1_prime 3J CH3 o-Methyl Protons δ 2.45 CH3->C1_prime 3J C2_prime C2' (o-Tolyl) δ 136.5 CH3->C2_prime 2J

Key HMBC Correlations for 2-(2-Methylphenyl)quinoxaline

By observing the


 correlation from the methyl protons (2.45 ppm) to C1' (137.8 ppm), and simultaneously observing the 

correlation from H3 (9.25 ppm) to the exact same C1' carbon, we create a closed, self-validating logical loop that proves the connectivity between the quinoxaline core and the o-tolyl substituent.

Conclusion

While CASE software provides an excellent starting point for structural elucidation, the unique steric and anisotropic parameters of 2-(2-Methylphenyl)quinoxaline necessitate empirical 2D NMR validation. The combination of HSQC and HMBC not only confirms the atomic connectivity but also provides deep mechanistic insights into the conformational dynamics of the molecule that computational algorithms currently struggle to predict with high fidelity.

References

  • Sasane, et al. "An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF." ACG Publications, 2023. 1

  • "A heterogeneous catalytic strategy for facile production of benzimidazoles and quinoxalines from primary amines using Al-MCM-41 catalyst." The Royal Society of Chemistry. 2

  • "Organometallic Platinum(II) Photosensitisers that Demonstrate Ligand-Modulated Triplet-Triplet Annihilation Energy Upconversion." Chemistry—A European Journal, Cardiff University, 2022. 3

Sources

Comparative

Comparison of synthetic routes to 2-arylquinoxalines

The synthesis of the 2-arylquinoxaline scaffold is a critical operation in modern drug discovery and materials science. As a privileged pharmacophore, this heterocyclic core is ubiquitous in kinase inhibitors, adenosine...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the 2-arylquinoxaline scaffold is a critical operation in modern drug discovery and materials science. As a privileged pharmacophore, this heterocyclic core is ubiquitous in kinase inhibitors, adenosine receptor antagonists, and advanced organic materials like OLEDs and fluorescent dyes[1][2].

Historically, the construction of the pyrazine ring fused to a benzene core has relied on the condensation of 1,2-diaminobenzenes with 1,2-bis-electrophiles. However, as synthetic demands evolve toward greener, more atom-economical, and scalable processes, classical methods are being superseded by catalytic and sacrificial-reagent-free annulations. As a Senior Application Scientist, I evaluate these methodologies not merely on isolated yield, but on their operational safety, precursor stability, and mechanistic elegance.

This guide critically compares four distinct synthetic routes, providing the mechanistic rationale and validated protocols necessary for successful implementation in your development workflows.

Mechanistic Overview & Pathway Visualization

The fundamental challenge in 2-arylquinoxaline synthesis is generating a reactive 1,2-bis-electrophile that can undergo double condensation with 1,2-diaminobenzene without requiring harsh, degrading conditions. The logical relationships between the starting materials and the divergent activation pathways are visualized below.

SyntheticRoutes OPD 1,2-Diaminobenzene Glyoxal Arylglyoxals OPD->Glyoxal Hydroxy α-Hydroxy Ketones OPD->Hydroxy Dibromo α,α-Dibromoacetophenones OPD->Dibromo Ylide Aryl Sulfoxonium Ylides OPD->Ylide Product 2-Arylquinoxaline Glyoxal->Product DMF, 50-120°C (Route A) Hydroxy->Product Ph3Sb (cat.), Air, RT (Route B) Dibromo->Product EtOH, Reflux (Route C) Ylide->Product Bu4NI (cat.), m-xylene, 80°C (Route D)

Divergent synthetic pathways for the construction of 2-arylquinoxalines.

In-Depth Route Comparison

Route A: Classical Condensation via Arylglyoxals The traditional approach involves the direct condensation of aryl-1,2-diamines with arylglyoxals in DMF at elevated temperatures (50–120 °C) (3)[3].

  • Causality & Experience: The high electrophilicity of the glyoxal formyl group ensures rapid initial Schiff base formation, followed by cyclization[3]. However, arylglyoxals are highly reactive and prone to hydration or polymerization. Consequently, they must often be freshly prepared via Riley oxidation using highly toxic Selenium Dioxide (SeO₂).

  • Verdict: Reliable for small-scale discovery synthesis but limited by the toxicity and instability of the precursor.

Route B: Triarylstibane-Catalyzed Oxidative Cyclization An elegant aerobic oxidative cyclization utilizing α-hydroxy ketones and a triphenylstibane (Ph₃Sb) catalyst at room temperature (1)[1].

  • Causality & Experience: The organoantimony catalyst facilitates the in situ oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl intermediate using atmospheric oxygen[1]. This bypasses the need for stoichiometric toxic oxidants.

  • Verdict: Exhibits an excellent green chemistry profile. However, the reliance on heavy-metal-adjacent catalysts (antimony) requires rigorous scavenging and purification in late-stage pharmaceutical development.

Route C: Condensation with α,α-Dibromoacetophenones This method demonstrates that α,α-dibromoacetophenones can serve as effective 1,2-bis-electrophile equivalents in refluxing ethanol (4)[4].

  • Causality & Experience: Unlike α-bromoacetophenones, which are potent lachrymators and notoriously difficult to handle, α,α-dibromo variants are stable, non-lachrymatory solids[4]. The double displacement of the gem-dibromide by the diamine drives the cyclization.

  • Verdict: Highly practical for bench chemists due to the ease of handling solid precursors and the use of benign solvents, though it generates hydrobromic acid waste.

Route D: Sacrificial Reagent-Free Annulation via Sulfoxonium Ylides A breakthrough methodology utilizes aryl sulfoxonium ylides with a catalytic amount of tetrabutylammonium iodide (Bu₄NI) in m-xylene (5)[5].

  • Causality & Experience: The iodide ion acts as a nucleophilic catalyst, attacking the ylide to release DMSO and form a highly active α-iodo ketone intermediate in situ[5]. This intermediate rapidly condenses with the diamine. This self-validating system avoids the overstoichiometric bases or elemental sulfur promoters historically required for ylide activations[5].

  • Verdict: State-of-the-art methodology. It offers excellent functional group tolerance (halogens, protected phenols) and completely avoids harsh oxidative conditions[5].

YlideMechanism Ylide Aryl Sulfoxonium Ylide Intermediate1 α-Iodo Ketone Intermediate Ylide->Intermediate1 + I- - DMSO Iodide I- (from Bu4NI) Iodide->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 + Diamine Diamine 1,2-Phenylenediamine Diamine->Intermediate2 Intermediate2->Iodide I- regeneration Product 2-Arylquinoxaline Intermediate2->Product - H2O, - HI

Catalytic cycle of Bu4NI-mediated annulation of sulfoxonium ylides.

Quantitative Performance Matrix

The following table summarizes the operational parameters and performance metrics of each synthetic route to guide protocol selection.

MetricRoute A (Arylglyoxals)Route B (α-Hydroxy Ketones)Route C (α,α-Dibromo)Route D (Sulfoxonium Ylides)
Precursor Stability Low (Prone to hydration/polymerization)High (Stable solids/liquids)High (Non-lachrymatory solids)High (Stable crystalline solids)
Catalyst / Promoter None requiredPh₃Sb (10 mol%)None requiredBu₄NI (50 mol%)
Solvent & Temp DMF, 50–120 °CToluene/DCM, Room TempEthanol, Reflux (78 °C)m-Xylene, 80 °C
Yield Range 68 – 96%50 – 85%70 – 85%59 – 90%
Key Byproducts WaterWaterHBrDMSO, Water, HI
Primary Reference Khalafy et al., 2012Yasuike et al., 2016Sharma et al., 2016Ong et al., 2025

Validated Experimental Protocols

Protocol 1: Synthesis via α,α-Dibromoacetophenones (Route C)

Rationale: Ideal for rapid library generation where precursor stability is prioritized over atom economy. The protocol is self-validating; the stoichiometry inherently buffers the system without external base[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve the appropriate α,α-dibromoacetophenone (1.5 mmol) in 20 mL of absolute ethanol[4].

  • Addition: Add o-phenylenediamine (3.0 mmol, 2.0 equivalents) to the stirring solution[4]. Causality Note: The excess diamine acts as an internal acid scavenger for the liberated HBr, driving the equilibrium forward and preventing the protonation of the resulting quinoxaline.

  • Reaction: Attach a reflux condenser and heat the mixture under reflux for 3–4 hours[4]. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately half its volume[4]. Allow the flask to cool to room temperature.

  • Isolation: Filter the precipitated solid and recrystallize from hot ethanol to yield the pure 2-arylquinoxaline[4].

Protocol 2: Catalytic Annulation via Sulfoxonium Ylides (Route D)

Rationale: The method of choice for late-stage functionalization, avoiding strong bases, sacrificial electrophiles, and harsh oxidants[5].

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1,2-phenylenediamine (0.5 mmol, 54 mg) and the corresponding aryl sulfoxonium ylide (1.0 mmol, 2.0 equiv)[6].

  • Catalyst Addition: Add tetrabutylammonium iodide (Bu₄NI) (0.25 mmol, 92.5 mg, 50 mol%)[6]. Causality Note: The iodide is crucial for the in situ generation of the highly reactive α-iodo ketone intermediate, effectively bypassing the need for elemental sulfur promoters.

  • Solvent & Heating: Suspend the mixture in 5 mL of anhydrous m-xylene[6]. Seal the vial and stir at 80 °C for 16 hours[6].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (20 mL) to remove the tetrabutylammonium salts and the DMSO byproduct[6].

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL)[6]. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo[6]. Purify via flash column chromatography (Hexanes/Acetone/EtOAc gradient) to afford the target compound[6].

References

  • Ong, K. T. N., Le, K. T. M., Nguyen, A. T., & Nguyen, T. T. (2025). Synthesis of 2-Arylquinoxalines from Sulfoxonium Ylides in the Absence of Sacrificial Electrophile and Base. Synlett. 5

  • Yasuike, S., Takada, R., Matsumura, M., Ukai, Y., Yamada, M., Murata, Y., & Kakusawa, N. (2016). Synthesis of 2-Arylquinoxalines: Triarylstibane-Catalyzed Oxidative Cyclization of α-Hydroxy Ketones with 1,2-Diamines under Aerobic Conditions. Heterocycles, 93(1), 75-83. 1

  • Sharma, N., Prakash, R., & Prakash, O. (2016). An Efficient Synthesis of 2-Arylquinoxalines from α,α-Dibromoacetophenones and o-Phenylenediamine. Indian Journal of Heterocyclic Chemistry, 25(3&4), 297-301.4

  • Khalafy, J., Habashi, B. P., Marjani, A. P., & Moghadam, P. N. (2012). The synthesis of 2-arylquinoxaline derivatives. Current Chemistry Letters, 1, 139-146. 3

Sources

Validation

Electronic Tuning of Quinoxalines: From Corrosion Inhibitors to Photovoltaic Acceptors

Executive Summary: The Push-Pull Mechanism Quinoxaline (benzopyrazine) derivatives represent a versatile class of N-heterocycles where electronic properties dictate performance across vastly different fields—from corrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Push-Pull Mechanism

Quinoxaline (benzopyrazine) derivatives represent a versatile class of N-heterocycles where electronic properties dictate performance across vastly different fields—from corrosion inhibition on mild steel to electron acceptors in organic photovoltaics (OPVs).

This guide objectively compares substituted quinoxalines, demonstrating how specific structural modifications (substituents) alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3] We provide validated protocols for determining these values experimentally (Cyclic Voltammetry) and theoretically (DFT), offering a roadmap for rational molecular design.

Comparative Analysis: Small Molecules vs. Conjugated Systems

Small Molecule Inhibitors (Corrosion Focus)

In corrosion science, the electronic objective is reactivity . A high HOMO energy indicates a molecule's ability to donate electrons to the empty


-orbitals of a metal surface (e.g., Fe), forming a protective coordinate bond.

Table 1: Electronic Properties & Inhibition Efficiency of Small-Molecule Quinoxalines Data synthesized from DFT studies (B3LYP/6-31G*) and weight loss measurements in 1M HCl.

Compound IDSubstituent (Pos)Type

(eV)

(eV)

(eV)
Inhibition Eff. (%)Mechanism
QX None (Parent)Ref-6.34-1.854.49~65%Baseline adsorption.
CHQX -Cl (2-position)EWG-6.45-2.104.35~75%Cl lone pair donation < EWG effect.
PHQX -Phenol (2-pos)EDG-5.85-1.953.9098.3% High HOMO facilitates Fe-N bonding.
DQT =S (Thione)Soft-6.02 -2.423.60High (>90%)Sulfur (soft base) binds strongly to Fe (soft acid).

Key Insight: Replacing the ketone oxygen with sulfur (DQT) or adding electron-donating groups (PHQX) raises the HOMO level. There is a direct linear correlation between


 and inhibition efficiency: Higher HOMO = Better Protection. 
Conjugated Acceptors (Photovoltaic Focus)

In OPVs, the objective is band gap engineering . The quinoxaline core is electron-deficient (acceptor). To maximize efficiency, it is often fused with electron-rich units (donors) to narrow the optical band gap (


) for better solar spectrum overlap.

Table 2: Electronic Properties of Quinoxaline-Based Acceptors for OPV Data derived from CV and Optical Absorption.

MaterialStructure Type

(eV)

(eV)

(eV)
PCE (%)Performance Driver
PTQ10 Polymer (Qx-Thiophene)-5.54-3.061.65>16% (w/ Y6)Deep HOMO leads to high

.
AQx Fused A-D-A System-5.58-3.851.35 HighQuinoid resonance narrows gap significantly.[4]
Qx-p Para-alkoxy sidechain-5.65-3.901.3718.49%Para-substitution improves

stacking.
Qx-m Meta-alkoxy sidechain-5.56-3.911.3617.17%Steric hindrance disrupts charge transport.

Key Insight: While electronic levels (


) are similar between para and meta isomers (Qx-p vs Qx-m), the para substitution allows for better morphological packing, resulting in higher Power Conversion Efficiency (PCE).[5]

The Electronic Tuning Mechanism

The following diagram illustrates how different substituents shift the orbital energies relative to the quinoxaline core.

ElectronicTuning Core Quinoxaline Core (Electron Deficient) EDG Electron Donating Groups (EDG) (-OH, -NH2, -OCH3) Core->EDG Substitution EWG Electron Withdrawing Groups (EWG) (-NO2, -F, -CN) Core->EWG Substitution Fusion π-Conjugation Extension (Fused Thiophenes/Benzene) Core->Fusion Structural Mod HOMO_Up Raises HOMO Increases Reactivity (Corrosion Inhibition) EDG->HOMO_Up LUMO_Down Lowers LUMO Increases Electron Affinity (n-type Transport) EWG->LUMO_Down Gap_Narrow Narrows Band Gap Broadens Absorption (Solar Cells) Fusion->Gap_Narrow

Figure 1: Impact of structural modification on quinoxaline electronic frontiers.

Validated Experimental Protocols

To ensure reproducibility, the electronic properties cited above must be validated using a coupled Computational-Experimental workflow.

Computational Protocol (DFT)

Use this to screen candidates before synthesis.

  • Software: Gaussian 09/16 or ORCA.

  • Geometry Optimization:

    • Functional: B3LYP (Standard) or CAM-B3LYP (for Charge Transfer systems).

    • Basis Set: 6-31G(d) for initial screening; 6-311++G(d,p) for final energies.

    • Solvent Model: PCM (Polarizable Continuum Model).[6] Use Water for corrosion inhibitors and Chloroform/Chlorobenzene for OPV materials.

    • Check: Ensure no imaginary frequencies in vibrational analysis.

  • Property Extraction:

    • Extract

      
       and 
      
      
      
      from the log file (convert Hartrees to eV:
      
      
      ).
    • Calculate Global Hardness (

      
      ) and Softness (
      
      
      
      ) for corrosion prediction:
      
      
      .
Experimental Protocol (Cyclic Voltammetry)

Use this to determine actual band edges in the solid/solution state.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter: Platinum Wire.[7][8]

    • Reference: Ag/AgCl (saturated KCl).

  • Internal Standard: Ferrocene (

    
    ).[8]
    

Workflow:

  • Blank Scan: Run CV on electrolyte only to ensure purity (window -2.5V to +2.5V).

  • Sample Scan: Dissolve quinoxaline (approx. 1 mM). Deoxygenate with

    
     bubbling for 10 mins.
    
  • Measurement: Scan at 50 mV/s or 100 mV/s. Record ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (oxidation onset) and 
    
    
    
    (reduction onset).[8]
  • Calibration: Add trace Ferrocene. Record the

    
     of the 
    
    
    
    couple.

Calculation (The "4.8 eV" Standard):





Workflow Visualization

Workflow Design 1. Molecular Design (Scaffold Selection) DFT 2. DFT Screening (B3LYP/6-31G*) Design->DFT Predict HOMO/LUMO Synthesis 3. Synthesis (Condensation) DFT->Synthesis Select Best Candidates CV 4. Cyclic Voltammetry (Energy Levels) Synthesis->CV Validate Electronic Props App 5. Application Testing (Solar Cell / Corrosion) CV->App Correlate with Performance App->Design Optimization Loop

Figure 2: Integrated workflow for developing quinoxaline-based materials.

References

  • Zhu, X., et al. (2019). "Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor." EurekAlert/Chinese Academy of Sciences.

  • Obot, I. B., et al. (2012). "Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid." Industrial & Engineering Chemistry Research.

  • Zhang, J., et al. (2023).[1] "Fine-Tuning Alkyl Chains on Quinoxaline Nonfullerene Acceptors Enables High-Efficiency Ternary Organic Solar Cells." Advanced Functional Materials.

  • BenchChem. (2025).[9] "Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds." BenchChem Protocols.

  • Udhayakala, P., et al. (2015).[8] "A theoretical evaluation on quinoxaline derivatives as corrosion inhibitors on mild steel." Der Pharma Chemica.

Sources

Comparative

The Quinoxaline Bridge: Cross-Validating In Silico Predictions with Experimental Reality

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Quinoxaline and Quinoxaline-1,4-di-N-oxide scaffolds Introduction: The "Privileged" Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Quinoxaline and Quinoxaline-1,4-di-N-oxide scaffolds

Introduction: The "Privileged" Scaffold Paradox

Quinoxalines are termed "privileged scaffolds" in medicinal chemistry due to their ability to bind diverse biological targets, from EGFR kinases in cancer to DNA in anaerobic bacteria. However, this versatility creates a high attrition rate. Computational models often predict nanomolar potency based on planar stacking interactions, yet wet-lab results frequently fail due to overlooked electronic properties or metabolic instability.

This guide provides a rigorous framework to cross-validate computational hits (Docking/DFT) with experimental data (Synthesis/IC50), ensuring that your in silico predictions translate to in vitro reality.

Phase I: The Computational Filter

Objective: Distinguish between steric fit and electronic reality.

Standard force fields (e.g., MMFF94) often underestimate the electron-deficient nature of the pyrazine ring in quinoxalines. To validate a hit, you must run a dual-layer analysis.

Comparative Workflow: Docking vs. DFT
ParameterMethod A: Molecular DockingMethod B: DFT (Density Functional Theory)The Cross-Validation Insight
Primary Output Binding Affinity (

, kcal/mol)
HOMO-LUMO Gap (

, eV)
High binding score + High chemical hardness (

) = Stable Drug.
Software AutoDock Vina / GoldGaussian (B3LYP/6-31G*)Docking shows where it binds; DFT shows if it reacts (covalent inhibitors).
Key Failure Mode False Positives: Ignores metabolic reduction of N-oxides.False Negatives: Ignores steric clashes in the active site.Validation: If LUMO is too low (< -3.0 eV), the compound may be a pan-assay interference compound (PAINS) due to high reactivity.
Mechanism Visualization: The Dual Pathway

The following diagram illustrates how to route your computational hits based on their intended mechanism (Reversible vs. Bioreductive).

Quinoxaline_Workflow Start In Silico Hit (Quinoxaline Core) Decision Target Class? Start->Decision Path_Kinase Kinase Inhibitor (e.g., EGFR) Decision->Path_Kinase Cancer Path_Antibac Antibacterial (QdNO) Decision->Path_Antibac Infection Validation_K Check: H-Bond Met793 (Hinge) Path_Kinase->Validation_K Validation_A Check: LUMO Energy (Bioreduction Potential) Path_Antibac->Validation_A Output Proceed to Synthesis Validation_K->Output Validation_A->Output

Caption: Decision matrix for validating quinoxaline hits based on target mechanism (Kinase vs. Bioreductive).

Phase II: The Experimental Reality (Protocols)

Objective: Generate reliable data to confirm in silico predictions.

Protocol A: Synthesis (The Efficiency Check)

To validate biological activity, you need high-purity compounds. We compare the "Classic" vs. "Green" routes. The Green route is recommended for library generation due to higher yields and easier workup, preventing impurity-driven false positives in bioassays.

  • Method 1: Classic Condensation (Ref: BenchChem)

    • Reactants: o-phenylenediamine + 1,2-dicarbonyl (Benzil).[1][2]

    • Conditions: Reflux in Ethanol/Acetic Acid (3-6 hrs).

    • Yield: ~75-85%.

    • Drawback: Acid traces can interfere with kinase assays if not recrystallized.

  • Method 2: Green Iodine Catalysis (Recommended)

    • Reactants: o-phenylenediamine + 1,2-dicarbonyl.[1][2][3][4]

    • Catalyst: Molecular Iodine (

      
      , 5 mol%) in DMSO or Water.
      
    • Conditions: Room Temperature, 10-30 mins.

    • Yield: 90-98%.[1][4]

    • Step-by-Step:

      • Dissolve diamine (1 mmol) and diketone (1 mmol) in DMSO (2 mL).

      • Add

        
         (5 mol%). Stir at RT. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
        
      • Pour into crushed ice. Filter precipitate.[2] Wash with sodium thiosulfate (to remove iodine).

Protocol B: The Self-Validating Bioassay

For Quinoxalines, solubility is the enemy. Planar stacks precipitate in aqueous media.

  • Assay: EGFR Kinase Inhibition (for Cancer targets).

  • Control: Osimertinib (Positive), DMSO only (Negative).

  • Critical Step (Solubility Check): Measure Absorbance at 600nm before adding the enzyme. If turbidity exists, your

    
     is invalid (precipitation).
    
  • Validation Logic: If

    
     but Docking Score was 
    
    
    
    kcal/mol, the compound likely failed to penetrate the cell membrane or precipitated.

Phase III: The Convergence (Data Analysis)

This section presents real-world data correlating computational predictions with experimental outcomes for EGFR inhibitors (Quinoxalinones).

Table 1: Cross-Validation Matrix (EGFR Target L858R/T790M)

Data synthesized from MDPI and BenchChem comparative studies.

Compound IDDocking Score (kcal/mol)Predicted InteractionExperimental

(nM)
Validation Status
CPD4 -11.18H-bond (Met793),

-stack (Phe723)
3.04 Validated (High Correlation)
CPD15 -10.50H-bond (Met793)6.50Validated
CPD16 -9.80Hydrophobic Cleft10.50Moderate Correlation
Osimertinib (Ref)-12.03Covalent (Cys797)8.93Reference Standard
Negative Control -6.20Non-specific> 10,000Validated (True Negative)

Analysis of Outliers:

  • CPD4 showed superior potency despite a slightly lower docking score than Osimertinib.

  • Reason: DFT analysis revealed a lower HOMO-LUMO gap, facilitating better charge transfer within the ATP binding pocket, a factor purely steric docking algorithms missed.

Mechanism of Action: The "Negative Control" Case

Why structure matters: The Case of Quinoxaline-1,4-di-N-oxides (QdNOs).

For antibacterial applications, the mechanism is bioreductive. The bacteria reduce the N-oxide, generating Reactive Oxygen Species (ROS) that damage DNA.

  • Experimental Validation:

    • Test: Anaerobic culture of C. perfringens.

    • Observation: Parent QdNO is active (

      
      ).
      
    • Metabolite: The reduced Quinoxaline (no N-oxide) is inactive (

      
      ).[5]
      

MOA_Mechanism Drug QdNO Drug (Prodrug Form) Bact Bacterial Reductase (Anaerobic) Drug->Bact Entry Radical N-oxide Radical Intermediate Bact->Radical Metabolism ROS ROS Generation (OH•, O2•-) Radical->ROS DNA DNA Damage (8-OHdG Increase) ROS->DNA Death Bacterial Cell Death DNA->Death

Caption: Bioreductive activation pathway of Quinoxaline-1,4-di-N-oxides leading to bacterial death.[6]

References

  • MDPI. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights.[7]

  • BenchChem. (2025).[2][3][8] Quinoxaline Derivatives in Drug Discovery: A Comparative Docking Analysis.

  • Frontiers in Microbiology. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens.

  • Scientific Reports (Nature). (2012). DFT Studies on Molecular Structure and HOMO-LUMO Gap of Quinoxaline Derivatives.

  • RSC Advances. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.

Sources

Validation

A Comparative Analysis of the Antiviral Potential of 2-(2-Methylphenyl)quinoxaline Against Established Therapeutics

In the relentless pursuit of novel antiviral agents, the quinoxaline scaffold has emerged as a promising heterocyclic framework for the development of new therapeutics.[1][2][3][4] This guide provides a comprehensive com...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antiviral agents, the quinoxaline scaffold has emerged as a promising heterocyclic framework for the development of new therapeutics.[1][2][3][4] This guide provides a comprehensive comparative analysis of the potential antiviral activity of a specific derivative, 2-(2-Methylphenyl)quinoxaline, against well-established antiviral drugs. While direct experimental data on the antiviral efficacy of 2-(2-Methylphenyl)quinoxaline is not extensively available in the current body of scientific literature, this guide will leverage data from structurally related quinoxaline compounds to provide a scientifically grounded comparison. This analysis aims to offer valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral therapies.

Introduction to 2-(2-Methylphenyl)quinoxaline and Comparator Drugs

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] The focus of this guide, 2-(2-Methylphenyl)quinoxaline, features a tolyl group at the 2-position of the quinoxaline core. The antiviral potential of this class of compounds is often attributed to their ability to interfere with various stages of the viral life cycle.[1][2][6]

For a robust comparison, we will evaluate the potential of 2-(2-Methylphenyl)quinoxaline against two widely recognized antiviral drugs with distinct mechanisms of action:

  • Acyclovir: A nucleoside analog primarily used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

  • Oseltamivir (Tamiflu®): A neuraminidase inhibitor effective against influenza A and B viruses.

  • Ribavirin: A broad-spectrum antiviral drug that acts as a guanosine analog, effective against a range of RNA and DNA viruses.

Mechanisms of Antiviral Action: A Comparative Overview

The efficacy of any antiviral agent is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of our comparator drugs with the putative mechanisms of antiviral quinoxalines.

2-(2-Methylphenyl)quinoxaline and Related Quinoxaline Derivatives

While the precise mechanism of 2-(2-Methylphenyl)quinoxaline is yet to be fully elucidated, studies on related quinoxaline derivatives suggest several potential modes of antiviral activity. One prominent proposed mechanism for quinoxalines with activity against influenza virus is the inhibition of the viral non-structural protein 1 (NS1A).[7][8][9] NS1A is a key virulence factor that counteracts the host's innate immune response. By binding to the dsRNA-binding domain of NS1A, these quinoxaline compounds can disrupt its function, thereby allowing the host's antiviral defenses to effectively combat the infection.[7][8]

For herpesviruses, some indoloquinoxaline derivatives have been shown to intercalate into viral DNA, a process that can disrupt viral replication and uncoating.[10] This suggests that DNA interaction is another potential antiviral mechanism for this class of compounds.

Proposed Mechanism of Action for Antiviral Quinoxalines (Influenza A)

G cluster_virus Influenza A Virus cluster_host Host Cell Viral RNA Viral RNA NS1A Protein NS1A Protein Viral RNA->NS1A Protein Translation Host dsRNA Host dsRNA NS1A Protein->Host dsRNA Binds to & Sequesters Innate Immunity Innate Immunity NS1A Protein->Innate Immunity Inhibits Host dsRNA->Innate Immunity Activates Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->NS1A Protein Inhibits dsRNA Binding

Caption: Proposed mechanism of quinoxaline derivatives against Influenza A virus.

Acyclovir: A Chain Terminator of Viral DNA Synthesis

Acyclovir's mechanism is a classic example of targeted antiviral therapy. It is a prodrug that is selectively activated in virus-infected cells.

  • Viral Thymidine Kinase Phosphorylation: Acyclovir is converted to acyclovir monophosphate by the viral thymidine kinase (TK), an enzyme present in herpesvirus-infected cells but not in uninfected host cells.

  • Host Cell Kinase Phosphorylation: Host cell kinases further phosphorylate acyclovir monophosphate to acyclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

  • Chain Termination: Once incorporated, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature chain termination and halting viral DNA replication.

Mechanism of Action of Acyclovir

G Acyclovir Acyclovir Acyclovir Monophosphate Acyclovir Monophosphate Acyclovir->Acyclovir Monophosphate Phosphorylation by Viral Thymidine Kinase Viral Thymidine Kinase Viral Thymidine Kinase->Acyclovir Monophosphate Acyclovir Triphosphate Acyclovir Triphosphate Acyclovir Monophosphate->Acyclovir Triphosphate Phosphorylation by Host Cell Kinases Host Cell Kinases Host Cell Kinases->Acyclovir Triphosphate Viral DNA Polymerase Viral DNA Polymerase Acyclovir Triphosphate->Viral DNA Polymerase Competes with dGTP for Viral DNA Replication Viral DNA Replication Viral DNA Polymerase->Viral DNA Replication Inhibits & Causes Chain Termination

Caption: Acyclovir's mechanism of action against herpesviruses.

Oseltamivir: An Inhibitor of Viral Release

Oseltamivir targets a different stage of the viral life cycle, specifically the release of new virions from infected cells.

  • Prodrug Activation: Oseltamivir is an orally administered prodrug that is converted to its active form, oseltamivir carboxylate, by hepatic esterases.

  • Neuraminidase Inhibition: Oseltamivir carboxylate is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.

  • Prevention of Viral Egress: Neuraminidase is crucial for cleaving sialic acid residues on the surface of the host cell, which allows newly formed viral particles to be released. By inhibiting neuraminidase, oseltamivir prevents the release of new virions, thus limiting the spread of the infection.

Mechanism of Action of Oseltamivir

G cluster_host_cell Infected Host Cell New Virions New Virions Sialic Acid Receptors Sialic Acid Receptors New Virions->Sialic Acid Receptors Bound to Oseltamivir (Prodrug) Oseltamivir (Prodrug) Oseltamivir Carboxylate (Active) Oseltamivir Carboxylate (Active) Oseltamivir (Prodrug)->Oseltamivir Carboxylate (Active) Metabolized by Hepatic Esterases Hepatic Esterases Hepatic Esterases->Oseltamivir Carboxylate (Active) Neuraminidase Neuraminidase Oseltamivir Carboxylate (Active)->Neuraminidase Inhibits Neuraminidase->Sialic Acid Receptors Cleaves to release virions

Caption: Oseltamivir's mechanism of action against influenza virus.

Ribavirin: A Multi-faceted Antiviral Agent

Ribavirin exhibits a broad spectrum of activity through multiple mechanisms:

  • Inhibition of Viral RNA Polymerase: Ribavirin monophosphate inhibits inosine monophosphate dehydrogenase, leading to a depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.

  • Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA by the viral RNA polymerase, causing mutations that are detrimental to viral replication.

  • Immunomodulation: Ribavirin can also modulate the host immune response, enhancing the antiviral effects.

Comparative Antiviral Efficacy: A Data-Driven Perspective

Compound/DrugVirusAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
Quinoxaline Derivative (Compound 44) Influenza A/Udorn/72Plaque Reduction3.5 µM> 50 µM> 14.3[7]
Quinoxaline Derivative (Compound 35) Influenza AFluorescence Polarization6.2 µMNot ReportedNot Reported[7]
Indoloquinoxaline (B-220) Herpes Simplex Virus 1 (HSV-1)Not Specified1-5 µM10-30 µM2-30[11]
Acyclovir Herpes Simplex Virus 1 (HSV-1)Plaque Reduction0.03-0.8 µM> 300 µM> 375[2]
Oseltamivir Carboxylate Influenza A (H1N1)Neuraminidase Inhibition0.26-1.3 nM> 100 µM> 76,923[12]
Ribavirin Influenza APlaque Reduction5-30 µM> 100 µM> 3.3[13]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency. CC50 (50% cytotoxic concentration) is a measure of a drug's toxicity to cells. The Selectivity Index (SI = CC50/IC50) is a ratio that indicates the therapeutic window of a compound.

From the table, it is evident that while some quinoxaline derivatives show promising antiviral activity in the low micromolar range, they do not yet match the high potency and selectivity of established drugs like Acyclovir and Oseltamivir. However, their unique mechanisms of action and potential for broad-spectrum activity make them valuable candidates for further optimization.[1][4]

Experimental Protocols for Antiviral Activity Assessment

To ensure the scientific integrity of antiviral drug discovery, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the efficacy and toxicity of antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to host cells, which is crucial for calculating the selectivity index.

Workflow for Cytotoxicity (MTT) Assay

A 1. Seed cells in a 96-well plate and incubate for 24h. B 2. Prepare serial dilutions of the test compound. A->B C 3. Treat cells with different concentrations of the compound. B->C D 4. Incubate for 48-72h. C->D E 5. Add MTT reagent and incubate for 4h. D->E F 6. Add solubilization solution (e.g., DMSO). E->F G 7. Measure absorbance at 570 nm. F->G H 8. Calculate CC50 value. G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero for HSV, MDCK for influenza) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in cell culture medium.

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[14][15][16][17][18]

Workflow for Plaque Reduction Assay

A 1. Seed host cells in a 6-well or 12-well plate. B 2. Infect cell monolayer with a known titer of virus. A->B C 3. Incubate for 1h to allow viral adsorption. B->C D 4. Remove virus inoculum and overlay with semi-solid medium containing serial dilutions of the test compound. C->D E 5. Incubate for 2-4 days until plaques are visible. D->E F 6. Fix and stain the cells (e.g., with crystal violet). E->F G 7. Count the number of plaques. F->G H 8. Calculate the percentage of plaque reduction and the IC50 value. G->H

Caption: A step-by-step workflow for the plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-4 days at 37°C in a 5% CO2 incubator until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then stain with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined from the dose-response curve.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced cell death.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Virus Infection: Add a specific multiplicity of infection (MOI) of the virus to the wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.

  • Incubation: Incubate the plate for 3-5 days until CPE is observed in the virus control wells.

  • CPE Quantification: The extent of CPE can be quantified visually or by using a cell viability assay such as the MTT assay described above.

  • Data Analysis: The EC50 value is the concentration of the compound that inhibits CPE by 50%.

Conclusion and Future Perspectives

The exploration of quinoxaline derivatives as antiviral agents presents a promising avenue for the development of novel therapeutics. While direct experimental evidence for the antiviral activity of 2-(2-Methylphenyl)quinoxaline is currently lacking, the data from structurally related compounds suggest potential efficacy against a range of viruses, possibly through mechanisms such as the inhibition of viral proteins like NS1A or through DNA intercalation.

Compared to established drugs like Acyclovir and Oseltamivir, the quinoxaline derivatives reviewed here generally exhibit lower potency and selectivity. However, their distinct mechanisms of action could offer advantages in overcoming drug resistance and may provide opportunities for combination therapies.

Future research should focus on the synthesis and in-vitro screening of 2-(2-Methylphenyl)quinoxaline and a broader library of its analogs against a panel of clinically relevant viruses. Detailed mechanistic studies will be crucial to identify the specific viral and host cell targets of these compounds. Structure-activity relationship (SAR) studies will guide the optimization of the quinoxaline scaffold to enhance antiviral potency and improve the selectivity index. Through a systematic and data-driven approach, the therapeutic potential of this versatile class of compounds can be fully realized.

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  • Carballo-Lara, A., et al. (2020). Current Antivirals and Novel Botanical Molecules Interfering With Herpes Simplex Virus Infection. Frontiers in Microbiology, 11, 139.
  • Åkesson-Johansson, A., et al. (1991). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. Antiviral Research, 15(3), 193-204.
  • ResearchGate. (n.d.). Drug cytotoxicity of diphyllin in MDCK cells and A549 cells. Retrieved from [https://www.researchgate.
  • Costanzo, M., et al. (2025). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Journal of Chemotherapy, 1-22.
  • El-Naggar, M., et al. (2023). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor. Journal of Molecular Structure, 1286, 135541.
  • Be-Ge-Chem. (2024, October 14). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Retrieved from [https://www.beilstein-journals.org/bjoc/articles/20/190]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Methylphenyl)quinoxaline Analogs for Drug Discovery

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-Methylphenyl)quinoxaline analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and evaluation, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Quinoxaline Core: A Versatile Platform for Therapeutic Innovation

The therapeutic versatility of the quinoxaline nucleus stems from its ability to serve as a scaffold for diverse functionalization, primarily at the 2 and 3-positions.[5] These modifications significantly influence the compound's interaction with biological targets, often through mechanisms like kinase inhibition.[1] Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and those in the PI3K/AKT/mTOR pathway.[1][5][6] The introduction of a 2-methylphenyl group at the 2-position of the quinoxaline ring system serves as a critical starting point for exploring how subtle structural changes impact biological activity.

Structure-Activity Relationship of 2-(2-Methylphenyl)quinoxaline Analogs: A Comparative Analysis

While specific SAR studies on a broad library of 2-(2-methylphenyl)quinoxaline analogs are not extensively documented in single comprehensive reports, we can synthesize key insights from studies on related 2-substituted and 2,3-disubstituted quinoxalines to build a predictive SAR model. The following analysis is based on established principles and data from analogous series.

The Critical Role of the 2-Substituent

The nature of the substituent at the 2-position of the quinoxaline ring is a primary determinant of biological activity. The 2-methylphenyl group itself introduces a degree of steric bulk and lipophilicity that can influence binding affinity to target proteins.

Table 1: Comparative Antiproliferative Activity of 2-Substituted Quinoxaline Analogs

Compound IDR-Group at Position 2Cancer Cell LineIC50 (µM)Key SAR InsightReference
Parent 2-phenylquinoxaline PhenylMCF-7 (Breast)> 50The unsubstituted phenyl ring shows weak activity.Inferred from[5]
2-(2-Methylphenyl)quinoxaline 2-MethylphenylMCF-7 (Breast)~ 25The ortho-methyl group slightly enhances activity, possibly due to conformational restriction or favorable hydrophobic interactions.Hypothetical data for illustrative purposes
2-(4-Methoxyphenyl)quinoxaline 4-MethoxyphenylMCF-7 (Breast)~ 15An electron-donating group at the para-position of the phenyl ring can increase potency.Based on trends in[7]
2-(4-Chlorophenyl)quinoxaline 4-ChlorophenylMCF-7 (Breast)~ 10An electron-withdrawing group at the para-position often leads to improved activity.Based on trends in[2]
2-(Furan-2-yl)quinoxaline Furan-2-ylMCF-7 (Breast)~ 5Replacement of the phenyl ring with a heteroaromatic ring like furan can significantly boost potency.[5]

Note: Some IC50 values are hypothetical to illustrate established SAR trends where specific data for the 2-(2-methylphenyl) core is unavailable.

From this comparative data, we can deduce several key SAR principles:

  • Electronic Effects: The electronic properties of the substituent on the phenyl ring at the 2-position play a crucial role. Electron-withdrawing groups (e.g., chloro) generally enhance anticancer activity more than electron-donating groups (e.g., methoxy), although both are often more potent than an unsubstituted phenyl ring.[2]

  • Steric Factors: The ortho-methyl group in 2-(2-methylphenyl)quinoxaline introduces steric hindrance that can influence the molecule's conformation. This can be beneficial if it orients the molecule favorably within a binding pocket, but detrimental if it causes steric clashes.

  • Heteroaromatic Replacements: Replacing the phenyl ring with a heteroaromatic ring system, such as furan, has been shown to be a highly effective strategy for increasing antiproliferative activity.[5] This suggests that the electronic and hydrogen-bonding capabilities of the heteroatom are important for target interaction.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

General Synthesis of 2-(2-Methylphenyl)quinoxaline Analogs

The most common and efficient method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]

Step-by-Step Synthesis Protocol:

  • Preparation of the α-ketoaldehyde: The synthesis of 2-(2-methylphenyl)quinoxaline starts with the appropriate α-ketoaldehyde precursor, in this case, 2-methylphenylglyoxal.

  • Condensation Reaction: Equimolar amounts of o-phenylenediamine and 2-methylphenylglyoxal are dissolved in a suitable solvent, such as ethanol or acetic acid.[7]

  • Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-(2-methylphenyl)quinoxaline.

To synthesize analogs with different substituents on the phenyl ring, the corresponding substituted phenylglyoxal would be used.

G cluster_synthesis Synthesis of 2-(2-Methylphenyl)quinoxaline o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 2-methylphenylglyoxal 2-methylphenylglyoxal 2-methylphenylglyoxal->Condensation 2-(2-Methylphenyl)quinoxaline 2-(2-Methylphenyl)quinoxaline Condensation->2-(2-Methylphenyl)quinoxaline

Caption: Synthetic pathway for 2-(2-Methylphenyl)quinoxaline.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][10][11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are treated with serial dilutions of the 2-(2-methylphenyl)quinoxaline analogs (typically from a stock solution in DMSO) and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.[6][10]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[6][10]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[6]

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with Quinoxaline Analogs Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

As previously mentioned, a primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases.[1] To validate this, enzyme inhibition assays for specific kinases (e.g., EGFR, VEGFR-2) should be performed.

Furthermore, it is crucial to determine if the observed cytotoxicity is due to the induction of apoptosis. This can be assessed using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[6][11]

G cluster_pathway Potential Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RTK->Growth_Factor Quinoxaline 2-(2-Methylphenyl)quinoxaline Analog RTK->Quinoxaline PI3K PI3K PI3K->RTK AKT AKT AKT->PI3K mTOR mTOR mTOR->AKT Proliferation Cell Proliferation & Survival Proliferation->mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

The structure-activity relationship of 2-(2-methylphenyl)quinoxaline analogs provides a compelling framework for the rational design of novel therapeutic agents. The insights gathered from comparative analyses highlight the profound impact of electronic and steric modifications on biological activity. The substitution pattern on the 2-phenyl ring and the potential for replacing it with heteroaromatic systems offer fertile ground for further optimization.

Future research should focus on synthesizing a broader library of 2-(2-methylphenyl)quinoxaline analogs with diverse substitutions to build a more detailed and quantitative SAR model. Elucidating the specific kinase targets and further exploring the downstream effects on signaling pathways will be crucial for advancing these promising compounds toward clinical development. The protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

  • Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • DADUN. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
  • BenchChem. (2025).
  • PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • ResearchGate. (n.d.). SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors.
  • BenchChem. (2025). Biological activity of substituted quinoxaline compounds.
  • PMC. (2021). Structure activity relationship (SAR)
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • PMC. (n.d.). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.
  • ACS Publications. (n.d.). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents | Journal of Medicinal Chemistry.
  • PubMed. (2021). Structure activity relationship (SAR)
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Structure activity relationship (SAR)
  • RSC Publishing. (2023).
  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • PubMed. (1992).
  • SciELO. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction.
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  • BenchChem. (n.d.). 2-[(4-Methylphenyl)sulfanyl]quinoxaline|CAS 338394-61-9.
  • (n.d.). Multicomponent Reaction for the Synthesis of Quinoxalin-2-Thiones and Quinoxalines.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(2-Methylphenyl)quinoxaline

Executive Summary 2-(2-Methylphenyl)quinoxaline (an o-tolyl substituted quinoxaline derivative) acts as a nitrogen-containing heterocyclic building block in medicinal chemistry. While often not explicitly listed on feder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methylphenyl)quinoxaline (an o-tolyl substituted quinoxaline derivative) acts as a nitrogen-containing heterocyclic building block in medicinal chemistry. While often not explicitly listed on federal P-lists or U-lists (RCRA), it must be managed as Hazardous Organic Waste due to its potential for aquatic toxicity and acute irritant properties (H315, H319, H335).

Critical Directive: Under no circumstances should this compound be disposed of via municipal drains or evaporation. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.[2]

ParameterDataRelevance to Disposal
Chemical Structure Nitrogen-containing heterocyclePotential for forming complexes with metals; avoid mixing with heavy metal waste streams if possible.
Physical State Solid (typically off-white/yellow crystalline)Must be solubilized or double-bagged to prevent dust generation during waste transfer.
Solubility Low in water; Soluble in DMSO, MeOH, DCMDo not attempt to dilute with water for drain disposal.
Key Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityRequires "Hazardous" labeling; secondary containment required.
Incompatibilities Strong Oxidizing Agents, Strong AcidsDANGER: Do not place in waste containers with Nitric Acid or Peroxides (risk of exothermic reaction).

Waste Stream Classification (RCRA/EU)

Proper classification ensures regulatory compliance (EPA 40 CFR 261).

  • RCRA Status (USA): Not a specifically listed P- or U-waste. However, it is classified by characteristic if it exhibits toxicity or if mixed with ignitable solvents (D001).

  • Recommended Waste Code:

    • Solid Waste: Assign a generator-specific code for "Toxic Organic Solid."

    • Liquid Waste: Usually D001 (Ignitable) if dissolved in organic solvents (e.g., Acetone, Methanol).

  • Segregation Category: Organic Non-Halogenated (unless dissolved in DCM/Chloroform, then Organic Halogenated ).

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct waste stream based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: 2-(2-Methylphenyl)quinoxaline StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Pure Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Dissolved GlassPath Contaminated Glassware StateCheck->GlassPath Residue SolidAction 1. Double bag in clear polyethylene. 2. Label 'Hazardous Waste - Toxic Solid'. SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck RinseAction Triple Rinse with Acetone/EtOH. Collect Rinsate as Liquid Waste. GlassPath->RinseAction Final Final Disposal: High-Temp Incineration SolidAction->Final HaloAction Segregate: HALOGENATED Waste (e.g., DCM, Chloroform) SolventCheck->HaloAction Contains Halogens NonHaloAction Segregate: NON-HALOGENATED Waste (e.g., DMSO, MeOH, EtOAc) SolventCheck->NonHaloAction No Halogens HaloAction->Final NonHaloAction->Final RinseAction->Final

Figure 1: Decision matrix for segregating quinoxaline waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock, spilled solids, or weighing boat residues.

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety glasses. If handling >1g of fine powder, use a P95 dust mask or work inside a fume hood.

  • Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Expert Tip: Never place loose powder directly into a 55-gallon drum. It creates a "puff" hazard when the drum is later compacted.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(2-Methylphenyl)quinoxaline (100%)"

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Place the sealed container in the Solid Hazardous Waste satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Use this for reaction mixtures or dissolved samples.

  • Solvent Identification: Determine if your primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • Segregation:

    • Scenario 1 (Non-Halo): Pour into the "Organic Solvents" carboy (Red can/white drum).

    • Scenario 2 (Halo): Pour into the "Halogenated Waste" carboy.

  • pH Check: Ensure the waste stream is neutral (pH 5–9). Quinoxalines are weak bases; if the solution is highly acidic (e.g., from an acid workup), neutralize it slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation.

  • Log Entry: Record the volume and estimated concentration (mg/mL) on the waste log sheet attached to the drum.

Protocol C: Contaminated Glassware (Triple Rinse Rule)

EPA regulations allow "RCRA Empty" containers to be treated as municipal waste only after specific cleaning.

  • Rinse 1: Add a small volume of Acetone or Ethanol to the flask/vial. Swirl to dissolve the residue. Decant this rinsate into the Liquid Hazardous Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Once triple-rinsed, the glass container can be air-dried in a fume hood.

    • If the glass is defect-free: Wash with detergent and reuse.

    • If broken/disposable: Place in the Broken Glass/Sharps box (Municipal waste).

Emergency Spill Procedures

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: If the spill is significant (>10g) or creates dust, clear the immediate area.

  • PPE: Don double nitrile gloves and respiratory protection (N95/P100).

  • Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

  • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all cleanup materials (pads, gloves, debris) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with Quinoxaline."

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261).[4] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methylphenyl)quinoxaline

Topic: Audience: Researchers, scientists, and drug development professionals. Immediate Hazard Assessment: 2-(2-Methylphenyl)quinoxaline Compound Class: Substituted Quinoxaline Heterocycle CAS (Analog Reference): 10130-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Immediate Hazard Assessment: 2-(2-Methylphenyl)quinoxaline

Compound Class: Substituted Quinoxaline Heterocycle CAS (Analog Reference): 10130-23-1 (2-Methyl-3-phenylquinoxaline isomer used as safety proxy) Physical State: Crystalline Solid Primary Hazard Classification (Predicted):

  • Irritant: Skin (H315), Eyes (H319), Respiratory System (H335).[1][2][3][4]

  • Acute Toxicity: Potential for harmful effects if swallowed (H302).

  • Unknown Potency: As a specific isomer with limited toxicological data, treat as a potent compound until IC50/LD50 data is verified.

Critical Directive: Do not assume this compound is benign. Quinoxaline derivatives are bioactive scaffolds often used in oncology and antimicrobial research. Handle with the assumption of biological activity.[5]

Part 1: The Armor (Personal Protective Equipment)

Objective: Create a redundant barrier system. Relying on a single layer of protection is a critical failure point in handling nitrogen-heterocycles.

Zone Equipment Specification & Rationale
Respiratory Fume Hood (Primary) Mandatory. All handling of solid powder must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .
N95/P100 Respirator (Secondary)Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance). Rationale: Quinoxalines are aromatic heterocycles that can permeate thin latex. Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles ANSI Z87.1 Compliant. Safety glasses are insufficient for powders that can become airborne or solutions that can splash.
Body Lab Coat (High-Coverage) 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs during synthesis.

Part 2: Operational Workflow (Step-by-Step)

Core Principle: Containment at Source. Prevent the compound from ever entering the general lab environment.

Phase 1: Weighing & Transfer
  • Static Control: Quinoxaline powders can be static-prone. Use an anti-static gun or ionizing bar inside the balance draft shield before weighing.

  • The "Coffin" Method:

    • Place the receiving vial inside a secondary container (e.g., a larger beaker) before taring.

    • Transfer the solid using a disposable spatula.

    • Stop Point: If any powder falls onto the balance pan, wipe immediately with a Kimwipe dampened in acetone, then dispose of the wipe as solid hazardous waste.

  • Sealing: Cap the vial inside the hood before moving it to the benchtop.

Phase 2: Solubilization & Reaction
  • Solvent Choice: 2-(2-Methylphenyl)quinoxaline is likely soluble in DCM, Chloroform, or DMSO.

  • Exothermic Risk: When dissolving in reactive solvents (e.g., during acid-catalyzed reactions), add solvent slowly. Quinoxalines are weak bases; exothermic protonation can occur with strong acids.

  • Reflux Precautions: If heating, ensure all joints are greased or sleeved. A leaking joint releases vaporized heterocycles into the hood.

Phase 3: Decontamination
  • Immediate Wipe-Down: After handling, wipe the work surface with 10% bleach solution followed by water, then ethanol. The bleach helps oxidize/degrade trace organic residues.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer surface.

Part 3: Waste Disposal & Decommissioning

Disposal Logic: Segregate based on chemical compatibility, not just convenience.

Waste Stream Items Disposal Protocol
Solid Hazardous Waste Contaminated gloves, weighing boats, Kimwipes, silica gel from columns.Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid - Quinoxaline Derivative".
Liquid Organic Waste (Non-Halogenated) Mother liquors (Ethanol, Ethyl Acetate, DMSO).Standard solvent waste container.
Liquid Organic Waste (Halogenated) Solutions in DCM, Chloroform.Segregated Halogenated waste container. Do not mix with acetone/nitric acid waste.
Sharps Needles, broken glass vials.Rigid sharps container. Do not recap needles.

Part 4: Emergency Response Protocols

Scenario A: Powder Spill (>50 mg)

  • Alert: Announce "Chemical Spill" to nearby personnel.

  • Isolate: Lower the fume hood sash. If outside the hood, cover the spill with a paper towel to prevent dust dispersion.

  • Clean: Wet the paper towel with a compatible solvent (Ethanol) to dampen the powder. Scoop up the wet slurry. Do not dry sweep.

  • Dispose: Place all materials in a hazardous waste bag.

Scenario B: Skin/Eye Contact [2][4][6][7][8][9]

  • Eyes: Flush immediately at an eyewash station for 15 full minutes .[7][8] Hold eyelids open.

  • Skin: Wash with soap and copious water.[2][3][4][7][8][9] Avoid using organic solvents (acetone/ethanol) on skin , as they can increase the permeation rate of the compound into the bloodstream.

Visual Logic: Safety Decision Matrix

SafetyWorkflow Start Start: Handling 2-(2-Methylphenyl)quinoxaline Risk Risk Assessment: Isolate from Skin/Lungs Start->Risk PPE PPE Donning: Double Nitrile + Goggles + Lab Coat Risk->PPE Hood Engineering Control: Fume Hood Check (>80 fpm) PPE->Hood Handling Handling: Static Control -> Weigh -> Solubilize Hood->Handling Spill Spill Event? Handling->Spill Clean Wet Wipe (Ethanol) -> No Dry Sweep Spill->Clean Yes Waste Disposal: Segregate (Solid vs Liquid) Spill->Waste No Clean->Waste End Decon & Log Waste->End

Caption: Operational logic flow ensuring redundant safety barriers from risk assessment to final disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7045, Quinoxaline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoxaline derivatives. Retrieved from [Link]

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